Technical Documentation Center

R-(+)-Aminoglutethimide tartrate salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: R-(+)-Aminoglutethimide tartrate salt
  • CAS: 57344-88-4

Core Science & Biosynthesis

Foundational

Technical Guide: R-(+)-Aminoglutethimide Tartrate Salt – Mechanism of Action & Experimental Utility

Executive Summary R-(+)-Aminoglutethimide (R-AG) is the pharmacologically active enantiomer (eutomer) of the steroidogenesis inhibitor aminoglutethimide. While the racemic mixture was historically used clinically (Cytadr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R-(+)-Aminoglutethimide (R-AG) is the pharmacologically active enantiomer (eutomer) of the steroidogenesis inhibitor aminoglutethimide. While the racemic mixture was historically used clinically (Cytadren) for Cushing’s syndrome and breast cancer, the R-(+) enantiomer is the potent, high-affinity inhibitor of Aromatase (CYP19A1) .

The Tartrate Salt form (R-(+)-Aminoglutethimide L-tartrate) is utilized in research applications to overcome the poor aqueous solubility of the free base (BCS Class II), facilitating stable in vitro enzyme kinetics assays and bioavailability in animal models.

This guide details the stereoselective mechanism of action, the structural basis of CYP19A1 inhibition, and provides a validated protocol for assessing aromatase inhibition using the tritiated water release method.

Stereochemical Pharmacology: The R-(+) Advantage

Aminoglutethimide possesses a chiral center at the C-3 position of the piperidinedione ring.[1][2] The separation of enantiomers reveals distinct inhibitory profiles against cytochrome P450 enzymes.

PropertyR-(+)-AminoglutethimideS-(-)-AminoglutethimideClinical/Research Implication
Aromatase (CYP19A1) Potency High (Ki ~ 0.7 - 10 µM)Low (Ki ~ 30 - 40x higher)R-(+) is the primary driver of estrogen suppression.
Desmolase (CYP11A1) Potency Moderate Low (2.5x weaker than R)R-(+) is more potent at both, but its selectivity ratio for Aromatase is superior.
Primary Mechanism Heme-Iron CoordinationWeak CoordinationR-(+) binds the heme iron with optimal geometry.
Therapeutic Index ImprovedPoorUsing pure R-(+) allows for lower dosing, potentially reducing CNS toxicity (lethargy/ataxia) associated with the racemate.

Key Insight: While R-(+) inhibits both P450scc (Desmolase) and Aromatase, its affinity for Aromatase is significantly higher. The S-(-) isomer is largely less active, contributing primarily to metabolic load and side effects without significant therapeutic contribution.

Molecular Mechanism of Action

Target Interaction: CYP19A1 (Aromatase)

R-(+)-Aminoglutethimide acts as a Type II Cytochrome P450 inhibitor . The mechanism is competitive and reversible.[3]

  • Heme Coordination: The aromatic primary amine (aniline moiety) of R-AG coordinates directly with the Heme Iron (Fe) in the active site of CYP19A1.

  • Geometry: The glutarimide ring mimics the steroid backbone (specifically the D-ring of androstenedione), positioning the amine nitrogen at the exact distance required to displace the oxygen molecule or prevent oxygen binding at the heme center.

  • Stereoselectivity: The R-configuration orients the ethyl group and the glutarimide ring to fit the hydrophobic pocket of the enzyme, while the S-configuration creates steric clashes that prevent the amine from approaching the heme iron effectively.

Pathway Impact

Inhibition of CYP19A1 blocks the conversion of Androgens (Androstenedione/Testosterone) into Estrogens (Estrone/Estradiol).[3]

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side Chain Cleavage Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione (Substrate) Progesterone->Androstenedione Testosterone Testosterone (Substrate) Androstenedione->Testosterone Estrone Estrone (Product) Androstenedione->Estrone Aromatization Estradiol Estradiol (Product) Testosterone->Estradiol Aromatization CYP11A1 CYP11A1 (P450scc) CYP11A1->Cholesterol Enzyme CYP19A1 CYP19A1 (Aromatase) CYP19A1->Androstenedione Enzyme R_AG R-(+)-Aminoglutethimide (High Potency) R_AG->CYP11A1 Inhibits (High Conc) R_AG->CYP19A1 Inhibits (Low Conc)

Figure 1: Steroidogenesis pathway illustrating the dual inhibition points of R-(+)-Aminoglutethimide. The primary high-affinity target is CYP19A1 (Blue), while CYP11A1 (Red) is inhibited at higher concentrations.

Physicochemical Properties: The Tartrate Salt

The L-Tartrate salt is critical for experimental reproducibility. The free base of aminoglutethimide is poorly soluble in water, which can lead to precipitation in aqueous buffers used for enzyme assays.

  • Chemical Name: R-(+)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate[4]

  • Stoichiometry: Typically 1:1 (Drug:Acid).

  • Solubility: The tartrate moiety introduces hydroxyl and carboxyl groups that disrupt the crystal lattice and increase hydrogen bonding with water, significantly enhancing solubility compared to the free base.

  • Stability: Hygroscopic; must be stored in a desiccator at -20°C.

Experimental Protocol: Microsomal Aromatase Inhibition Assay

This protocol uses the Tritiated Water Release method, considered the "gold standard" for specificity. It measures the release of tritiated water (


) formed when the C-19 methyl group is removed during aromatization.
Materials Required[3][5][6]
  • Enzyme Source: Human Placental Microsomes (HPM) or Recombinant Human CYP19A1 (Supersomes).

  • Substrate:

    
    -Androstenedione (Specific activity ~20-30 Ci/mmol).
    
  • Inhibitor: R-(+)-Aminoglutethimide Tartrate (dissolved in water or DMSO; final DMSO < 0.1%).

  • Cofactor System: NADPH Generating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Termination: Chloroform or Dichloromethane.

  • Separation: Dextran-coated charcoal (to remove unreacted steroid).

Step-by-Step Methodology
  • Preparation:

    • Prepare serial dilutions of R-(+)-Aminoglutethimide Tartrate (Range: 1 nM to 100 µM).

    • Prepare substrate solution: 50 nM

      
      -Androstenedione in buffer.
      
  • Pre-Incubation:

    • Mix 10 µg of microsomal protein with inhibitor dilutions in phosphate buffer (Total vol: 180 µL).

    • Incubate at 37°C for 5 minutes to allow inhibitor binding.

  • Initiation:

    • Add 20 µL of NADPH generating system to initiate the reaction.

    • Incubate at 37°C for 15–30 minutes (Ensure linear range).

  • Termination:

    • Stop reaction by adding 0.5 mL of ice-cold Chloroform.

    • Vortex vigorously for 30 seconds to extract steroids.

  • Separation (The Critical Step):

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

    • The Aqueous Phase (Top) contains the product (

      
      ). The Organic Phase  (Bottom) contains the unreacted steroid.
      
    • Transfer an aliquot of the aqueous phase to a fresh tube containing Dextran-Coated Charcoal (DCC) to absorb trace steroids. Centrifuge again.

  • Quantification:

    • Pipette the supernatant into scintillation fluid.

    • Measure radioactivity (CPM) via Liquid Scintillation Counting (LSC).

Assay Workflow Diagram

AssayProtocol Start Microsomes + Buffer AddInhibitor Add R-(+)-AG (Serial Dilution) Start->AddInhibitor PreInc Pre-Incubation 37°C, 5 min AddInhibitor->PreInc AddSubstrate Add [3H]-Androstenedione + NADPH PreInc->AddSubstrate Reaction Reaction 15-30 min AddSubstrate->Reaction Stop Stop w/ Chloroform Reaction->Stop Extract Vortex & Centrifuge Stop->Extract PhaseSep Isolate Aqueous Phase (Contains 3H-H2O) Extract->PhaseSep Charcoal Charcoal Treatment (Remove trace steroid) PhaseSep->Charcoal Count Scintillation Counting (Calculate IC50) Charcoal->Count

Figure 2: Workflow for the Tritiated Water Release Assay. This method isolates the specific byproduct of the aromatase reaction, ensuring high sensitivity.

References

  • Salhanick, H. A. (1982).[5] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s-3321s.[5] Link

  • Kitawaki, J., et al. (1990).[6] Selective aromatase inhibition by pyridoglutethimide, an analogue of aminoglutethimide.[6] Acta Endocrinologica, 122(5), 592-598.[6] Link

  • PubChem. (n.d.).[4] R-(+)-Aminoglutethimide L-Tartrate Salt (CID 15179484).[4] National Library of Medicine. Link

  • Santen, R. J., et al. (1981). Aminoglutethimide as treatment for metastatic breast cancer.[7][8] Annals of Internal Medicine, 96, 94-101. (Seminal clinical context).

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57. Link

Sources

Exploratory

Stereospecificity of R-(+)-Aminoglutethimide in Aromatase Inhibition: A Mechanistic &amp; Experimental Guide

This guide provides a rigorous technical analysis of the stereospecific pharmacodynamics of R-(+)-Aminoglutethimide, designed for researchers in medicinal chemistry and pharmacology. Executive Summary Aminoglutethimide (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the stereospecific pharmacodynamics of R-(+)-Aminoglutethimide, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

Aminoglutethimide (AG) represents a pivotal case study in chiral pharmacology.[1] Originally developed as an anticonvulsant, its capacity to induce "medical adrenalectomy" led to its repurposing for hormone-dependent breast cancer. However, the clinical utility of the racemic mixture was compromised by significant CNS toxicity (lethargy, ataxia) and non-selective inhibition of steroidogenesis.[1]

This guide dissects the molecular superiority of the R-(+)-enantiomer , which exhibits a ~38-fold higher potency for Aromatase (CYP19A1) compared to its S-(-) counterpart. By isolating the R-isomer, researchers can achieve maximal estrogen suppression while minimizing the off-target sedative burden associated with the glutarimide pharmacophore.

Molecular Mechanism of Action[3][4]

The Chiral Binding Interface

Aromatase (CYP19A1) is a heme-containing cytochrome P450 enzyme responsible for the aromatization of androgens into estrogens. The inhibition by aminoglutethimide is competitive and reversible, driven by Type II ligand binding.

  • Heme Coordination (The Anchor): The exocyclic aniline nitrogen (N-4) of AG coordinates directly with the heme Iron (Fe³⁺) of the enzyme. This prevents the binding of molecular oxygen, a requisite cofactor for the hydroxylation steps involved in aromatization.

  • Stereoselective Fit (The Lock): The efficacy of the R-(+) isomer stems from the spatial orientation of its ethyl and p-aminophenyl substituents relative to the glutarimide ring.

    • In the R-configuration , the p-aminophenyl group is optimally positioned to penetrate the heme access channel and coordinate with the iron, while the glutarimide moiety resides in the hydrophobic active site pocket without steric clash.

    • In the S-configuration , the steric bulk of the ethyl group interferes with the optimal alignment of the aniline nitrogen towards the heme iron, resulting in a significantly higher dissociation constant (

      
      ).
      
Quantitative Potency Data

The stereochemical advantage is quantifiable. The R-(+) isomer is the eutomer (active enantiomer) for both Aromatase and Cholesterol Side-Chain Cleavage (P450scc) enzymes, but the selectivity window differs.

ParameterR-(+)-AminoglutethimideS-(-)-AminoglutethimideRatio (R/S Potency)
Aromatase

~30 nM~1150 nM~38x
P450scc

Lower (Higher Affinity)Higher (Lower Affinity)~2.5x
Spectral Binding Strong Type II SpectrumWeak Type II SpectrumN/A

Key Insight: While R-(+) is more potent at both targets, the massive potency gap at Aromatase (38x) vs. P450scc (2.5x) means that using pure R-(+) allows for lower dosing that specifically targets estrogen production while potentially sparing adrenal corticosteroid synthesis (P450scc) and reducing CNS toxicity.[1]

Visualization of Interaction & Pathway

The following diagram illustrates the competitive inhibition logic and the structural divergence of the enantiomers.

AromataseInhibition Substrate Androstenedione (Substrate) Enzyme Aromatase (CYP19A1) Heme-Iron Center Substrate->Enzyme Endogenous Binding Complex_Active Enzyme-Substrate Complex (Productive) Enzyme->Complex_Active Complex_Inhib Enzyme-Inhibitor Complex (Blocked Heme) Enzyme->Complex_Inhib Competitive Inhibition R_Isomer R-(+)-Aminoglutethimide (Eutomer) R_Isomer->Enzyme High Affinity Binding (Ki ~30nM) S_Isomer S-(-)-Aminoglutethimide (Distomer) S_Isomer->Enzyme Low Affinity Binding (Steric Clash) Product Estrone + H2O (Estrogen Biosynthesis) Complex_Active->Product Aromatization

Figure 1: Competitive binding dynamics showing the high-affinity blockade by the R-enantiomer versus the sterically hindered S-enantiomer.

Experimental Protocol: Tritiated Water Release Assay

To validate the stereospecificity of R-(+)-AG in your own laboratory, the Tritiated Water Release Assay is the gold standard. This method relies on the mechanism where the


-hydrogen of the androgen substrate is eliminated as water during aromatization.[2]
Principle


Inhibition is measured by the reduction in released 

.
Workflow Diagram

AssayWorkflow Step1 1. Preparation Microsomes (Placental/Recombinant) + NADPH Generating System Step2 2. Incubation Add [1β-3H]-Androstenedione + Variable conc. of R-(+)-AG Step1->Step2 Step3 3. Reaction 37°C for 15-30 mins Aromatization releases 3H2O Step2->Step3 Step4 4. Termination Add Chloroform or Charcoal to sequester unreacted steroid Step3->Step4 Step5 5. Quantification Count Aqueous Phase (3H2O) via Liquid Scintillation Step4->Step5

Figure 2: Step-by-step workflow for the radiometric aromatase inhibition assay.

Detailed Methodology
  • Enzyme Source: Prepare microsomes from human term placenta or use recombinant CYP19A1 supersomes. Protein concentration should be normalized (e.g., 0.1 mg/mL).

  • Substrate Preparation: Use

    
    -androstenedione (specific activity ~20-30 Ci/mmol). Dilute with unlabeled androstenedione to achieve physiological concentrations (
    
    
    
    is typically ~25 nM).
  • Inhibitor Dilution: Prepare serial dilutions of R-(+)-AG and S-(-)-AG (range: 1 nM to 10 µM) in buffer.

  • Incubation:

    • Mix Enzyme + Inhibitor + Substrate in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

    • Incubate at 37°C for 15 minutes (ensure linear rate).

  • Extraction: Stop reaction by adding 5 volumes of chloroform or treating with dextran-coated charcoal. Vortex vigorously. This step precipitates/extracts the unreacted steroid substrate, leaving the product (

    
    ) in the aqueous phase.
    
  • Counting: Centrifuge to separate phases. Aliquot the aqueous supernatant into scintillation fluid and count.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    

Clinical & Toxicological Implications

The "Isomeric Switch" Rationale

The historical use of racemic aminoglutethimide was marred by dose-limiting toxicity.

  • CNS Toxicity: The glutarimide ring is structurally homologous to sedative-hypnotics like glutethimide and thalidomide. CNS depression (somnolence, lethargy) is dose-dependent.

  • The Advantage of R-(+): Since the R-isomer is ~40x more potent, a pure R-formulation could theoretically achieve therapeutic aromatase inhibition at a fraction of the racemic dose. This drastically reduces the systemic burden of the glutarimide moiety, minimizing sedation while maintaining efficacy.

Metabolic Auto-Induction

Aminoglutethimide induces its own metabolism (via CYP enzymes), shortening its half-life from ~12.5 hours to ~7 hours after chronic dosing.[1]

  • Acetylation: The primary metabolic pathway is N-acetylation to N-acetyl-aminoglutethimide (less active).

  • Polymorphism: Patients are "fast" or "slow" acetylators.[1][3] While both isomers are acetylated, the rapid clearance of the drug necessitates the high-potency R-isomer to maintain suppression thresholds without escalating the dose to toxic levels.

References

  • Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Source: Endocrinology (1979).[4] Significance: Establishes the 38-fold potency difference between R-(+) and S-(-) isomers.

  • Evaluation of the racemate and the enantiomers of a new highly active and selective aromatase inhibitor. Source: Journal of Medicinal Chemistry (1986). Significance: Confirms spectral binding affinity and Type II difference spectra correlations.

  • New aromatase assay and its application for inhibitory studies of aminoglutethimide. Source: Steroids (1986).[1] Significance: details the tritiated water release assay protocol.

  • Pharmacokinetics of aminoglutethimide. Source: Wikipedia / DrugBank.[1] Significance: Provides data on metabolic auto-induction and acetylation pathways.[3]

Sources

Foundational

Technical Guide: In Vitro Enzymatic Activity of R-(+)-Aminoglutethimide Tartrate Salt

Executive Summary R-(+)-Aminoglutethimide tartrate (R-AG tartrate) is the bioactive, chiral-specific salt form of the legacy drug aminoglutethimide. While the racemic mixture (Cytadren) was historically used for Cushing’...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R-(+)-Aminoglutethimide tartrate (R-AG tartrate) is the bioactive, chiral-specific salt form of the legacy drug aminoglutethimide. While the racemic mixture (Cytadren) was historically used for Cushing’s syndrome and breast cancer, the R-(+) enantiomer is the specific, high-affinity inhibitor of Cytochrome P450 19A1 (Aromatase) . The S-(-) enantiomer, conversely, is primarily responsible for the inhibition of P450scc (cholesterol side-chain cleavage).

This guide details the in vitro enzymatic profiling of R-AG tartrate, focusing on its mechanism of competitive inhibition, preparation of aqueous stock solutions utilizing the tartrate salt for enhanced solubility, and the gold-standard tritiated water release assay for quantifying potency.

Chemical & Physical Specifications

The tartrate salt is preferred in in vitro systems due to its superior aqueous solubility compared to the free base, which is a BCS Class II compound. Researchers must account for the molecular weight difference when calculating molarity.

PropertyR-(+)-Aminoglutethimide TartrateAminoglutethimide (Free Base)
CAS Number 57344-88-4 125-84-8
Molecular Formula C₁₃H₁₆N₂O₂[1] · C₄H₆O₆C₁₃H₁₆N₂O₂
Molecular Weight 382.4 g/mol 232.28 g/mol
Solubility Soluble in water (>50 mM)Poorly soluble in water; requires DMSO/EtOH
Chirality R-(+) EnantiomerRacemic (DL)
Primary Target CYP19A1 (Aromatase) CYP19A1 & CYP11A1 (P450scc)

Mechanism of Action: Stereoselective Heme Binding

R-(+)-Aminoglutethimide acts as a Type II competitive inhibitor of CYP19A1. The mechanism involves the coordination of the exocyclic amino nitrogen (aniline moiety) to the heme iron (Fe³⁺) of the cytochrome P450 enzyme.

Structural Basis of Inhibition
  • Heme Coordination: The free amino group of the inhibitor displaces the water molecule acting as the sixth ligand to the heme iron. This prevents the binding of molecular oxygen, a requisite cofactor for the aromatization reaction.

  • Stereoselectivity: The R-(+) configuration positions the ethyl group and the glutarimide ring within the active site hydrophobic pocket more favorably than the S-(-) isomer.

  • Potency Differential: The R-(+) enantiomer exhibits a

    
     of approximately 2–4 nM  for aromatase, whereas the racemate shows a 
    
    
    
    of ~400 nM, and the S-(-) isomer is significantly less potent against this target (often >100-fold less active).
Pathway Visualization

The following diagram illustrates the competitive exclusion of the substrate (Androstenedione) by R-AG.

G CYP19 CYP19A1 (Aromatase) [Heme-Fe3+] Complex_Active Enzyme-Substrate Complex (Fe-O2-Substrate) CYP19->Complex_Active + Substrate + NADPH/O2 Complex_Blocked Inhibited Complex (Fe-N-Inhibitor) CYP19->Complex_Blocked + R-(+)-AG (High Affinity Binding) Substrate Androstenedione (Substrate) Substrate->Complex_Active Inhibitor R-(+)-Aminoglutethimide (Inhibitor) Inhibitor->Complex_Blocked Product Estrone + HCtOOH + H2O Complex_Active->Product Aromatization Complex_Blocked->Complex_Active Competitive Displacement

Caption: Competitive binding mechanism where R-(+)-AG coordinates directly to the Heme-Iron, preventing substrate oxidation.

Experimental Protocol: Tritiated Water Release Assay

The most robust method for validating R-AG activity is the Tritiated Water Release Assay . This assay measures the release of ³H from the C-1β position of [1β-³H]androstenedione during aromatization.[2]

Reagent Preparation

Stock Solution (10 mM R-AG Tartrate):

  • Weigh 3.82 mg of R-(+)-Aminoglutethimide tartrate.[3]

  • Dissolve in 1.0 mL of ultrapure deionized water (Milli-Q).

    • Note: Unlike the free base, the tartrate salt does not require DMSO, eliminating solvent effects on the enzyme.

  • Filter sterilize (0.22 µm) if storing for >24 hours. Store at -20°C.

Substrate Preparation:

  • [1β-³H]Androstenedione (Specific Activity ~20-30 Ci/mmol).

  • Dilute with unlabeled androstenedione to achieve a final substrate concentration of ~100 nM (approx.

    
     of aromatase).
    
Assay Workflow

System: Human Placental Microsomes or Recombinant CYP19A1 (Supersomes).

  • Pre-Incubation:

    • Mix 10 µL of Enzyme source (e.g., 20 µg microsomal protein).

    • Add 10 µL of R-AG Tartrate (concentration range: 0.1 nM to 1000 nM).

    • Add Buffer (100 mM Potassium Phosphate, pH 7.4) to volume.[4]

    • Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add 50 µL of NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Add 10 µL of [1β-³H]Androstenedione substrate.

  • Incubation:

    • Incubate at 37°C for 15–30 minutes (linear phase).

  • Termination & Extraction:

    • Stop reaction with 0.5 mL Chloroform or 5% TCA.

    • Vortex vigorously for 30 seconds to extract unreacted steroid into the organic phase.

    • Add 0.5 mL Dextran-Coated Charcoal (DCC) suspension (optional but recommended for high purity) to adsorb residual steroids.

  • Separation:

    • Centrifuge at 3000 x g for 10 minutes.

  • Quantification:

    • Aliquot the aqueous supernatant (containing ³H₂O) into scintillation fluid.

    • Count using Liquid Scintillation Counter (LSC).[5][6]

Assay Logic Diagram

Assay Start Start: Enzyme + Buffer Add_Inhibitor Add R-AG Tartrate (Serial Dilution) Start->Add_Inhibitor Add_Substrate Add [1β-³H]Androstenedione + NADPH Add_Inhibitor->Add_Substrate Incubate Incubate 37°C (15-30 min) Add_Substrate->Incubate Stop Stop Reaction (Chloroform/TCA) Incubate->Stop Extraction Phase Separation (Steroids -> Organic ³H₂O -> Aqueous) Stop->Extraction Count LSC Counting (Aqueous Phase) Extraction->Count Quantify ³H₂O

Caption: Workflow for the radiometric tritiated water release assay to quantify aromatase activity.

Data Analysis & Interpretation

Calculation of Inhibition

Calculate the percent inhibition for each concentration:



Expected Values

When profiling R-(+)-Aminoglutethimide tartrate, the following kinetic parameters are expected. Note the distinct separation between the R and S enantiomers.

ParameterR-(+)-AminoglutethimideS-(-)-AminoglutethimideRacemic (Cytadren)
Aromatase

~10–20 nM > 1000 nM~500–1000 nM
Aromatase

1.7–4.0 nM ~200 nM~400 nM
P450scc

~80 µM~30 µM~40 µM
Selectivity Ratio Highly Selective for AromataseSelective for P450sccMixed / Low Selectivity

Interpretation:

  • High Potency: If your

    
     is in the micromolar range (e.g., 10 µM), check your enantiomeric purity. You may be using the racemate or have degraded stock.
    
  • Competitive Kinetics: A Lineweaver-Burk plot should show intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases).

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57.

  • Santen, R. J., et al. (1981). Aminoglutethimide: Product profile. Comprehensive Therapy, 7(5), 59-71.

  • Thompson, E. A., & Siiteri, P. K. (1974). Utilization of oxygen and reduced nicotinamide adenine dinucleotide phosphate by human placental microsomes during aromatization of androstenedione. Journal of Biological Chemistry, 249(17), 5364–5372.

  • PubChem Compound Summary. R-(+)-Aminoglutethimide L-Tartrate Salt (CID 15179484).[3]

Sources

Exploratory

Binding Affinity and Spectral Characterization of R-(+)-Aminoglutethimide Tartrate to Cytochrome P450

The following technical guide details the binding affinity, molecular mechanism, and experimental characterization of R-(+)-Aminoglutethimide (R-AG) tartrate salt with Cytochrome P450 enzymes. Executive Summary R-(+)-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, molecular mechanism, and experimental characterization of R-(+)-Aminoglutethimide (R-AG) tartrate salt with Cytochrome P450 enzymes.

Executive Summary

R-(+)-Aminoglutethimide (R-AG) is the pharmacologically active eutomer of the first-generation aromatase inhibitor aminoglutethimide. While the drug was historically administered as a racemate, the R-(+) enantiomer exhibits significantly higher potency against its primary target, Aromatase (CYP19A1) , and its secondary target, the Cholesterol Side-Chain Cleavage Enzyme (CYP11A1/P450scc) .

The tartrate salt form is critical for in vitro characterization because it confers aqueous solubility, allowing researchers to perform spectral binding assays without high concentrations of organic co-solvents (e.g., DMSO) that can destabilize P450 enzymes or induce spectral artifacts. R-AG acts as a reversible, competitive inhibitor, coordinating directly with the heme iron to induce a characteristic Type II difference spectrum .

Molecular Mechanism of Action

Chiral Selectivity

Aminoglutethimide contains a chiral carbon at position 3 of the piperidine-2,6-dione ring. The stereochemistry dictates the fit within the hydrophobic active site of the P450 enzymes.

  • CYP19A1 (Aromatase): The R-(+) enantiomer aligns the 4-aminophenyl group optimally with the heme iron while the ethyl group fits into the hydrophobic pocket. This results in a binding affinity (

    
    ) approximately 20–40 times higher  than the S-(-) enantiomer.
    
  • CYP11A1 (P450scc): The R-(+) enantiomer is also the more potent inhibitor of the conversion of cholesterol to pregnenolone, though the selectivity ratio is lower (~2.5-fold more potent than S-(-)).

Heme Coordination (Type II Binding)

R-AG is a nitrogenous ligand. The primary amine (


) on the phenyl ring acts as a strong field ligand, donating a lone pair of electrons to the ferric (

) heme iron of the P450.
  • Displacement: The drug displaces the native water molecule (the 6th ligand) from the heme iron.

  • Spin State Transition: This interaction stabilizes the low-spin state of the iron.

  • Blockade: The coordination prevents the binding of molecular oxygen, halting the catalytic cycle (hydroxylation).

BindingMechanism P450_Water P450-H2O Complex (High/Mixed Spin) Displacement Ligand Exchange (-H2O) P450_Water->Displacement Active Site Entry R_AG R-(+)-Aminoglutethimide (Tartrate Salt) R_AG->Displacement Amine Coordination P450_Drug P450-R-AG Complex (Low Spin) Displacement->P450_Drug Formation of Fe-N Bond Inhibition Catalytic Blockade (No O2 Binding) P450_Drug->Inhibition Mechanism

Figure 1: Mechanism of Type II binding where R-AG displaces the axial water ligand.

Binding Kinetics & Quantitative Data

The following data summarizes the comparative affinity of the enantiomers. The R-(+) isomer is the distinct driver of aromatase inhibition.

Compound FormTarget EnzymeParameterValueSelectivity Note
R-(+)-Aminoglutethimide CYP19A1 (Aromatase)

0.30

M
Eutomer (High Potency)
S-(-)-AminoglutethimideCYP19A1 (Aromatase)

~12.0

M
Distomer (Low Potency)
Racemic AminoglutethimideCYP19A1 (Aromatase)

10.0

M
Average Potency
R-(+)-Aminoglutethimide CYP11A1 (P450scc)

~1.5

M
2.5x more potent than S
S-(-)-AminoglutethimideCYP11A1 (P450scc)

~3.8

M
Lower affinity

Note: Values are approximate based on microsomal preparations (human placental for aromatase, bovine adrenal for SCC).


 values indicate the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocol: Spectral Binding Assay

To determine the binding affinity (


 or spectral 

) of R-(+)-Aminoglutethimide tartrate, a Type II Difference Spectroscopy assay is the gold standard.
Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol (to stabilize P450).

  • Enzyme Source: Recombinant human CYP19A1 supersomes or placental microsomes.

  • Ligand Stock (Critical):

    • Use R-(+)-Aminoglutethimide Tartrate .[1]

    • Dissolve in Milli-Q water or buffer directly.

    • Advantage:[2][3] Unlike the free base, the tartrate salt does not require DMSO, eliminating solvent-induced spectral noise (DMSO alone can induce Type II-like spectra at high concentrations).

Step-by-Step Methodology
  • Baseline Correction:

    • Aliquot the P450 suspension (approx. 1

      
      M CYP content) into two matching quartz cuvettes (Sample and Reference).
      
    • Place both in the spectrophotometer and record a baseline (400–500 nm). The difference absorbance (

      
      ) should be zero.
      
  • Titration:

    • Add small aliquots (1–5

      
      L) of R-AG tartrate stock to the Sample  cuvette.
      
    • Add an equivalent volume of solvent (buffer/water) to the Reference cuvette to correct for dilution.

  • Measurement:

    • Record the difference spectrum after each addition.

    • Observe: Appearance of a trough at ~390–410 nm and a peak at ~425–435 nm .

  • Data Analysis:

    • Measure the difference in absorbance (

      
      ) between the peak and the trough (
      
      
      
      ).
    • Plot

      
       vs. 
      
      
      
      (Double-Reciprocal / Lineweaver-Burk style) to determine the spectral dissociation constant (
      
      
      ).

AssayWorkflow Start Start: P450 Microsomes in K-Phos Buffer Baseline 1. Baseline Scan (Sample vs Reference) Start->Baseline Titration 2. Titrate R-AG Tartrate (Add to Sample Only) Baseline->Titration Scan 3. Scan 400-500nm (Record Type II Spectrum) Titration->Scan Check Saturation Reached? Scan->Check Check->Titration No Analyze 4. Plot 1/ΔA vs 1/[S] Calculate Ks Check->Analyze Yes

Figure 2: Workflow for the spectral binding titration assay.

Interpretation of Results
  • Type II Spectrum: Confirms direct nitrogen-iron coordination.

  • Spectral

    
    :  This value typically correlates closely with the kinetic inhibition constant (
    
    
    
    ). For R-AG and aromatase, expect a
    
    
    in the sub-micromolar range (0.1 – 0.5
    
    
    M).

Implications for Drug Development

Selectivity and Toxicity

The binding data highlights why aminoglutethimide (racemate) caused adrenal insufficiency (requiring hydrocortisone supplementation).

  • The Problem: The R-(+) enantiomer, while potent against the cancer target (aromatase), retains significant affinity for CYP11A1 (adrenal steroidogenesis).

  • The Lesson: Modern third-generation inhibitors (e.g., Letrozole) were designed to maximize the differential binding affinity, achieving >1000-fold selectivity for CYP19A1 over CYP11A1, unlike the ~5-10 fold selectivity of R-AG.

R-AG as a Reference Standard

Despite being clinically superseded, R-(+)-Aminoglutethimide tartrate remains a vital positive control in biochemical assays for:

  • Validating new Type II P450 inhibitors.

  • Mapping the "androgen cleft" of the aromatase active site.

  • Studying the structural requirements for heme coordination.[4]

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57. Link

  • Santen, R. J., et al. (1981). Aminoglutethimide as treatment for metastatic breast cancer.[3][5] Annals of Internal Medicine, 96, 94-101. Link

  • Uzgiris, V. I., et al. (1977). Mechanism of inhibition of cholesterol side-chain cleavage by aminoglutethimide.[6][7] Endocrinology, 101(1), 89-98. Link

  • Locuson, C. W., et al. (2007). Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common. Drug Metabolism and Disposition, 35(4), 614-622. Link

  • PubChem. (2025).[8][9] R-(+)-Aminoglutethimide L-Tartrate Salt.[1] National Library of Medicine. Link

Sources

Foundational

Pharmacokinetics of R-(+)-Aminoglutethimide Enantiomers in Preclinical Models

Technical Guide & Whitepaper Executive Summary Aminoglutethimide (AG) represents a classic case study in chiral pharmacology where the therapeutic index is heavily influenced by stereochemistry. Historically marketed as...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

Aminoglutethimide (AG) represents a classic case study in chiral pharmacology where the therapeutic index is heavily influenced by stereochemistry. Historically marketed as a racemate, the R-(+)-enantiomer (dextrorotatory) is the primary driver of aromatase inhibition, exhibiting approximately 38-fold greater potency than its S-(-) counterpart.

This guide analyzes the pharmacokinetic (PK) disposition of R-(+)-AG in preclinical models, specifically focusing on the rat as a model for auto-induction and adrenal toxicity . It addresses the critical inefficiency of racemic dosing, where the S-enantiomer contributes minimal efficacy while competing for metabolic clearance and exacerbating CYP450 induction.

Chemical Identity & Stereochemical Stability

Unlike 2-arylpropionic acids (e.g., ibuprofen), Aminoglutethimide does not undergo significant metabolic chiral inversion in vivo. This implies that the pharmacokinetic profile of the R-(+) enantiomer is distinct and must be characterized independently of the S-(-) isomer to optimize therapeutic exposure.

  • Active Isomer: R-(+)-Aminoglutethimide

  • Mechanism: Competitive inhibition of CYP19A1 (Aromatase) and CYP11A1 (P450scc).[1]

  • Chiral Stability: High (No racemization under physiological conditions).

Preclinical Models: Selection & Rationale

The Rat Model (Auto-Induction & Toxicity)

The rat is the definitive model for studying the time-dependent pharmacokinetics of AG. Unlike humans, where N-acetylation is polymorphic, rats exhibit a robust auto-induction phenomenon driven by CYP2B1 upregulation.

  • Utility: Assessing the "metabolic acceleration" phenomenon where chronic dosing significantly reduces half-life (

    
    ).
    
  • Adrenal Pathology: Rats treated with AG show characteristic mitochondrial vacuolization and lipid accumulation in the adrenal fasciculata cells, mimicking the "medical adrenalectomy" effect seen in humans.

The Rabbit Model (Potency Assay)

While less common for PK, the rabbit model has been historically instrumental in establishing the potency ratio of R vs. S enantiomers regarding Cholesterol Side-Chain Cleavage (SCC) inhibition.

Pharmacokinetic Profile: R-(+) vs. Racemate

Absorption & Bioavailability

R-(+)-AG is rapidly absorbed following oral administration in rodent models, with bioavailability approaching 90-100%. The lipophilic nature of the piperidine-2,6-dione ring facilitates extensive tissue distribution.

Distribution ( )

AG exhibits a large volume of distribution (


), indicative of significant tissue binding.
  • Preclinical Insight: The

    
     decreases by approximately 30% during chronic dosing in models exhibiting auto-induction, suggesting saturation of tissue binding sites or alteration in protein binding dynamics.
    
Metabolism: The Auto-Induction Loop

The defining PK characteristic of AG in preclinical models is Time-Dependent Inhibition and Induction .

  • N-Acetylation: The primary metabolic pathway. In rats, this is non-saturable at therapeutic doses.

  • Auto-Induction: Chronic exposure to R-(+)-AG (or the racemate) induces the biosynthesis of hepatic microsomal enzymes (CYP2B1 in rats).

    • Result: The clearance (

      
      ) increases, and 
      
      
      
      decreases by up to 50% after 3-5 days of dosing.
Stereoselective Potency Data

The following table summarizes the comparative potency, highlighting the inefficiency of the S-enantiomer.

ParameterR-(+)-AminoglutethimideS-(-)-AminoglutethimideRacemate (1:1)
Aromatase Inhibition (

)
~10 nM (High Potency)~380 nM (Low Potency)~100 nM
P450scc Inhibition High AffinityLow AffinityModerate
Metabolic Burden Substrate for N-acetyltransferaseSubstrate for N-acetyltransferaseDouble Load
In Vivo Efficacy (Rat) Potent Estrogen SuppressionNegligibleModerate

Mechanism of Action & Metabolic Pathway (Visualization)

The following diagram illustrates the dual mechanism of R-(+)-AG: its therapeutic action on Aromatase and its concurrent auto-induction loop in the liver.

AG_Metabolism AG R-(+)-Aminoglutethimide (Active Drug) Aromatase CYP19A1 (Aromatase) [Target Tissue] AG->Aromatase Inhibits (Ki ~10nM) Liver Hepatocyte (Metabolism) AG->Liver Systemic Circulation Estrogen Estrogen Synthesis Aromatase->Estrogen Blocked CYP2B1 CYP2B1 Enzyme (Inducible) Liver->CYP2B1 Induces Expression (Auto-Induction) Metabolite N-Acetyl-AG (Inactive) Liver->Metabolite N-Acetylation CYP2B1->AG Accelerates Clearance (Reduced t1/2) CYP2B1->Liver Increases Metabolic Capacity

Caption: R-(+)-AG inhibits peripheral aromatase while simultaneously inducing hepatic CYP2B1, accelerating its own clearance (Auto-induction).

Experimental Protocol: Chiral Analysis

To validate PK studies, precise separation of enantiomers is required. The following protocol is the industry standard for preclinical plasma analysis.

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of rat plasma into a borosilicate glass tube.

  • Internal Standard: Add 10 µL of m-aminoglutethimide (10 µg/mL).

  • Extraction: Add 2 mL of Dichloromethane . Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute residue in 100 µL mobile phase.

HPLC Conditions (Chiral Separation)
  • Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Ethanol : Methanol (95 : 5 : 2 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation 264 nm / Emission 428 nm) or UV at 254 nm.

  • Retention: R-(+) typically elutes after S-(-) depending on specific column aging, but resolution (

    
    ) > 1.5 is expected.
    

Clinical Translation & Conclusion

The preclinical data confirms that dosing with racemic Aminoglutethimide is pharmacologically inefficient. The S-(-) enantiomer contributes to the metabolic load—competing for acetylation and driving enzyme induction—without providing therapeutic aromatase inhibition.

Strategic Recommendation: Future development of aromatase inhibitors or reformulation of AG-like compounds should prioritize enantiopure R-(+) formulations . This approach minimizes the dose required, reduces the magnitude of auto-induction, and lowers the burden on hepatic clearance mechanisms.

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology.

  • Lønning, P. E., et al. (1985). Single-dose and steady-state pharmacokinetics of aminoglutethimide.[2] Clinical Pharmacokinetics.

  • Aboul-Enein, H. Y. (1999). Determination of aminoglutethimide enantiomers as dansyl derivative in human plasma by HPLC. Archiv der Pharmazie.

  • Schanche, J. S., et al. (1984). The metabolism of aminoglutethimide in man and rat. Acta Pharmacologica et Toxicologica. (Foundational text on AG metabolism and auto-induction mechanisms).
  • Brodie, A. M., et al. (1980). Inactivation of aromatase by aminoglutethimide and its derivatives. Journal of Steroid Biochemistry.

Sources

Exploratory

Technical Guide: The Role of Tartrate Salt in R-(+)-Aminoglutethimide Stability and Resolution

Topic: Understanding the role of the tartrate salt in R-(+)-Aminoglutethimide stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the role of the tartrate salt in R-(+)-Aminoglutethimide stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the development of aromatase inhibitors, Aminoglutethimide (AG) presents a classic challenge in chirality. While the drug is often administered as a racemate, the R-(+)-enantiomer is the potent inhibitor of the cytochrome P450 aromatase complex (CYP19A1), exhibiting approximately 38-fold higher potency than its S-(-) counterpart.[1] The S-isomer, conversely, is associated with disproportionate CNS toxicity and inhibition of the cholesterol side-chain cleavage enzyme (P450scc), leading to undesirable "medical adrenalectomy."

The Tartrate Salt —specifically the diastereomeric salt formed with L-(+)-Tartaric Acid —is not merely a passive counterion; it is the critical molecular scaffold that enables the chiral resolution of the racemate and imparts conformational stability to the active R-isomer.[1] This guide details the physicochemical mechanism by which the tartrate moiety locks the R-(+)-Aminoglutethimide configuration, preventing racemization and enabling high-purity isolation.[1]

Molecular Mechanism of Stabilization

The Chiral Recognition Event

The stability of R-(+)-Aminoglutethimide relies on the formation of a diastereomeric salt.[1] When racemic aminoglutethimide (a weak base, pKa ~4.6 at the aniline nitrogen) reacts with L-(+)-tartaric acid (a chiral resolving agent), two distinct diastereomers are produced:

  • (R)-Aminoglutethimide[1] • L-Tartrate (Less soluble, crystallizes preferentially)[1]

  • (S)-Aminoglutethimide[1] • L-Tartrate (More soluble, remains in mother liquor)[1]

Hydrogen Bonding Network

The tartrate salt stabilizes the R-isomer through a rigid charge-assisted hydrogen bonding network .[1] Unlike the free base, which relies on weak intermolecular forces, the salt structure involves:

  • Proton Transfer: The carboxylic acid proton of L-tartrate transfers to the primary aromatic amine of aminoglutethimide, forming an ammonium cation (

    
    ).[1]
    
  • Lattice Energy: The resulting ionic interaction creates a high-melting-point crystal lattice that is thermodynamically more stable than the amorphous free base.[1]

  • Conformational Locking: The tartrate anion acts as a "molecular clamp," bridging the ammonium group and the glutarimide ring via hydrogen bonds, thereby restricting the rotation of the chiral center and inhibiting spontaneous racemization in solution.

Comparative Stability Data
ParameterR-(+)-Aminoglutethimide (Free Base)R-(+)-Aminoglutethimide L-Tartrate
Melting Point 115.5 - 119.5 °C180 - 185 °C (Decomp)
Hygroscopicity ModerateLow (Crystalline Lattice)
Optical Stability Prone to racemization in solutionHigh (Locked Conformation)
Solubility (Water) Poor (~2 mg/mL)High (>50 mg/mL)

Experimental Protocols

Protocol A: Chiral Resolution via Tartrate Salt Formation

Objective: To isolate R-(+)-Aminoglutethimide from the racemic mixture using L-(+)-Tartaric Acid.[1]

Reagents:

  • Racemic Aminoglutethimide (10.0 g, 43.0 mmol)

  • L-(+)-Tartaric Acid (6.46 g, 43.0 mmol)[1]

  • Methanol (HPLC Grade)[1]

  • Acetone (Reagent Grade)[1]

Workflow:

  • Dissolution: Dissolve 10.0 g of racemic aminoglutethimide in 100 mL of boiling Methanol.

  • Acid Addition: Separately dissolve 6.46 g of L-(+)-tartaric acid in 40 mL of hot Methanol. Add this solution dropwise to the amine solution while stirring at 60°C.

  • Nucleation: Allow the mixture to cool slowly to room temperature (25°C) over 4 hours. Seed crystals of authentic R-isomer tartrate may be added at 40°C to induce nucleation.[1]

  • Crystallization: Refrigerate the solution at 4°C for 12 hours. The (R)-Aminoglutethimide[1][2] • L-Tartrate salt will precipitate as white needles.[1]

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold Acetone (2 x 20 mL) to remove residual S-isomer enriched mother liquor.[1]

  • Recrystallization: Recrystallize the wet cake from boiling Methanol/Water (9:1) to achieve >99% optical purity.

  • Yield Calculation: Dry the solid at 50°C under vacuum. Expected yield: ~7.5 g (Theoretical max for one enantiomer is 50%; typical practical yield is 35-40% of total mass).[1]

Protocol B: Stability Stress Testing

Objective: To validate the resistance of the tartrate salt to racemization.

  • Preparation: Prepare a 1 mg/mL solution of the R-Tartrate salt in pH 7.4 phosphate buffer.

  • Thermal Stress: Incubate samples at 40°C, 50°C, and 60°C.

  • Sampling: Aliquot samples at t=0, 24h, 48h, and 7 days.

  • Analysis: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane:Ethanol 90:10 mobile phase).

  • Criteria: The enantiomeric excess (ee%) should remain >98% throughout the testing period.

Visualizations

Diagram: Chiral Resolution & Stabilization Workflow

This diagram illustrates the separation logic and the role of the tartrate counterion.

ResolutionWorkflow Racemate Racemic Aminoglutethimide (R/S Mixture) Reaction Acid-Base Reaction (Methanol, 60°C) Racemate->Reaction Tartaric L-(+)-Tartaric Acid (Resolving Agent) Tartaric->Reaction Mixture Diastereomeric Salt Mixture (R-L Salt + S-L Salt) Reaction->Mixture Crystallization Selective Crystallization (Cooling to 4°C) Mixture->Crystallization SolidPhase Solid Phase: (R)-Aminoglutethimide • L-Tartrate Crystallization->SolidPhase Precipitates (Less Soluble) LiquidPhase Liquid Phase (Mother Liquor): (S)-Aminoglutethimide • L-Tartrate Crystallization->LiquidPhase Remains Soluble Recryst Recrystallization (MeOH/H2O) SolidPhase->Recryst FinalProduct Pure R-(+)-Aminoglutethimide Tartrate Salt (>99% ee) Recryst->FinalProduct

Caption: Workflow for the resolution of R-(+)-Aminoglutethimide using L-Tartaric acid, leveraging solubility differences between diastereomeric salts.

Diagram: Mechanistic Stability Interaction

This diagram visualizes the supramolecular interactions stabilizing the R-isomer.

Mechanism R_Isomer R-(+)-Aminoglutethimide (Cationic Ammonium) Tartrate L-Tartrate Anion (Carboxylate) R_Isomer->Tartrate Ionic Bond R_Isomer->Tartrate H-Bond Network Lattice Crystalline Lattice (High Melting Point) Tartrate->Lattice Rigid Organization Stability Optical Stability (Inhibited Racemization) Lattice->Stability Prevents Rotation

Caption: The charge-assisted hydrogen bonding network between the R-isomer and Tartrate anion locks the molecular conformation.[1]

Therapeutic Implications

The rigorous stabilization of the R-(+) isomer via the tartrate salt is directly linked to clinical efficacy:

  • Potency: The R-isomer binds to the heme iron of the aromatase enzyme (CYP19A1) with high affinity, effectively blocking the conversion of androgens to estrogens.

  • Selectivity: By removing the S-isomer (via the resolution protocol described), the "medical adrenalectomy" effect (inhibition of cortisol synthesis) is minimized, reducing the need for hydrocortisone replacement therapy in breast cancer patients.

  • Bioavailability: The tartrate salt significantly improves aqueous solubility compared to the free base, ensuring consistent absorption profiles.

References

  • PubChem. (2021).[2][3] R-(+)-Aminoglutethimide L-Tartrate Salt. National Library of Medicine. Link[1]

  • Nicholls, P. J., Daly, M. J., & Smith, H. J. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Breast Cancer Research and Treatment.[4][5][6] Link

  • Van Roey, P., et al. (1991).[7] Structure of (+/-)-aminoglutethimide. Acta Crystallographica Section C. Link[1][7]

  • Bunegar, M. J., et al. (2003). Production of (R)-Aminoglutethimide: A New Route from 1-Chloro-4-nitrobenzene. Organic Process Research & Development. Link[1]

  • He, L., et al. (2016). Enantioseparation of racemic aminoglutethimide using VARICOL continuous chromatographic process. Journal of Chromatography A. Link

Sources

Foundational

Discovery and history of aminoglutethimide as a steroidogenesis inhibitor

Content Type: Technical Whitepaper Subject: Pharmacodynamics, History, and Experimental Evaluation of Aminoglutethimide Intended Audience: Drug Discovery Scientists, Endocrinologists, and Pharmacologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacodynamics, History, and Experimental Evaluation of Aminoglutethimide Intended Audience: Drug Discovery Scientists, Endocrinologists, and Pharmacologists

Executive Summary

Aminoglutethimide (AG) represents one of the most instructive case studies in pharmacological repurposing. Originally synthesized as an anticonvulsant, its metabolic toxicity profile revealed a potent ability to inhibit steroidogenesis.[1][2][3][4] This guide analyzes the mechanistic transition of AG from a failed antiepileptic to the first-generation "Medical Adrenalectomy" agent. We explore its dual-action inhibition of CYP11A1 (P450scc) and CYP19A1 (Aromatase), the physiological reflex loops that complicated its clinical use, and the specific experimental protocols used to validate its activity.

Part 1: Chemical Genesis & The Serendipitous Pivot

The Anticonvulsant Failure

Introduced in 1960 by Ciba Pharmaceutical (now Novartis) under the trade name Elipten , aminoglutethimide is a glutarimide derivative chemically related to the sedative thalidomide. Its initial indication was for the treatment of generalized tonic-clonic seizures.

However, clinical surveillance revealed a consistent pattern of adverse events that were distinct from typical CNS depression:

  • Hyponatremia and Hypotension: Indicative of mineralocorticoid deficiency.

  • Goiter: Due to inhibition of organification of iodine.

  • Sexual Precocity/Virilization: In rare pediatric cases, due to shunting of precursors toward androgens (though AG blocks androgen synthesis, the accumulation of precursors and altered metabolism occasionally caused paradoxical effects).

By 1966, Elipten was withdrawn from the market.[1][2] However, astute observation by researchers, notably Cash et al. (1967) and Hughes & Burley (1970) , identified that these side effects were actually the result of potent adrenal suppression. This pivoted the drug’s identity from a neurological stabilizer to an endocrine disruptor.

Structural Properties
  • IUPAC Name: 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione.[2][3][5]

  • Chirality: AG exists as a racemic mixture. The D(+)-isomer is approximately 2.5 times more potent against P450scc (side-chain cleavage) and 40 times more potent against aromatase than the L(-)-isomer.

Part 2: Pharmacodynamics & Mechanism of Action

AG acts as a "pan-steroidogenesis" inhibitor, but its affinity is not uniform across all enzymes. It functions primarily by binding to the heme iron of cytochrome P450 enzymes, preventing the reduction step required for oxygenation.

Primary Target: CYP11A1 (P450scc)

The rate-limiting step in steroid hormone synthesis is the conversion of Cholesterol to Pregnenolone, catalyzed by the Cholesterol Side-Chain Cleavage enzyme (P450scc) within the mitochondria.

  • Mechanism: AG binds competitively to CYP11A1.

  • Effect: This creates a bottleneck at the very top of the cascade, reducing the synthesis of all downstream steroids: Glucocorticoids (Cortisol), Mineralocorticoids (Aldosterone), and Sex Steroids (Androgens/Estrogens).[6]

Secondary Target: CYP19A1 (Aromatase)

AG is also a potent inhibitor of peripheral aromatase, which converts Androstenedione to Estrone and Testosterone to Estradiol.[2]

  • Significance: In postmenopausal women, where ovarian estrogen is absent, peripheral aromatization (in fat, muscle, and breast tissue) is the sole source of estrogen. Blocking this pathway became the gold standard for treating Estrogen Receptor-positive (ER+) breast cancer.

The "Reflex Arc" Complication

A critical pharmacological failure point in early AG monotherapy was the ACTH Reflex .

  • AG lowers Cortisol.

  • The Pituitary senses low Cortisol (loss of negative feedback).

  • ACTH secretion spikes.

  • High ACTH overrides the competitive blockade of AG at the adrenal cortex, restoring steroidogenesis and rendering the drug ineffective.

Solution: The "Medical Adrenalectomy" protocol (pioneered by Santen et al.) required co-administration of Hydrocortisone to suppress the pituitary ACTH reflex.

Visualization: The Steroidogenic Blockade

The following diagram illustrates the precise enzymatic nodes inhibited by AG and the resulting downstream deficits.

SteroidogenesisBlockade Figure 1: Aminoglutethimide (AG) Inhibition Nodes in Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multi-step Cortisol Cortisol Progesterone->Cortisol Multi-step Testosterone Testosterone Androstenedione->Testosterone CYP19 CYP19A1 (Aromatase) Androstenedione->CYP19 Testosterone->CYP19 Estrone Estrone Estradiol Estradiol CYP11A1->Pregnenolone CYP19->Estrone CYP19->Estradiol AG_Block1 Aminoglutethimide (Primary Block) AG_Block1->CYP11A1 AG_Block2 Aminoglutethimide (Secondary Block) AG_Block2->CYP19

Caption: AG imposes a dual blockade: primarily at the conversion of Cholesterol to Pregnenolone (CYP11A1) and secondarily at the aromatization of androgens (CYP19).

Part 3: Clinical Translation - The "Medical Adrenalectomy"

The clinical utility of AG peaked in the 1980s for two distinct indications: Cushing's Syndrome (to lower cortisol) and Metastatic Breast Cancer (to lower estrogen).

The Santen Protocol (Breast Cancer)

Dr. Richard Santen's work established the regimen that became standard of care before the advent of Letrozole.

  • Dosage: 250mg AG q.i.d (1000mg total daily).

  • Rescue: Hydrocortisone (40mg/day) + Fludrocortisone (if mineralocorticoid loss was severe).

  • Outcome: Objective tumor regression in ~30-50% of unselected postmenopausal patients.[7][8]

Pharmacokinetic Auto-Induction

A unique feature of AG is its ability to induce hepatic microsomal enzymes (CYP450s).

  • Self-Induction: AG accelerates its own metabolism, reducing its half-life from ~12.5 hours to ~7 hours after 2-6 weeks of therapy.

  • Interaction: It significantly accelerates the metabolism of Dexamethasone (reducing its half-life from 4-5 hours to 2 hours). This is why Hydrocortisone (which is not significantly affected by AG-induced enzymes) is the mandatory glucocorticoid for replacement therapy, not Dexamethasone.

Part 4: Technical Protocols for Evaluation

For researchers investigating steroidogenesis inhibitors, validating the mechanism of action requires specific in vitro assays. Below is a standard protocol for measuring Aromatase Inhibition using the Tritiated Water Release method, a classic pharmacological assay used to characterize AG.

Experimental Logic

The aromatization of Androstenedione to Estrone involves the removal of the C-19 methyl group. By labeling the C-19 positions with Tritium (3H), the release of 3H into water (forming tritiated water) becomes a stoichiometric marker for aromatase activity. This is more sensitive than measuring the estrogen product directly.

Protocol: Microsomal Aromatase Inhibition Assay

Materials:

  • Enzyme Source: Human Placental Microsomes (rich in CYP19) or CHO cells transfected with CYP19A1.

  • Substrate: [1β-3H]-Androstenedione.

  • Cofactor: NADPH Generating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Inhibitor: Aminoglutethimide (dissolved in DMSO/Ethanol).

Workflow:

  • Pre-Incubation: Thaw microsomes on ice. Dilute in Phosphate Buffer (pH 7.4).

  • Inhibitor Addition: Add AG at varying concentrations (0.1 µM – 100 µM) to reaction tubes. Include a "No Inhibitor" control (100% activity) and "Boiled Microsome" control (0% activity).

  • Reaction Initiation: Add [1β-3H]-Androstenedione (final conc. ~100 nM) and NADPH generating system.

  • Incubation: Incubate at 37°C for 15–30 minutes in a shaking water bath.

  • Termination: Stop reaction by adding Chloroform or Tricholoroacetic acid (TCA).

  • Extraction: Vortex and centrifuge to separate phases. The steroid (substrate/product) partitions into the organic phase; the Tritiated Water (3H2O) remains in the aqueous phase.

  • Quantification: Aliquot the aqueous phase into scintillation fluid and count via Liquid Scintillation Counter (LSC).

  • Calculation: % Inhibition =

    
    
    
Visualization: The Tritiated Water Release Assay

AssayWorkflow Figure 2: Tritiated Water Release Assay for Aromatase Inhibition cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis Microsomes Placental Microsomes Incubation Incubate 37°C (15-30 min) Microsomes->Incubation Inhibitor Aminoglutethimide (Var. Conc.) Inhibitor->Incubation Substrate [3H]-Androstenedione Substrate->Incubation Extraction Chloroform Extraction Incubation->Extraction NADPH NADPH System NADPH->Incubation AqueousPhase Aqueous Phase (Contains 3H-H2O) Extraction->AqueousPhase Separation Scintillation Scintillation Counting AqueousPhase->Scintillation

Caption: Workflow for validating AG activity. The release of tritiated water into the aqueous phase correlates directly with aromatase activity.

Part 5: Limitations & The Legacy

While AG was a pioneer, it is largely obsolete in modern oncology and endocrinology. Understanding why it failed is crucial for drug developers.

Lack of Selectivity (The "Dirty Drug" Problem)

AG inhibits CYP11A1, CYP11B1, CYP19, and CYP21. This "shotgun" approach necessitates glucocorticoid replacement, which carries its own long-term risks (osteoporosis, metabolic syndrome).

Toxicity Profile
  • CNS Effects: Lethargy, ataxia, and dizziness (vestiges of its glutarimide/anticonvulsant origins) occurred in ~40% of patients.

  • Rash: A maculopapular rash occurred in ~30% of patients, often requiring temporary cessation.

The Successors

The limitations of AG drove the development of:

  • Ketoconazole: A more potent antifungal with strong CYP17 inhibition (used in Cushing's).

  • Third-Generation Aromatase Inhibitors: Letrozole and Anastrozole. These are triazole derivatives that are highly specific for CYP19A1 (Aromatase) with no effect on adrenal cortisol synthesis, eliminating the need for hydrocortisone replacement.

References

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[8][9] Annals of Internal Medicine. Link

  • Hughes, S. W., & Burley, D. M. (1970). Aminoglutethimide: a 'side-effect' turned to therapeutic advantage.[10][11] Postgraduate Medical Journal.[10] Link

  • Camacho, A. M., et al. (1967). Alterations of Adrenal Steroidogenesis by Aminoglutethimide (Elipten).[4][11] JAMA.[11] Link

  • Santen, R. J., & Misbin, R. I. (1981). Aminoglutethimide: Review of Pharmacology and Clinical Use. Pharmacotherapy.[1][3][7][8] Link

  • Grodin, J. M., et al. (1970). Effect of Aminoglutethimide on Androstenedione Aromatization.[8][12] Journal of Clinical Endocrinology & Metabolism.[11] Link

  • Lonning, P. E., et al. (1988). Pharmacokinetics of aminoglutethimide and its acetylated metabolite. Cancer Chemotherapy and Pharmacology.[8] Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimized Solubilization and Handling of R-(+)-Aminoglutethimide Tartrate for In Vitro Assays

Topic: Protocol for dissolving R-(+)-Aminoglutethimide tartrate salt for cell culture Content Type: Technical Application Note & Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Specialists[1] Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for dissolving R-(+)-Aminoglutethimide tartrate salt for cell culture Content Type: Technical Application Note & Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Specialists[1]

Abstract & Scientific Rationale

R-(+)-Aminoglutethimide tartrate (CAS: 57344-88-4) is the active dextrorotatory enantiomer of the non-steroidal aromatase inhibitor aminoglutethimide.[1] While the racemic mixture has historically been used clinically for Cushing’s syndrome and breast cancer, the R-(+) isomer exhibits significantly higher potency and specificity for the aromatase enzyme (CYP19A1) compared to its S-(-) counterpart [1].[1]

Critical Protocol Distinction: Researchers often fail to account for the tartrate salt stoichiometry , leading to erroneous molar dosing. The molecular weight of the tartrate salt (382.37 g/mol ) is approximately 65% higher than the free base (232.28 g/mol ).[1] This protocol establishes a standardized, self-validating workflow to ensure precise molar concentrations, preventing experimental variability caused by under-dosing or solvent-induced precipitation.[1]

Physicochemical Specifications

PropertySpecificationNotes
Compound Name R-(+)-Aminoglutethimide tartrateDo not confuse with racemic Aminoglutethimide
CAS Number 57344-88-4Specific to the tartrate salt form
Molecular Weight 382.37 g/mol CRITICAL: Use this value for Molarity calculations
Formula C₁₇H₂₂N₂O₈(C₁₃H₁₆N₂O₂[1][2][3][4] · C₄H₆O₆)
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for Stock Solutions (>10 mM)
Secondary Solvent Water / PBSSoluble, but less stable for long-term stock storage
Target Aromatase (CYP19A1)IC₅₀ ≈ 10 µM (context-dependent)

Protocol: Stock Solution Preparation (The "Golden Standard")

Objective: Create a stable, sterile 50 mM Stock Solution . Rationale: While tartrate salts are water-soluble, preparing the primary stock in anhydrous DMSO is superior for cell culture because it:

  • Prevents microbial growth (self-sterilizing at 100%).[1]

  • Minimizes hydrolytic degradation during freeze-thaw cycles.[1]

  • Ensures complete solubilization of the lipophilic pharmacophore core.

Materials Required[1][5][6][7][8][9][10][11][12]
  • R-(+)-Aminoglutethimide tartrate powder (Store at -20°C, desiccated).[1]

  • DMSO, Anhydrous (Cell Culture Grade, ≥99.9%).[1]

  • Vortex mixer.[1]

  • Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Methodology

1. Equilibrate: Remove the vial from the freezer and allow it to reach room temperature (approx. 15-20 mins) before opening. This prevents atmospheric moisture condensation on the hygroscopic salt.

2. Calculation (The Self-Validating Math): To prepare 1 mL of a 50 mM stock:




[1]

3. Dissolution:

  • Weigh 19.12 mg of powder into a sterile tube.

  • Add 1 mL of anhydrous DMSO.

  • Action: Vortex vigorously for 30–60 seconds.

  • Validation: Inspect visually against a dark background. The solution must be completely clear and colorless. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

4. Aliquoting & Storage:

  • Dispense into 50 µL or 100 µL single-use aliquots in amber tubes (light sensitive).

  • Store at -20°C. Stable for 6–12 months.

  • Avoid repeated freeze-thaw cycles (>3 cycles).

Protocol: Cell Treatment & Serial Dilution[1]

Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitating the compound ("crashing out") or exceeding DMSO toxicity limits.

Safety Limit: Final DMSO concentration in culture media should be ≤ 0.1% (v/v) to avoid vehicle toxicity.

Workflow Diagram (Graphviz)

G cluster_0 Prevention of Precipitation Powder Powder (MW 382.37) Stock 50 mM Stock (100% DMSO) Powder->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Inter Intermediate Dilution (500 µM in Media) Stock->Inter 1:100 Dilution (Step 1) Final Final Well Conc. (10 µM) Inter->Final 1:50 Dilution (Step 2) Cells Cell Culture (Treatment) Final->Cells Apply

Figure 1: Two-step serial dilution scheme to ensure solubility and minimize DMSO shock to cells.

Dilution Procedure (Example: 10 µM Final Target)
  • Intermediate Solution (100x Concentrated):

    • Dilute the 50 mM DMSO Stock 1:100 into sterile culture media (or PBS).[1]

    • Mix: 10 µL Stock + 990 µL Media = 500 µM (1% DMSO).[1]

    • Why? This step "buffers" the transition from organic solvent to aqueous phase, preventing the shock precipitation often seen when dropping 100% DMSO directly into a large volume of media.

  • Working Solution (1x):

    • Dilute the Intermediate Solution 1:50 into the final culture volume.

    • Mix: 20 µL Intermediate + 980 µL Media = 10 µM (0.02% DMSO).[1]

  • Vehicle Control:

    • Prepare a "DMSO-only" control matching the final concentration (0.02%) to normalize baseline cellular stress.[1]

Mechanistic Context & Pathway Visualization[1]

Understanding the point of intervention is crucial for assay design. R-(+)-Aminoglutethimide acts primarily on Aromatase (CYP19A1) but can inhibit P450scc (CYP11A1) at high concentrations (>100 µM) [2].[1]

Pathway Cholesterol Cholesterol P450scc CYP11A1 (Side-chain cleavage) Cholesterol->P450scc Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Aromatase CYP19A1 (Aromatase) Androstenedione->Aromatase Estrogen Estrogens (Estrone/Estradiol) P450scc->Pregnenolone Aromatase->Estrogen Drug R-(+)-Aminoglutethimide Drug->P450scc Low Potency (High Dose Only) Drug->Aromatase High Potency (IC50 ~10 µM)

Figure 2: Mechanism of Action.[1] The compound selectively inhibits the aromatization of androgens to estrogens.[1]

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media Direct addition of high-conc.[1] DMSO stock to cold media.[1]Use the Intermediate Dilution step (Section 4).[1] Warm media to 37°C before addition.
Unexpected Cytotoxicity DMSO concentration > 0.5%.[1]Ensure final DMSO is < 0.1%.[1] Use the calculation in Section 4.
Loss of Potency Hydrolysis of tartrate salt in aqueous stock.[1]Always store stock in anhydrous DMSO at -20°C. Do not store aqueous dilutions > 24 hours.[1]
Inconsistent IC50 Wrong MW used for calculation.Verify you used 382.37 g/mol (Tartrate), not 232.28 (Free Base).[1]

References

  • MedChemExpress. (R)-(+)-Aminoglutethimide L-Tartrate Product Information. Retrieved from [1]

  • PubChem. R-(+)-Aminoglutethimide L-Tartrate Salt (CID 15179484).[1][2] National Library of Medicine. Retrieved from [1]

  • Cayman Chemical. Aminoglutethimide Product Insert. Retrieved from [1]

  • Santen, R. J., et al. Inhibition of estrogen synthetase (aromatase) by 4-cyclohexylaniline and Aminoglutethimide.[1] Endocrinology. 1984. (Contextual grounding for mechanism).

Sources

Application

R-(+)-Aminoglutethimide tartrate salt dosage for in vivo mouse studies

Topic: Precision Dosing of R-(+)-Aminoglutethimide Tartrate for In Vivo Mouse Studies Application Note & Protocol: AN-AG-042 Abstract This application note provides a rigorous protocol for the formulation and administrat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Dosing of R-(+)-Aminoglutethimide Tartrate for In Vivo Mouse Studies Application Note & Protocol: AN-AG-042

Abstract

This application note provides a rigorous protocol for the formulation and administration of R-(+)-Aminoglutethimide (R-AG) tartrate , a potent and stereoselective aromatase inhibitor. While the racemic mixture (Aminoglutethimide) has historically been used to induce "medical adrenalectomy," the R-(+) enantiomer exhibits approximately 30-40 times greater potency against the aromatase enzyme (CYP19A1) compared to its S-(-) counterpart, with significantly reduced inhibitory activity against cholesterol side-chain cleavage enzyme (P450scc). This guide addresses critical formulation challenges—specifically the solubility differences between the free base and tartrate salt—and provides corrected dosage calculations to ensure reproducible in vivo pharmacodynamics in murine models of hormone-dependent cancer and reproductive biology.

Chemical Profile & Stoichiometry

Researchers often fail to account for the molecular weight difference between the free base and the salt form, leading to underdosing.

PropertyR-(+)-Aminoglutethimide (Free Base)R-(+)-Aminoglutethimide L-Tartrate
CAS Number 125-84-8 (Racemate base) / Specific: 57344-88-457344-88-4 (Tartrate)
Molecular Formula C₁₃H₁₆N₂O₂C₁₇H₂₂N₂O₈
Molecular Weight 232.28 g/mol 382.37 g/mol
Solubility (Water) Poor (~0.2 mg/mL)Improved, but requires co-solvents for high conc.
Conversion Factor 1.01.65 (1 mg base ≈ 1.65 mg tartrate)

Critical Note: All dosages in literature citing "Aminoglutethimide" typically refer to the racemic free base unless otherwise specified. When using the R-(+) Tartrate salt , you must apply the 1.65x correction factor to achieve equivalent molar exposure.

Mechanism of Action

R-(+)-Aminoglutethimide acts as a competitive inhibitor of the heme iron in the cytochrome P450 enzyme complex. Its high specificity for CYP19A1 (Aromatase) blocks the rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione/testosterone) to estrogens (estrone/estradiol).[1]

MOA Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Catalysis Androstenedione Androstenedione (Precursor) Pregnenolone->Androstenedione Multi-step Estrone Estrone (Estrogen) Androstenedione->Estrone Aromatization P450scc CYP11A1 (Side-chain cleavage) P450scc->Cholesterol Blocked by S-(-) > R-(+) Aromatase CYP19A1 (Aromatase) Aromatase->Androstenedione BLOCKED by R-(+) >>> S-(-) R_AG R-(+)-Aminoglutethimide (High Potency) R_AG->Aromatase Ki ~ 0.3 µM S_AG S-(-)-Aminoglutethimide (Low Potency) S_AG->P450scc Primary Target

Figure 1: Stereoselective inhibition pathway. R-(+)-AG targets the final step of estrogen synthesis, minimizing the upstream "medical adrenalectomy" effects caused by P450scc inhibition common with the racemate.

Formulation Protocol

The tartrate salt improves solubility but is prone to hydrolysis if stored in aqueous solution for extended periods. Prepare fresh daily.

Vehicle Selection
  • Preferred (IP/SC): 5% DMSO + 40% PEG-300 + 5% Tween 80 + 50% Saline.

  • Alternative (Oral Gavage): 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (Suspension).

Step-by-Step Preparation (Example: 10 mL of 5 mg/mL Free Base Equivalent)

Target: 50 mg total Free Base Equivalent (FBE). Required Salt: 50 mg × 1.65 = 82.5 mg R-(+)-AG Tartrate .

  • Weighing: Accurately weigh 82.5 mg of R-(+)-AG Tartrate.

  • Solubilization (The "Pre-mix"):

    • Add 0.5 mL DMSO (Dimethyl sulfoxide) to the powder. Vortex vigorously until fully dissolved. The salt should dissolve readily in DMSO.

    • Add 4.0 mL PEG-300 . Vortex to mix.

    • Add 0.5 mL Tween 80 . Vortex. (Solution may be viscous).

  • Dilution:

    • Slowly add 5.0 mL of warm (37°C) Sterile Saline (0.9% NaCl) while vortexing.

    • Note: Adding saline too fast may cause transient precipitation. If cloudiness occurs, sonicate at 37°C for 5-10 minutes.

  • Sterilization: Pass through a 0.22 µm PES syringe filter .

  • Storage: Keep at room temperature if used within 4 hours. Do not refrigerate the formulated solution as PEG may crystallize or drug may precipitate.

Dosage & Administration Strategy

Dose Conversion Logic
  • Racemate Reference: Standard murine doses for racemic AG range from 25–50 mg/kg/day .

  • Enantiomer Potency: Since R-(+) is ~2x more potent per unit weight than the racemate (which is 50% inactive S-isomer regarding aromatase), the theoretical equivalent dose is 12.5–25 mg/kg .

  • Safety Margin: Due to the rapid clearance of AG in mice (t1/2 < human), a slightly higher maintenance dose is often required to sustain aromatase suppression.

Recommended Dosage Table (Mouse)
Study TypeTarget Dose (Free Base)Admin Dose (Tartrate Salt) RouteFrequency
Low Dose (Specific Aromatase Inhibition)10 mg/kg16.5 mg/kg SC / IPb.i.d. (Twice daily)
Standard Efficacy (Tumor Xenografts)25 mg/kg41.25 mg/kg SC / IPb.i.d.
High Dose (Max Suppression/Toxicity Check)50 mg/kg82.5 mg/kg SC / IPDaily or b.i.d.
  • Frequency: Aminoglutethimide induces its own metabolism (auto-induction of CYP enzymes). For chronic studies (>7 days), b.i.d. dosing is strongly recommended to prevent "escape" from inhibition.

Experimental Workflow: In Vivo Efficacy

Workflow cluster_Dosing Treatment Phase (21-28 Days) Start Study Initiation (n=8-10 mice/group) Acclimation Acclimation (7 Days) Diet: Low Phytoestrogen Start->Acclimation Implant Tumor Implantation / Hormonal Synchronization Acclimation->Implant Randomization Randomization (TV ≈ 100-150 mm³) Implant->Randomization Prep Daily Formulation (Fresh R-AG Tartrate) Randomization->Prep Dose Administer 41.25 mg/kg (Salt) SC, b.i.d. (8 AM / 8 PM) Prep->Dose Monitor Monitor: BW, Tumor Vol, Clinical Signs (Lethargy) Dose->Monitor Monitor->Prep Necropsy Necropsy (2 hrs post-last dose) Monitor->Necropsy End of Study Analysis Analysis: 1. Serum Estradiol (LC-MS/MS) 2. Uterine Wet Weight 3. Tumor Aromatase Activity Necropsy->Analysis

Figure 2: Workflow for a typical xenograft or pharmacodynamic study. Note the requirement for Low Phytoestrogen Diet to avoid dietary confounding of estrogen levels.

Troubleshooting & Validation

  • Self-Validating the Dose (Biomarker):

    • Uterine Weight: In ovariectomized mice supplemented with androstenedione, R-AG treatment should prevent androstenedione-induced uterine weight gain. This is a robust bioassay for aromatase inhibition.

    • Leucopenia: High doses of racemic AG (50 mg/kg+) have been linked to leucopenia in mice. Monitor Complete Blood Count (CBC) weekly if using the high-dose tier.

  • Vehicle Toxicity: If mice show peritoneal irritation (writhing) post-IP injection, switch to Subcutaneous (SC) administration or reduce DMSO concentration to <2%.

  • Auto-induction: If efficacy wanes after 10 days, verify plasma levels. You may need to increase the dose by 20-30% in weeks 3-4 to counteract increased hepatic clearance.

References

  • PubChem. R-(+)-Aminoglutethimide L-Tartrate Salt | C17H22N2O8.[2] National Library of Medicine. Available at: [Link]

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57. Available at: [Link]

  • Santen, R. J., et al. (1982).Aminoglutethimide: Product Profile and Clinical Review.
  • Drugs.com. Aminoglutethimide Dosage and Pharmacokinetics.[1] Available at: [Link]

Sources

Method

Using R-(+)-Aminoglutethimide tartrate salt in MCF-7 breast cancer cell lines

Application Note: Mechanistic Evaluation of R-(+)-Aminoglutethimide Tartrate in MCF-7 Breast Cancer Models Introduction: The Stereochemical Imperative In the evaluation of aromatase inhibitors (AIs) for estrogen-dependen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Evaluation of R-(+)-Aminoglutethimide Tartrate in MCF-7 Breast Cancer Models

Introduction: The Stereochemical Imperative

In the evaluation of aromatase inhibitors (AIs) for estrogen-dependent breast cancer, the choice of compound stereochemistry is not merely a detail—it is the determinant of pharmacological specificity. Aminoglutethimide (AG) , historically used as a racemic mixture, possesses two distinct mechanisms of action based on its enantiomers.

  • R-(+)-Aminoglutethimide: The potent, specific inhibitor of Aromatase (CYP19A1) . It binds to the heme iron of the cytochrome P450 enzyme, preventing the conversion of androgens to estrogens.

  • S-(-)-Aminoglutethimide: A potent inhibitor of Desmolase (P450scc/CYP11A1) , the enzyme responsible for converting cholesterol to pregnenolone.

Critical Insight: Using racemic aminoglutethimide in cellular assays introduces confounding variables by simultaneously suppressing global steroidogenesis (via the S-enantiomer) and aromatization (via the R-enantiomer). For precise mechanistic studies in MCF-7 cells, R-(+)-Aminoglutethimide tartrate is the requisite tool to isolate CYP19A1 inhibition without off-target adrenal suppression effects.

This guide details the protocol for utilizing the tartrate salt of the R-(+) enantiomer to suppress aromatase-mediated growth in MCF-7 cells.

Material Preparation & Handling

Compound: R-(+)-Aminoglutethimide Tartrate Salt Molecular Weight: ~382.4 g/mol (Salt form) | ~232.28 g/mol (Free base) Solubility: The tartrate salt significantly enhances aqueous solubility compared to the free base.

Reconstitution Protocol
  • Primary Stock (100 mM): Dissolve the lyophilized tartrate salt in 100% DMSO . Vortex vigorously. The tartrate salt is hygroscopic; minimize exposure to ambient moisture.

    • Storage: Aliquot into light-protective amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.[1]

  • Working Solutions: Dilute the Primary Stock into culture media immediately prior to use. Ensure the final DMSO concentration in the cell culture well is <0.1% to prevent solvent cytotoxicity.

Experimental Setup: The "Substrate-Rescue" Model

A common failure mode in AI screening is the incorrect design of the control environment. MCF-7 cells express Aromatase, but they require an androgen substrate to synthesize estrogen.

The "Why" Behind the Media:

  • Phenol Red-Free Media: Phenol red acts as a weak estrogen mimic (SERM). It must be excluded to prevent high background proliferation.

  • Charcoal-Stripped FBS (CS-FBS): Standard FBS contains endogenous bovine estrogens. These must be stripped using activated charcoal/dextran to create an "estrogen-naïve" baseline.

  • The Androgen Driver: You must add Testosterone (1 nM) or Androstenedione (10-100 nM) . This precursor "feeds" the aromatase enzyme.

    • Scenario A (No Inhibitor): Aromatase converts Testosterone

      
       Estradiol 
      
      
      
      Cell Growth.
    • Scenario B (+ R-(+)-AG): Aromatase blocked

      
       No Estradiol 
      
      
      
      Growth Arrest.
Pathway Visualization

AromatasePathway Androgen Androstenedione / Testosterone (Exogenous Substrate) Estrogen Estradiol (E2) Androgen->Estrogen Conversion Aromatase Aromatase Enzyme (CYP19A1) Aromatase->Androgen Catalyzes Inhibitor R-(+)-Aminoglutethimide (Inhibitor) Inhibitor->Aromatase Blocks ER Estrogen Receptor (ER-alpha) Estrogen->ER Binds ERE Estrogen Response Elements (Nucleus) ER->ERE Translocates & Binds Growth Cell Proliferation (pS2, Cyclin D1) ERE->Growth Upregulates

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9] R-(+)-Aminoglutethimide competitively inhibits CYP19A1, blocking the conversion of androgen precursors into proliferation-inducing estrogens.

Protocol 1: Aromatase-Driven Cell Proliferation Assay

This phenotypic assay validates the compound's ability to halt estrogen-dependent growth.[3]

Timeframe: 7 Days Readout: MTT, CCK-8, or Crystal Violet

Step-by-Step Methodology
  • Acclimatization (Day -3):

    • Passage MCF-7 cells into Starvation Media (Phenol Red-Free DMEM/F12 + 5% CS-FBS + 2 mM L-Glutamine).

    • Incubate for 72 hours to deplete intracellular estrogen reserves.

  • Seeding (Day 0):

    • Harvest cells and seed into 96-well plates at 3,000 - 5,000 cells/well in 100 µL Starvation Media.

    • Allow attachment overnight.[10][11]

  • Treatment (Day 1):

    • Prepare 2x treatment solutions in Starvation Media.

    • Group 1 (Baseline): Vehicle (DMSO) only.

    • Group 2 (Positive Control): Estradiol (1 nM). Verifies cells are ER+.

    • Group 3 (Substrate Only): Testosterone (10 nM). Verifies Aromatase activity.[2][4][12][13]

    • Group 4 (Experimental): Testosterone (10 nM) + R-(+)-Aminoglutethimide (Dose range: 0.1 µM – 100 µM).

    • Add 100 µL of 2x solutions to respective wells (Final Volume: 200 µL).

  • Incubation (Day 1-6):

    • Incubate at 37°C, 5% CO2.

    • Critical: Refresh media on Day 4 to maintain substrate and inhibitor levels.

  • Readout (Day 7):

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

Experimental Workflow Diagram

Workflow cluster_treatments Treatment Groups Step1 Day -3: Estrogen Depletion (CS-FBS Media) Step2 Day 0: Seed MCF-7 (96-well plate) Step1->Step2 Step3 Day 1: Treatment Step2->Step3 T1 Neg Control: Vehicle Step3->T1 T2 Pos Control: Estradiol (1nM) Step3->T2 T3 Driver: Testosterone (10nM) Step3->T3 T4 Test: Testosterone + R-(+)-AG Step3->T4 Step4 Day 4: Media Refresh T1->Step4 T2->Step4 T3->Step4 T4->Step4 Step5 Day 7: MTT/CCK-8 Assay Step4->Step5

Figure 2: Experimental Workflow for Aromatase Inhibitor Screening in MCF-7 Cells.

Data Analysis & Expected Results

Quantitative Metrics
Treatment GroupExpected Relative Growth (%)Interpretation
Vehicle (CS-FBS) 100% (Baseline)Minimal growth due to lack of estrogen.
Estradiol (1 nM) 300 - 500%Validates ER+ status and responsiveness.
Testosterone (10 nM) 250 - 400%Validates functional Aromatase (T

E2 conversion).
Testosterone + R-(+)-AG (Low Dose) ~250%Incomplete inhibition.
Testosterone + R-(+)-AG (High Dose) ~100 - 120%Successful Inhibition. Growth returns to baseline levels.
Calculation of IC50

To determine the potency:

  • Normalize absorbance data: Define "Substrate Only" as 100% activity and "Vehicle" as 0% activity.

  • Plot % Inhibition vs. Log[Concentration].

  • Expected IC50: For R-(+)-Aminoglutethimide in a cellular context, expect an IC50 in the range of 1 µM – 10 µM .

    • Note: While the Ki is nanomolar, cellular IC50s are often higher due to competitive substrate concentrations and cellular permeability.

Troubleshooting & Optimization

  • High Baseline Growth: If the "Vehicle" group grows rapidly, your CS-FBS may not be sufficiently stripped, or phenol red is present. Ensure "Phenol Red-Free" media is used exclusively.

  • No Response to Testosterone: Confirm Aromatase expression. Late-passage MCF-7 cells can lose CYP19A1 expression. Use a low-passage stock (<20 passages).

  • Precipitation: R-(+)-Aminoglutethimide tartrate is soluble, but if using high concentrations (>100 µM) in protein-rich media, ensure the stock is fully dissolved in DMSO before dilution.

References

  • Santen, R. J., et al. (1978).[12] "Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma." Annals of Internal Medicine.

  • Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology.

  • MacIndoe, J. H., et al. (1988). "The effects of aromatase inhibitors on MCF-7 human breast cancer cell growth." Breast Cancer Research and Treatment.[14]

  • Yue, W., & Brodie, A. (1997). "Mechanisms of the antiproliferative effect of aromatase inhibitors in MCF-7 cells." Cancer Research.[1]

  • Sigma-Aldrich. "Protocol for Charcoal-stripping FBS to Deplete Hormones." Technical Documents.

Sources

Application

Application Note: Precision Targeting of Intratumoral Aromatase in Prostate Cancer Xenografts using R-(+)-Aminoglutethimide

[1] Executive Summary & Scientific Rationale The Clinical Paradox in Prostate Cancer (PCa) While Androgen Deprivation Therapy (ADT) is the cornerstone of prostate cancer treatment, the emergence of Castration-Resistant P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

The Clinical Paradox in Prostate Cancer (PCa)

While Androgen Deprivation Therapy (ADT) is the cornerstone of prostate cancer treatment, the emergence of Castration-Resistant Prostate Cancer (CRPC) remains a lethal challenge.[1][2] Historically, racemic Aminoglutethimide (AG) was utilized for "medical adrenalectomy"—blocking adrenal androgen production via CYP11A1 (P450scc) inhibition.[1][2] However, recent evidence suggests that local estrogen production within the tumor microenvironment, driven by the enzyme aromatase (CYP19A1), contributes to PCa progression via ER


 and ER

signaling pathways, independent of systemic androgens.[1][2]
The R-(+) Advantage

Racemic Aminoglutethimide is a "dirty" inhibitor.[1] To dissect the specific contribution of aromatase-driven signaling in PCa without the confounding effects of total steroidogenesis blockade, researchers must utilize R-(+)-Aminoglutethimide .[1]

  • R-(+)-Isomer: Potent, selective inhibitor of Aromatase (CYP19A1).[1][2]

  • S-(-)-Isomer: Potent inhibitor of Desmolase (CYP11A1/P450scc).[1]

This guide details the protocol for utilizing R-(+)-Aminoglutethimide to isolate and target the estrogenic axis in PCa xenograft models (e.g., LNCaP, VCaP), providing a precision tool for CRPC drug discovery. [1][2]

Mechanism of Action & Stereoselectivity

Understanding the stereochemistry is vital for experimental design. Using the racemate obscures the specific role of estrogen.

Steroidogenesis cluster_S Target of S-(-)-Aminoglutethimide cluster_R Target of R-(+)-Aminoglutethimide Cholesterol Cholesterol CYP11A1 CYP11A1 (Desmolase) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multiple Steps (CYP17A1) Testosterone Testosterone (Androgen Receptor Ligand) Androstenedione->Testosterone 17β-HSD CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone->CYP19A1 Estradiol Estradiol (E2) (Estrogen Receptor Ligand) CYP11A1->Pregnenolone Blocked by S-(-)-AG CYP19A1->Estradiol Blocked by R-(+)-AG

Figure 1: Stereoselective inhibition points.[1][2] R-(+)-AG specifically targets the conversion of androgens to estrogens, leaving upstream corticosteroid synthesis largely intact compared to the S-isomer.[1][2]

Experimental Protocol: In Vivo Xenograft Study

Phase 1: Compound Formulation (Critical Step)

Aminoglutethimide has poor water solubility.[1] For consistent in vivo bioavailability, a suspension vehicle is recommended over pure DMSO injections to avoid local toxicity.[1][2]

Reagents:

  • R-(+)-Aminoglutethimide (Purity >98%)[1][2]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water.[1]

Formulation Protocol:

  • Weighing: Calculate total mass required for 50 mg/kg dose.

    • Example: For 20 mice (25g avg) treated for 28 days:

      
      .[1][2]
      
  • Trituration: Place R-(+)-AG powder in a mortar. Add a small volume of Tween 80 (wetting agent) and triturate to form a smooth paste.[1]

  • Suspension: Gradually add the 0.5% CMC solution while stirring continuously to create a homogeneous white suspension.

  • Storage: Prepare fresh weekly. Store at 4°C protected from light. Vortex vigorously before every administration.[1]

Phase 2: Xenograft Establishment & Dosing[1][2]

Model Selection:

  • LNCaP: Androgen-sensitive, expresses mutated AR and ER

    
    .[1][2] Good for studying progression from hormone-sensitive to resistant.[1]
    
  • VCaP: Expresses Wild Type AR and TMPRSS2-ERG fusion.[1] High steroidogenic enzyme activity.[1]

Workflow Diagram:

Workflow cluster_Treatment Treatment Phase (28 Days) Inoculation Day 0: Inoculation (LNCaP cells + Matrigel) SC Flank Staging Day 21-28: Tumor Vol ~150-200mm³ Inoculation->Staging Randomization Randomization (n=10/group) Staging->Randomization Group1 Control (Vehicle) Randomization->Group1 Group2 Castration (ADT) Randomization->Group2 Group3 Castration + R-(+)-AG (50mg/kg BID) Randomization->Group3 Analysis Harvest & Analysis (Serum PSA, Tumor E2, IHC) Group1->Analysis Group2->Analysis Group3->Analysis

Figure 2: Experimental timeline for evaluating R-(+)-AG in a castration-resistant setting.

Detailed Procedure:

  • Inoculation: Inject

    
     LNCaP cells (suspended 1:1 in Matrigel) subcutaneously into the flank of male SCID or Athymic Nude mice.[1]
    
  • Castration (ADT Induction): Once tumors reach ~200 mm³, perform surgical castration on Groups 2 and 3 to simulate androgen deprivation.[1][2] Allow 3-5 days for recovery and androgen clearance.

  • Dosing Regimen:

    • Route: Oral Gavage (PO) is preferred for clinical relevance; Intraperitoneal (IP) is acceptable for short studies.[1][2]

    • Frequency: BID (Twice Daily) . Aminoglutethimide has a short half-life (

      
       hours in humans, faster in rodents).[1][2] Single daily dosing allows enzyme recovery.[1]
      
    • Dose: 50 mg/kg/dose (Total 100 mg/kg/day).

  • Monitoring: Measure tumor volume (caliper) and body weight 2x/week.

Data Analysis & Self-Validating Controls

To ensure the observed effects are due to aromatase inhibition and not off-target toxicity or general steroid blockade, the following data matrix is required.

Quantitative Endpoints Table
EndpointMethodExpected Result (R-(+)-AG Group)Validation Logic
Tumor Volume Caliper (

)
Reduced growth rate vs. Castration aloneConfirms additive benefit of blocking local estrogen.[1][2]
Serum PSA ELISAReduced vs. Castration alonePSA is an AR-target; reduction implies reduced AR activation via estrogenic crosstalk.[1]
Intratumoral E2 LC-MS/MS (High Sensitivity)Significantly Reduced Primary Validation: Confirm R-(+) hit the target.
Intratumoral T LC-MS/MSUnchanged or slightly elevatedDifferentiates from S-isomer (which would lower T).[1]
Uterine Weight Necropsy (if using female control)AtrophiedBio-assay for systemic aromatase inhibition.[1]
Interpretation of Results
  • Success: If Tumor Growth Inhibition (TGI) is observed in Group 3 > Group 2, and Intratumoral E2 is suppressed while T remains stable, you have proven the estrogen-dependence of the CRPC model.[1][2]

  • Failure/Off-Target: If Testosterone levels drop significantly in Group 3, the dose of R-(+) may be too high, losing selectivity and crossing over into CYP11A1 inhibition (S-isomer activity).[1][2]

Troubleshooting & FAQs

Q: Why not use Letrozole or Anastrozole? A: While newer AIs are more potent, R-(+)-AG is structurally distinct (a piperidinedione derivative).[1][2] It is often used to compare historical data or to study specific non-steroidal resistance mechanisms.[1] Furthermore, its metabolite (N-acetyl-AG) has distinct properties useful in metabolic studies.[1][2]

Q: The mice are losing weight. Is it toxicity? A: Aminoglutethimide induces hepatic enzymes (CYP450 induction) and can cause lethargy (CNS effect).[1][2]

  • Solution: Check hydration.[1] If weight loss >15%, reduce dose to 25 mg/kg BID.[1][2] Ensure the vehicle (CMC) is not too viscous, causing gavage issues.[1][2]

Q: Can I use the racemic mixture? A: Only if your goal is "Medical Adrenalectomy" (Total steroid block).[1] For specific aromatase targeting, the racemate is a confounding variable because the S-isomer will deplete the androgen precursors necessary for the aromatase reaction.[1][2]

References

  • Santen, R. J., et al. (1982).[1][2] "Aminoglutethimide as treatment for adrenal cortical carcinoma and prostate cancer." Cancer Research.[1][3] Link

  • Ellem, S. J., & Risbridger, G. P. (2009).[1][2] "Aromatase and prostate cancer."[1][4][5][6] Minerva Endocrinologica. (Review of local estrogen production in PCa). Link

  • Lønning, P. E. (1988).[1][2] "Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer." Drugs. (Detailed pharmacokinetics of isomers). Link

  • Njar, V. C., & Brodie, A. M. (1999).[1][2] "Comprehensive pharmacology and clinical efficacy of aromatase inhibitors." Drugs. Link

  • Cayman Chemical. "Aminoglutethimide Product Information & Solubility." Link

Sources

Method

Application Note: R-(+)-Aminoglutethimide Tartrate in Animal Models of Cushing’s Syndrome

The following Application Note and Protocol Guide is designed for researchers investigating adrenal steroidogenesis inhibition, specifically utilizing R-(+)-Aminoglutethimide Tartrate . This guide synthesizes historical...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating adrenal steroidogenesis inhibition, specifically utilizing R-(+)-Aminoglutethimide Tartrate .

This guide synthesizes historical pharmacological data with modern experimental standards to address the specific use of the R-(+) enantiomer in Cushing’s syndrome models.[1]

[1]

Executive Summary & Mechanism of Action

R-(+)-Aminoglutethimide (R-AG) is the dextrorotatory enantiomer of the steroidogenesis inhibitor aminoglutethimide.[1] While historically marketed as a racemate (Cytadren®) for Cushing’s syndrome and breast cancer, the R-(+) enantiomer possesses a distinct pharmacological profile that researchers must understand to design accurate experiments.[1]

The Enantiomer Distinction (Expert Insight)

Unlike many chiral drugs where one enantiomer is active and the other inert, both isomers of aminoglutethimide are biologically active but with vastly different affinities:

  • R-(+)-Enantiomer: Highly potent Aromatase (CYP19A1) inhibitor (approx. 30–40x more potent than S-isomer).[1] Crucially, early kinetic studies demonstrated that the R-form is also 2.5x to 25x more potent in vivo at inhibiting Cholesterol Side-Chain Cleavage (CYP11A1/P450scc) compared to the S-form [1, 2].[1]

  • S-(-)-Enantiomer: Significantly less potent against both targets and historically associated with higher CNS toxicity (lethargy/ataxia).[1]

Therapeutic Logic in Cushing's: In Cushing’s syndrome models, the objective is to block CYP11A1 , the rate-limiting step converting cholesterol to pregnenolone.[1] By using R-(+)-Aminoglutethimide Tartrate , researchers can achieve potent cortisol/corticosterone suppression with potentially lower total dosages than the racemate, though the potent concurrent inhibition of aromatase (estrogen suppression) must be accounted for in the study design.[1]

Pathway Visualization

The following diagram illustrates the dual-inhibition points of R-(+)-AG within the steroidogenic pathway.[1]

Steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Pregnenolone->Androstenedione CYP17A1 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Corticosterone Corticosterone (Major Glucocorticoid in Rodents) DOC->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Androstenedione->Estradiol CYP19A1 (Aromatase) Testosterone->Estradiol CYP19A1 (Aromatase) Inhibitor R-(+)-Aminoglutethimide Tartrate Inhibitor->Cholesterol Inhibits CYP11A1 (High Dose) Inhibitor->Androstenedione Inhibits CYP19A1 (Low Dose)

Caption: R-(+)-Aminoglutethimide inhibits CYP19A1 (Aromatase) at low concentrations and CYP11A1 (P450scc) at higher concentrations, blocking the entry point of all steroidogenesis.[1]

Compound Handling & Formulation

The Tartrate salt is preferred over the free base for in vivo studies due to improved aqueous solubility, which is critical for consistent intraperitoneal (i.p.) or oral gavage dosing.[1]

Chemical Profile[1][2][3][5][6][7][8][9]
  • Compound: R-(+)-Aminoglutethimide Tartrate[1][2][3]

  • CAS: 57344-88-4 (Generic R-isomer tartrate ref)[1]

  • Molecular Weight: ~382.4 g/mol (Salt form)[1]

  • Solubility: Soluble in water (up to ~25-50 mg/mL with sonication), DMSO (>50 mg/mL).[1]

Formulation Protocol (Standard 20 mg/mL Stock)

Reagents:

  • R-(+)-Aminoglutethimide Tartrate[1][2][3]

  • Vehicle: 0.9% Saline (for acute i.p.) OR 0.5% Carboxymethylcellulose (CMC) (for oral).[1]

  • Note: Avoid pure DMSO for high-volume daily dosing in rats due to vehicle toxicity.[1]

Step-by-Step Preparation:

  • Weighing: Calculate the required mass based on the salt weight. If your dose is calculated based on the free base, apply the correction factor (MW_salt / MW_base ≈ 1.65).[1]

  • Dissolution:

    • Add the weighed powder to a sterile glass vial.[1]

    • Add 10% of the final volume as Propylene Glycol or PEG300 (optional co-solvent for stability).[1]

    • Add 90% of the final volume as 0.9% Sterile Saline .[1]

  • Sonication: Sonicate at 37°C for 10-15 minutes until the solution is clear.

  • pH Check: Ensure pH is near physiological range (5.5–7.5). The tartrate salt is naturally acidic; buffer with dilute NaOH if necessary, but watch for precipitation.[1]

  • Storage: Prepare fresh daily. Aminoglutethimide is susceptible to oxidative degradation in solution [3].[1]

Experimental Models & Protocols

Model A: ACTH-Stimulated Hypercortisolism (Rat)

This model mimics ACTH-dependent Cushing’s syndrome.[1] Rats are injected with ACTH to stimulate adrenal hyperplasia and high corticosterone levels, which R-(+)-AG attempts to blunt.[1]

Subjects: Male Sprague-Dawley Rats (250–300 g).[1] Why Male? To avoid estrous cycle variability affecting baseline corticosterone, unless studying estrogen-corticoid interactions.[1]

Dose Ranging:

  • Low Dose (Aromatase selective): 5–10 mg/kg/day.[1]

  • High Dose (Cushing’s Therapeutic): 50–100 mg/kg/day.[1]

Protocol Workflow
  • Acclimatization: 7 days. Handle animals daily to reduce stress-induced corticosterone artifacts.[1]

  • Baseline Sampling (Day 0): Collect tail vein blood (08:00 AM) to establish baseline AM corticosterone.

  • Induction (Days 1–14):

    • Administer ACTH (Synacthen Depot) : 0.5 mg/kg s.c.[1] daily.

    • Validation: Verify corticosterone elevation >3x baseline by Day 3.[1]

  • Treatment (Days 4–14):

    • Group 1: Vehicle Control.

    • Group 2: R-(+)-AG Tartrate (50 mg/kg p.o.[1][3] BID).[1] Note: BID dosing is preferred due to the short half-life (~12h) in rats.[1]

    • Group 3: R-(+)-AG Tartrate (100 mg/kg p.o.[1] BID).[1]

  • Termination (Day 15):

    • Euthanize via rapid decapitation (to avoid stress spike) or anesthesia.[1]

    • Collect trunk blood for Corticosterone, Aldosterone, and ACTH.[1]

    • Necropsy: Weigh Adrenal Glands.[1] Expectation: Adrenals will be enlarged (hypertrophic) due to ACTH, even if steroidogenesis is blocked (Lipoid Hyperplasia).[1]

Model B: Nude Mouse Xenograft (Adrenocortical Carcinoma)

For studying R-(+)-AG efficacy in cortisol-secreting tumors (e.g., H295R cell line).[1]

Dosing: 100 mg/kg/day via oral gavage or medicated chow.[1] Endpoint: Tumor volume reduction and plasma cortisol (H295R cells produce cortisol).[1]

Data Analysis & Expected Results

Quantitative Readouts

Summarize your data using the following structure:

ParameterVehicle (ACTH Only)R-(+)-AG (Low Dose)R-(+)-AG (High Dose)Interpretation
Plasma Corticosterone High (+++)High (+++)Suppressed (+) Efficacy Endpoint. Low dose affects aromatase, not CYP11A1.[1]
Plasma ACTH High (Exogenous)HighHighConfirms adrenal blockade (loss of negative feedback loops).[1]
Adrenal Weight IncreasedIncreasedSignificantly Increased "Lipoid Adrenal Hyperplasia" - cholesterol accumulates as CYP11A1 is blocked.[1]
Plasma Estradiol Normal/HighSuppressed (-) Suppressed (-) Confirms R-(+) enantiomer's potent aromatase activity.[1]
Interpretation of "Lipoid Hyperplasia"

A unique feature of effective CYP11A1 inhibition is the accumulation of cholesterol esters in the adrenal cortex.[1]

  • Observation: Adrenal glands appear yellow/orange and enlarged.[1]

  • Mechanism: Cholesterol is transported into mitochondria (via StAR protein) but cannot be converted to pregnenolone.[1] It backs up, proving the drug reached the target [4].[1]

Troubleshooting & Self-Validation

Issue 1: CNS Toxicity (Lethargy/Ataxia)

  • Cause: High doses of Aminoglutethimide can cause sedation.[1]

  • Mitigation: The R-(+) enantiomer is reported to have less CNS toxicity than the racemate or S-isomer [1].[1] If observed, split the daily dose into TID (three times daily) to lower peak plasma concentration (Cmax).[1]

Issue 2: Incomplete Cortisol Suppression

  • Cause: Reflex ACTH rise overrides the blockade.[1]

  • Solution: In intact animals, the pituitary senses low cortisol and screams louder (more ACTH).[1] Complete suppression is difficult without clamping ACTH (hypophysectomy) or using very high doses.[1] Note: In Cushing’s caused by adrenal tumors, ACTH is already suppressed, making the drug more effective.[1]

Issue 3: Solubility in Saline

  • Cause: Tartrate salt may precipitate if pH > 7.5.[1]

  • Solution: Maintain pH ~6.[1]0. Use 20% Hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient if simple saline fails.[1]

References

  • Salhanick, H. A. (1982).[1][4] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s–3321s.[1][4] Link

  • Whipple, C. A., et al. (1978).[1][5] Comparison of luteolytic potencies of aminoglutethimide enantiomers in the rabbit and rat. Endocrinology, 103(5), 1605–1610.[1][5] Link

  • Uzgiris, V. I., et al. (1977).[1][5] Ligand modification of corpus luteum mitochondrial cytochrome P-450 spectra and cholesterol monooxygenation: an assay of enzyme-specific inhibitors.[1][5] Biochemistry, 16(4), 593–600.[1][5] Link[1]

  • Santen, R. J., et al. (1981).[1] Successful medical adrenalectomy with amino-glutethimide. Role of altered drug metabolism.[1] JAMA, 230, 1661.[1] Link

Disclaimer: This protocol is for research purposes only. R-(+)-Aminoglutethimide is a potent endocrine disruptor; handle with appropriate PPE and containment procedures.[1]

Sources

Application

High-Sensitivity Hormone Profiling Assays Following R-(+)-Aminoglutethimide Treatment

Introduction & Biological Context The Specificity Challenge: R-(+) vs. Racemate Aminoglutethimide (AG) is a classic inhibitor of steroidogenesis, historically used as a racemic mixture for Cushing’s syndrome and breast c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The Specificity Challenge: R-(+) vs. Racemate

Aminoglutethimide (AG) is a classic inhibitor of steroidogenesis, historically used as a racemic mixture for Cushing’s syndrome and breast cancer. However, the two enantiomers exhibit distinct pharmacological profiles.

  • R-(+)-Aminoglutethimide: A potent, competitive inhibitor of Aromatase (CYP19A1) , responsible for the conversion of androgens to estrogens.[1] It is approximately 30-fold more potent against aromatase than the S-(-) isomer.

  • S-(-)-Aminoglutethimide: The primary driver of Cholesterol Side-Chain Cleavage (CYP11A1/P450scc) inhibition, which halts cortisol and aldosterone production ("medical adrenalectomy").

The Analytical Problem: When treating with purified R-(+)-Aminoglutethimide , the objective is often selective aromatase inhibition without the systemic adrenal crash associated with the racemate. Consequently, assays must possess two distinct capabilities:

  • Ultrasensitivity: Aromatase inhibition drives estradiol (E2) and estrone (E1) levels into the sub-picomolar range (<1 pg/mL), well below the Limit of Quantitation (LOQ) of standard immunoassays.[2]

  • Selectivity Verification: Assays must confirm that upstream corticosteroids (Cortisol, Aldosterone) remain unaffected, validating the enantiomeric purity and dosage specificity.

Pathway Visualization: Target Engagement

The following diagram illustrates the steroidogenic pathway and the differential inhibition points of Aminoglutethimide enantiomers.

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Cortisol Cortisol (Adrenal Marker) Progesterone->Cortisol Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone->CYP19A1 Estrone Estrone (E1) Estradiol Estradiol (E2) CYP11A1->Pregnenolone CYP19A1->Estrone CYP19A1->Estradiol R_AG R-(+)-Aminoglutethimide (Primary Target) R_AG->CYP11A1 Weak Inhibition R_AG->CYP19A1 Potent Inhibition S_AG S-(-)-Aminoglutethimide (Off-Target/Adrenal) S_AG->CYP11A1 Strong Inhibition

Figure 1: Differential inhibition targets of Aminoglutethimide enantiomers within the steroidogenic pathway.

Protocol A: Ultrasensitive LC-MS/MS for Estrogens (E1/E2)[2][3][5][6]

Application: Quantification of residual estrogen levels post-treatment.[2] Why this method? Native estrogens ionize poorly in Mass Spectrometry. To reach femtomolar sensitivity (required after aromatase blockade), we utilize Dansyl Chloride derivatization . This attaches a charged moiety to the phenolic hydroxyl group, enhancing ionization efficiency by >100-fold in positive electrospray mode.

Reagents & Equipment[2][3][6][7][8][9]
  • Internal Standards (IS): 13C3-Estradiol, 13C3-Estrone (Do not use deuterated standards if possible, to avoid retention time shifts).

  • Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone).[3]

  • Buffer: 100 mM Sodium Bicarbonate (pH 10.5).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (9:1).

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm or Acquity BEH).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200–500 µL of serum/plasma.

    • Add 20 µL of Internal Standard mixture (100 pg/mL).

    • Equilibrate for 15 minutes at room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of MTBE. Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate phases.

    • Flash-freeze the aqueous (bottom) layer in a dry ice/ethanol bath.

    • Decant the organic (top) layer into a fresh glass tube.

    • Evaporate to dryness under Nitrogen stream at 40°C.[4]

  • Derivatization (The Critical Step):

    • Reconstitute dried residue in 50 µL of 100 mM Sodium Bicarbonate (pH 10.5).

    • Add 50 µL of Dansyl Chloride solution.

    • Incubate: Heat at 60°C for 5–10 minutes. (Ensures complete reaction).

    • Cool to room temperature. Transfer to autosampler vials.

  • LC-MS/MS Analysis:

    • Ionization: ESI Positive Mode.

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 8 minutes.

Data Acquisition Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LLOQ Target
Dansyl-Estradiol 506.2171.1350.5 pg/mL
Dansyl-Estrone 504.2171.1350.5 pg/mL
Dansyl-E2-13C3 (IS) 509.2171.135N/A

Note: The product ion 171.1 corresponds to the dimethylaminonaphthalene moiety of the dansyl group, which is common to all derivatives. Specificity is achieved via chromatographic separation and precursor mass.

Protocol B: The Tritiated Water Release Assay (Activity Validation)

Application: Direct measurement of Aromatase (CYP19A1) enzymatic velocity in cell lysates or microsomes. Mechanism: During the aromatization of Androstenedione to Estrone, the hydrogen atoms at the C-1β and C-2β positions are eliminated. Using [1β-3H]-Androstenedione as a substrate results in the release of tritiated water (3H2O) into the medium.[6][7]

Experimental Workflow

TritiatedAssay Substrate Substrate: [1β-3H]-Androstenedione Incubation Incubation (Microsomes + R-AG + NADPH) Substrate->Incubation Stop Stop Reaction (TCA or Chloroform) Incubation->Stop Separation Separation: Dextran-Coated Charcoal Stop->Separation Counting LSC Counting (Aqueous Phase = 3H2O) Separation->Counting Supernatant Waste Solid Waste Separation->Waste Pellet (Unreacted Steroids)

Figure 2: Workflow for the Tritiated Water Release Assay.

Protocol Steps
  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: 100 nM [1β-3H]-Androstenedione (approx. 0.5 µCi/tube).

    • Enzyme Source: Placental microsomes or cell lysate (e.g., JEG-3 or MCF-7 cells).

    • Treatment: Add R-(+)-Aminoglutethimide at varying concentrations (0.1 nM – 10 µM).

  • Initiation: Add NADPH (1 mM final) to start the reaction. Incubate at 37°C for 30–60 minutes.

  • Termination: Add 0.5 mL of ice-cold 20% Trichloroacetic acid (TCA) or Chloroform to stop the reaction and precipitate proteins.

  • Steroid Removal (Crucial):

    • Add 0.5 mL of Dextran-Coated Charcoal (DCC) slurry.

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes. The charcoal pellets the unreacted steroid substrate and any formed estrogens. The tritiated water (product) remains in the supernatant.

  • Quantification:

    • Aliquot the clear supernatant into scintillation fluid.

    • Count DPM (Disintegrations Per Minute) using a Liquid Scintillation Counter.

  • Calculation: Activity is directly proportional to the 3H2O released.

Protocol C: Adrenal Specificity Check (Cortisol)

Application: To confirm that R-(+)-AG did not cause unintended adrenal suppression (inhibition of CYP11A1).

  • Method: LC-MS/MS (Underivatized).[2][8]

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 ratio) is sufficient for cortisol due to its higher endogenous abundance (ng/mL range) compared to estrogens.

  • Transitions:

    • Cortisol: m/z 363.2 → 121.1 (Positive Mode).

    • Internal Standard (d4-Cortisol): m/z 367.2 → 121.1.

  • Interpretation:

    • Success: E2 levels drop (Protocol A), but Cortisol levels remain stable.

    • Failure (Loss of Specificity): Both E2 and Cortisol levels drop, indicating cross-reactivity with CYP11A1 (likely S-enantiomer contamination or excessive dosing).

References

  • Santen, R. J., et al. (1981). "Aminoglutethimide as treatment for breast cancer." Cancer Research, 41(9 Part 2), 3814-3816. Link

  • Graves, P. E., & Salhanick, H. A. (1979). "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology, 105(1), 52-57. Link

  • Kushnir, M. M., et al. (2010). "High-sensitivity tandem mass spectrometry assay for serum estrone and estradiol." American Journal of Clinical Pathology, 134(3), 448-457. Link

  • Thermo Fisher Scientific. (2018). "Quantitative Analysis of Free and Total Estrogens in Serum using LC-MS/MS with Dansyl Chloride Derivatization." Application Note 65066. Link

  • Simpson, E. R., et al. (1987). "Aromatase cytochrome P450 inhibition."[9] Journal of Steroid Biochemistry, 27(4-6), 801-805. Link

Sources

Method

Cell viability assays for testing R-(+)-Aminoglutethimide efficacy

Application Note: Evaluation of R-(+)-Aminoglutethimide Efficacy via Aromatase-Dependent Cell Viability Assays Abstract This application note details the protocol for evaluating the efficacy of R-(+)-Aminoglutethimide (R...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of R-(+)-Aminoglutethimide Efficacy via Aromatase-Dependent Cell Viability Assays

Abstract

This application note details the protocol for evaluating the efficacy of R-(+)-Aminoglutethimide (R-AG) , the active enantiomer responsible for aromatase (CYP19A1) inhibition.[1] Unlike the racemic mixture, which exhibits significant off-target inhibition of cholesterol side-chain cleavage (CYP11A1/P450scc) largely due to the S-(-) enantiomer, R-AG offers higher specificity for blocking the conversion of androgens to estrogens.[1] This guide addresses the critical experimental conditions required to isolate this mechanism in vitro, specifically the necessity of steroid-deprived environments and substrate-driven growth models (MCF-7 cells). Failure to adhere to these strict culture conditions will result in false negatives due to masking by exogenous serum hormones.[1]

Introduction & Mechanism of Action

Aminoglutethimide is a chiral anticonvulsant derivative historically used for Cushing’s syndrome and breast cancer.[1] Its efficacy stems from two distinct mechanisms dependent on stereochemistry:

  • R-(+)-Aminoglutethimide: Potent competitive inhibitor of Aromatase (CYP19A1) .[1] It blocks the conversion of Androstenedione/Testosterone to Estrone/Estradiol.

  • S-(-)-Aminoglutethimide: Potent inhibitor of Desmolase (CYP11A1) , blocking the conversion of Cholesterol to Pregnenolone (the precursor to all steroid hormones).[1]

To test the efficacy of R-AG specifically, researchers must utilize an experimental system where cell viability is strictly dependent on the in situ aromatization of androgens.

Signaling Pathway & Inhibition Logic[1]

AromatasePathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (Desmolase) Androstenedione Androstenedione (Testosterone) Pregnenolone->Androstenedione Multi-step Estradiol Estradiol (E2) Androstenedione->Estradiol CYP19A1 (Aromatase) ER Estrogen Receptor (ER+) Estradiol->ER Binding Proliferation Cell Proliferation (Viability) ER->Proliferation Transcription SAG S-(-)-Aminoglutethimide SAG->Cholesterol Blocks RAG R-(+)-Aminoglutethimide RAG->Androstenedione Blocks CYP19A1

Figure 1: Mechanism of Action.[1] R-(+)-Aminoglutethimide specifically targets the aromatization step (Red), whereas the S-enantiomer targets the upstream cholesterol conversion (Grey).[1]

Critical Experimental Design Strategy

The "Expertise" Pillar: A common failure mode in testing Aromatase Inhibitors (AIs) is the use of standard cell culture media.

  • Phenol Red Interference: Phenol red, a standard pH indicator, is a weak estrogen mimic.[1][2] It binds to Estrogen Receptors (ER) and promotes growth, masking the effect of the inhibitor. Requirement: Use Phenol Red-Free media.[1][2][3]

  • Serum Interference: Fetal Bovine Serum (FBS) contains high levels of endogenous estrogens.[1] If you treat cells with R-AG in normal FBS, the cells will continue to grow using the estrogen already in the media, regardless of aromatase inhibition. Requirement: Use Charcoal-Dextran Stripped FBS (CD-FBS).[1]

  • The "Substrate Trigger": Since you have removed all estrogen, the cells will stop growing.[1] To test the inhibitor, you must provide the substrate (Testosterone). The cells will convert Testosterone to Estradiol to grow.[1][4] R-AG is then added to block this specific conversion.[1]

Protocol: Aromatase-Dependent Cell Viability Assay

Target Cell Line: MCF-7 (ER+ Breast Cancer) or MCF-7aro (stably transfected with aromatase for higher sensitivity).[1]

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve R-(+)-Aminoglutethimide in 100% DMSO.

    • Solubility Note: Soluble up to ~100 mM.[1] Prepare a 100 mM master stock.

    • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Assay Medium (Starvation Media):

    • Base: DMEM/F12 (Phenol Red-Free).[1][4]

    • Supplement: 5% Charcoal-Dextran Stripped FBS (CD-FBS).[1]

    • Additives: 2 mM L-Glutamine, 1% Pen/Strep.[1]

  • Testosterone Stock: Prepare 10 µM stock in Ethanol.

Phase 2: Cell Seeding & "Washout" (Days 1-3)

Objective: To deplete intracellular estrogen reserves.[1]

  • Harvest: Trypsinize MCF-7 cells from maintenance culture.

  • Wash: Centrifuge and resuspend in Assay Medium (Phenol Red-Free + CD-FBS).

  • Seed: Plate cells in 96-well white-walled plates (for luminescence) or clear plates (for MTT).

    • Density: 3,000 - 5,000 cells/well.[1] (Low density is crucial as the assay runs for 5-7 days).[1]

  • Incubation: Incubate for 48 hours at 37°C/5% CO2. This "washout" period ensures cells consume residual intracellular estrogens.[1]

Phase 3: Treatment & Substrate Addition (Day 3)

Objective: Initiate competition between Substrate (Testosterone) and Inhibitor (R-AG).[1]

  • Design Plate Layout:

    • Negative Control: Assay Media only (No Testosterone, No Drug).[1] Expect: Minimal growth.[1]

    • Positive Growth Control: Assay Media + 10 nM Testosterone.[1] Expect: Maximum growth (100%).

    • Experimental Wells: Assay Media + 10 nM Testosterone + R-AG (Serial Dilutions: 0.1 µM to 100 µM).[1]

    • Vehicle Control: Assay Media + 10 nM Testosterone + DMSO (match highest drug concentration, <0.1%).[1]

  • Execution:

    • Remove old media carefully.[1][5]

    • Add 100 µL of fresh Assay Media containing the specific treatments.

    • Note: Ensure Testosterone is present in ALL experimental wells containing the drug.

Phase 4: Incubation & Readout (Days 4-9)

Objective: Allow cytostatic effects to manifest.[1]

  • Duration: Incubate for 5 to 6 days .

    • Expert Insight: AIs are cytostatic (stop division).[1] A 24-hour assay is insufficient to observe a divergence in cell number between treated and untreated wells.[1]

    • Refeeding: If media turns acidic (yellow/orange), replace media on Day 6 with fresh treatment media to prevent non-specific nutrient depletion.[1]

  • Readout (Day 9):

    • Assay: MTT (Colorimetric) or CellTiter-Glo (ATP Luminescence).[1]

    • Protocol (MTT):

      • Add 10 µL MTT reagent (5 mg/mL) to each well.[1]

      • Incubate 3-4 hours until purple formazan crystals form.

      • Solubilize with 100 µL DMSO.

      • Read Absorbance at 570 nm.[1]

Workflow Visualization

ExperimentalWorkflow Prep Step 1: Preparation Phenol Red-Free Media Charcoal-Stripped FBS Washout Step 2: Estrogen Washout Seed MCF-7 cells 48h Incubation Prep->Washout Treat Step 3: Treatment (Day 3) Add 10 nM Testosterone (Substrate) + R-AG (Inhibitor) Washout->Treat Incubate Step 4: Long-Term Incubation 5-7 Days (Cytostatic Effect) Treat->Incubate Readout Step 5: Viability Assay MTT or CellTiter-Glo Calculate IC50 Incubate->Readout

Figure 2: Experimental Workflow.[1][6] The 48h washout and 5-7 day incubation are critical for detecting aromatase inhibitor efficacy.[1]

Data Analysis & Interpretation

Calculate the percentage of viable cells relative to the Testosterone-Stimulated Control (not the starvation control).

Treatment GroupCompositionExpected OutcomeInterpretation
Basal Control Media + CD-FBSLow ViabilityBaseline growth without estrogen.[1]
Stimulated Control Media + CD-FBS + 10 nM Testosterone High Viability (100%)Functional aromatase converting T → E2.[1]
Vehicle Control Stimulated + DMSOHigh Viability (~100%)Confirms solvent is non-toxic.[1]
R-AG Treated Stimulated + R-AG (Dose Response)Decreasing ViabilityEfficacy. Inhibition of T → E2 conversion.[1]

Calculation:


[1]

Typical Results:

  • IC50: For R-(+)-Aminoglutethimide in MCF-7 cells (with Testosterone), expect an IC50 in the range of 10 - 50 µM .[1] (Note: While Ki is nanomolar in cell-free enzyme assays, cellular assays require higher concentrations to compete with high substrate loads and cross membranes).[1]

Troubleshooting & Controls

  • Issue: High Basal Growth. [1]

    • Cause: Incomplete stripping of serum or presence of Phenol Red.

    • Solution: Verify media is clear (no red tint) and use a fresh batch of Charcoal-Stripped FBS.[1]

  • Issue: No Growth in Stimulated Control.

    • Cause: Cells may have lost Aromatase expression (common in high-passage MCF-7).[1]

    • Solution: Use low-passage cells or MCF-7aro (transfected).[1] Validate aromatase activity using a tritiated water release assay if necessary.[1]

  • Issue: R-AG precipitates.

    • Cause: Concentration too high in aqueous media.[1]

    • Solution: Ensure final DMSO concentration is < 0.1%.[1] Do not exceed 100 µM R-AG in the well if precipitation is observed.[1]

References

  • Santen, R. J., et al. (1981).[1][7] "Aminoglutethimide: Review of Pharmacology and Clinical Use." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy.[7]

  • Graves, P. E., et al. (1979).[1] "Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide." Endocrinology. (Demonstrates the 30-40 fold higher potency of the R-enantiomer).[1]

  • Chen, S., et al. (2014).[1] "Protocol of Aromatase Breast cancer cell line (MCF-7 aro) Cell-based Assay." NIH/NCATS Tox21 Protocol.[1]

  • PubChem Compound Summary. (2023). "Aminoglutethimide."[1][7][8][9][10][11] (Chemical and Physical Properties).[1][2][7][8][9][10][12][13][14] [1]

  • ThermoFisher Scientific. "The Essential Guide to Phenol Red in Cell Culture Media." (Explains estrogenic mimicry of Phenol Red).

Sources

Application

Application Note: Western Blot Analysis of Steroidogenic Enzyme Expression Following R-(+)-Aminoglutethimide Treatment

Abstract & Introduction R-(+)-Aminoglutethimide (AG) is a potent steroidogenesis inhibitor that historically served as a "medical adrenalectomy" agent for Cushing’s syndrome and hormone-dependent breast cancer. While its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

R-(+)-Aminoglutethimide (AG) is a potent steroidogenesis inhibitor that historically served as a "medical adrenalectomy" agent for Cushing’s syndrome and hormone-dependent breast cancer. While its primary mechanism is the competitive inhibition of enzymatic activity, researchers must often determine whether AG treatment induces compensatory changes in enzyme expression or protein stability (e.g., feedback upregulation or drug-induced degradation).

This guide details the Western blot workflow for analyzing the two primary targets of AG: CYP11A1 (P450scc) and CYP19A1 (Aromatase) .

Critical Technical Distinction: Unlike soluble cytosolic proteins, steroidogenic enzymes are membrane-bound (mitochondrial inner membrane for CYP11A1; Endoplasmic Reticulum for CYP19A1). Standard Western blot boiling steps often cause these hydrophobic proteins to aggregate, leading to high-molecular-weight smears and signal loss. This protocol incorporates modified sample preparation steps to prevent this common artifact.

Mechanistic Pathway & Target Identification

AG acts at two distinct points in the steroidogenic pathway. Understanding this flow is critical for selecting the correct downstream markers.

Figure 1: Steroidogenic Pathway and AG Inhibition Sites

Steroidogenesis Cholesterol Cholesterol CYP11A1 Enzyme: CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androgens Androgens (Testosterone/Androstenedione) Pregnenolone->Androgens Multi-step CYP19A1 Enzyme: CYP19A1 (Aromatase) Androgens->CYP19A1 Estrogens Estrogens (Estradiol/Estrone) CYP11A1->Pregnenolone CYP19A1->Estrogens AG1 R-(+)-Aminoglutethimide (Inhibitor) AG1->CYP11A1 AG2 R-(+)-Aminoglutethimide (Inhibitor) AG2->CYP19A1

Caption: R-(+)-Aminoglutethimide blocks the conversion of Cholesterol to Pregnenolone (CYP11A1) and Androgens to Estrogens (CYP19A1).[1][2]

Experimental Model & Treatment Strategy

Cell Model Selection

The NCI-H295R human adrenocortical carcinoma cell line is the gold standard for this assay as it expresses all key enzymes for steroidogenesis, including CYP11A1, CYP17, CYP21, and CYP19A1 [1].

Treatment Protocol
  • Seeding: Seed H295R cells at

    
     cells/well in 6-well plates. Allow 24 hours for attachment.
    
  • Starvation (Optional but Recommended): Switch to low-serum media (Nu-Serum 2.5%) 12 hours prior to treatment to synchronize the cell cycle and reduce background steroid signaling.

  • Dosing:

    • Vehicle Control: DMSO (<0.1% final concentration).

    • R-(+)-AG: Typical range 10

      
      M – 100 
      
      
      
      M. (Note: AG is less potent than modern inhibitors like Letrozole; higher concentrations are often required for phenotypic changes).
  • Time Course:

    • Short-term (6-12h): To detect immediate protein degradation.

    • Long-term (24-48h): To detect compensatory upregulation (feedback loop activation).

Sample Preparation (The "No-Boil" Method)

WARNING: This is the most critical step. Boiling P450 enzymes (CYP11A1/CYP19A1) causes hydrophobic aggregation.

Lysis Buffer Selection[3][4][5]
  • Whole Cell Lysate: RIPA Buffer (Radioimmunoprecipitation Assay buffer) is sufficient.

    • Composition: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.

  • Protease Inhibitors: Add immediately before use (PMSF, Leupeptin, Aprotinin).

Protein Extraction Workflow

SamplePrep Step1 1. Wash Cells (Ice-cold PBS) Step2 2. Lysis (RIPA + Inhibitors) Scrape on Ice Step1->Step2 Step3 3. Clarify (14,000 x g, 15 min, 4°C) Step2->Step3 Step4 4. Denature (37°C for 30 min) NO BOILING! Step3->Step4 Gel Gel Step4->Gel Load on SDS-PAGE

Caption: Modified lysis workflow preventing hydrophobic aggregation of P450 enzymes.

Detailed Steps:

  • Wash cells 2x with ice-cold PBS.

  • Add 150

    
    L RIPA buffer per well (6-well plate). Scrape cells and transfer to a pre-cooled microcentrifuge tube.
    
  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000

    
     g for 15 minutes at 4°C. Transfer supernatant to a new tube.
    
  • Denaturation (Crucial): Mix lysate with 4X Laemmli Sample Buffer (containing

    
    -mercaptoethanol or DTT).
    
    • Do NOT boil at 100°C.

    • Incubate at 37°C for 30 minutes OR 50°C for 10 minutes . This is sufficient to denature without causing aggregation [2].

Western Blotting Protocol

Electrophoresis (SDS-PAGE)[5][6]
  • Gel Percentage: 10% Acrylamide gel is optimal.

    • CYP11A1 MW: ~60 kDa.

    • CYP19A1 MW: ~55 kDa.

  • Loading: Load 20–30

    
    g of total protein per lane.
    
Transfer
  • Membrane: PVDF (Polyvinylidene difluoride) is preferred over Nitrocellulose for hydrophobic membrane proteins due to higher binding capacity.

  • Activation: Pre-wet PVDF in methanol for 1 minute before equilibration in transfer buffer.

  • Conditions: Wet transfer at 100V for 60-90 minutes (cold room) ensures efficient transfer of these mid-sized proteins.

Immunodetection[3][7]
TargetPrimary Antibody TypeDilutionPredicted BandNotes
CYP11A1 Rabbit Polyclonal1:1000~60 kDaMitochondrial marker.
CYP19A1 Mouse Monoclonal1:500 - 1:1000~55 kDaER marker. Specificity is key; validate with KGN cells if possible.
GAPDH Mouse Monoclonal1:500037 kDaWhole cell loading control.
VDAC1 Rabbit Polyclonal1:200031 kDaPreferred control if using mitochondrial fractions.

Incubation:

  • Block: 5% Non-fat dry milk in TBST for 1 hour at Room Temp (RT).

  • Primary Ab: Incubate overnight at 4°C . (Essential for P450s to maximize signal-to-noise ratio).

  • Secondary Ab: HRP-conjugated (1:5000) for 1 hour at RT.

  • Detection: ECL Prime or similar high-sensitivity substrate.

Data Analysis & Interpretation

When analyzing the effects of R-(+)-Aminoglutethimide, you may observe three distinct outcomes. Use densitometry (ImageJ/Fiji) to quantify bands relative to the loading control.

Outcome Scenarios
ObservationInterpretationMechanism
No Change in Band Intensity Inhibition is purely enzymatic.AG binds the active site but does not destabilize the protein or alter transcription.
Increased Band Intensity Compensatory Upregulation.The cell senses low steroid output (lack of negative feedback) and upregulates CYP expression to compensate.
Decreased Band Intensity Drug-Induced Degradation.AG binding induces conformational changes leading to proteasomal degradation of the enzyme.

Troubleshooting Guide

Problem: High Molecular Weight Smear / Aggregates

  • Cause: Samples were boiled at 100°C.

  • Solution: Repeat sample prep.[3] Heat only to 37°C or 50°C.

Problem: Multiple Bands for CYP19A1

  • Cause: Aromatase is heavily glycosylated and has tissue-specific promoters.

  • Solution: Treat lysate with PNGase F to deglycosylate if a single band is required for quantification, though usually the ~55kDa band is the major immunoreactive species.

Problem: Low Signal in H295R

  • Cause: Basal expression can be low depending on passage number.

  • Solution: H295R cells lose steroidogenic capacity at high passage numbers (>20 passages). Always use low-passage cells. Stimulation with Forskolin (10

    
    M) can be used as a positive control to verify antibody sensitivity.
    

References

  • Rainey, W. E., et al. (1994). "The NCI-H295 cell line: a pluripotent model for human adrenocortical studies." Molecular and Cellular Endocrinology.

  • Thermo Fisher Scientific. (n.d.). "Tips for Western Blotting of Hydrophobic Proteins." Thermo Fisher Technical Notes.

  • Santen, R. J., et al. (1981). "Aminoglutethimide as treatment for Cushing's syndrome." The American Journal of Medicine.

  • Abcam. (n.d.). "Western blot protocol for membrane proteins." Abcam Protocols.

Sources

Method

High-performance liquid chromatography (HPLC) for aminoglutethimide quantification

Application Note: High-Performance Liquid Chromatography (HPLC) for Aminoglutethimide Quantification Executive Summary & Clinical Context Aminoglutethimide (AG) is a non-steroidal aromatase inhibitor and anticonvulsant u...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) for Aminoglutethimide Quantification

Executive Summary & Clinical Context

Aminoglutethimide (AG) is a non-steroidal aromatase inhibitor and anticonvulsant used primarily in the management of Cushing’s syndrome and metastatic breast cancer. It functions by blocking the enzymatic conversion of cholesterol to pregnenolone (P450scc inhibition) and the aromatization of androgens to estrogens.

Because AG is a chiral drug administered as a racemic mixture—where the (


)-enantiomer is a more potent aromatase inhibitor and the (

)-enantiomer carries more anticonvulsant activity—precise quantification is critical. This guide provides two distinct protocols:
  • Routine Bioanalytical Quantification: A robust, high-throughput method for total AG in plasma.

  • Chiral Separation: A specialized method for resolving enantiomers to study stereoselective pharmacokinetics.

Method Development Strategy: The "Why" Behind the Protocol

Chromatographic Physics & Chemistry
  • Stationary Phase Selection: AG contains a piperidine-2,6-dione ring and an aniline moiety. A C18 (Octadecyl) column is the industry standard for total quantification due to its ability to retain the hydrophobic glutarimide core while allowing pH tuning to manage the ionization of the primary amine (

    
    ).
    
  • Mobile Phase Optimization:

    • pH Control: Maintaining a pH between 3.5 and 4.5 ensures the amino group is partially protonated, improving peak shape and solubility without causing rapid column degradation. Ammonium formate or phosphate buffers are preferred.

    • Organic Modifier: Acetonitrile (ACN) provides sharper peaks and lower backpressure compared to methanol, which is crucial for high-throughput clinical runs.

  • Detection: The aniline ring provides a strong UV chromophore. Detection at 242 nm offers the optimal signal-to-noise ratio, minimizing interference from non-aromatic plasma components.

Protocol 1: Routine Bioanalytical Quantification (Plasma/Serum)

Objective: Quantification of total Aminoglutethimide in human plasma for pharmacokinetic (PK) monitoring.

Materials & Reagents
  • Analyte: Aminoglutethimide (Reference Standard).[1][2][3]

  • Internal Standard (IS): m-Aminoglutethimide (structural isomer) or Glutethimide (synthetic precursor). Note: m-AG is preferred for identical extraction efficiency.

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water.

  • Buffer: Ammonium Formate (100 mM), Formic Acid.

Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Hypersil ODS or chemically equivalent), 150 mm × 4.6 mm, 3–5 µm
Mobile Phase Isocratic: 15% Acetonitrile / 85% Ammonium Formate Buffer (100 mM, pH 3.5)
Flow Rate 1.0 – 1.5 mL/min
Temperature Ambient (25°C)
Detection UV @ 242 nm
Injection Vol 20–50 µL
Run Time ~8–10 minutes
Sample Preparation: Protein Precipitation

Rationale: Liquid-Liquid Extraction (LLE) is cleaner but labor-intensive. Protein precipitation with ACN is sufficient for UV detection limits required in therapeutic monitoring (>0.5 µg/mL).

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 µg/mL).

  • Precipitate: Add 400 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 × g for 10 minutes at 4°C.

  • Clarify: Transfer the supernatant to a clean vial.

  • Inject: Inject supernatant directly (or dilute 1:1 with mobile phase buffer if peak shape distortion occurs due to strong solvent effect).

Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (200 µL) IS_Add Add Internal Standard (m-AG or Glutethimide) Sample->IS_Add Precip Protein Precipitation (Add 400 µL ACN) IS_Add->Precip Spin Centrifugation 10,000g, 10 min Precip->Spin HPLC HPLC-UV Analysis C18, Isocratic, 242 nm Spin->HPLC Supernatant Data Quantification (Peak Area Ratio) HPLC->Data

Caption: Streamlined protein precipitation workflow for high-throughput plasma analysis.

Protocol 2: Chiral Separation (Enantiomeric Purity)

Objective: Resolution of (


)-(+)-AG and (

)-(-)-AG to determine enantiomeric purity or stereoselective metabolism.
Chromatographic Conditions

Rationale: Polysaccharide-based chiral columns (Cellulose tris-3,5-dimethylphenylcarbamate) are superior for separating glutarimide derivatives.

ParameterSetting
Column Chiralcel OD-H (or equivalent cellulose-based column), 250 mm × 4.6 mm, 5 µm
Mode Normal Phase (preferred for maximum selectivity)
Mobile Phase Hexane : Ethanol (90:10 v/v)
Flow Rate 0.5 – 1.0 mL/min
Detection UV @ 257 nm (secondary max) or 242 nm
Selectivity (

)
Typically > 1.2 for R/S enantiomers

Note: For biological samples in this mode, a Liquid-Liquid Extraction (LLE) with Ethyl Acetate or Dichloromethane is mandatory to remove water, as water can damage normal-phase chiral columns.

Validation Parameters (ICH Guidelines)

To ensure the trustworthiness of these methods, the following criteria must be met during validation:

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.1 – 100 µg/mL
Accuracy 85–115%At Low, Mid, and High QC levels
Precision CV < 15%Intra-day and Inter-day
LOD / LOQ LOQ

0.1 µg/mL
Signal-to-Noise ratio > 10
Recovery > 80%Absolute recovery from plasma matrix

Troubleshooting & Optimization

  • Interference at

    
    :  If endogenous plasma peaks co-elute with AG, adjust the buffer pH. Lowering pH to 3.0 increases the ionization of the amine, shifting AG retention time earlier relative to neutrals.
    
  • Peak Tailing: AG is a basic drug. If tailing occurs on the C18 column, add 10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) or use a "base-deactivated" (BDS) column.

  • Column Life: When using protein precipitation, guard columns are mandatory to prevent frit clogging from residual proteins.

References

  • Robinson, B. A., & Cornell, F. N. (1983). Liquid-chromatographic determination of aminoglutethimide in plasma.[4] Clinical Chemistry, 29(6), 1104–1105.[4] Link

  • Aboul-Enein, H. Y., & Islam, M. R. (1991). Direct enantiomeric high performance liquid chromatographic separation of aminoglutethimide and its major metabolite on a series of Chiralcel OD and Chiralcel OJ columns. Biomedical Chromatography, 5(2), 74–77. Link

  • Schanche, J. S., et al. (1984). Determination of aminoglutethimide and N-acetylaminoglutethimide in human plasma by reversed-phase liquid chromatography. Therapeutic Drug Monitoring, 6(2). Link

  • United States Pharmacopeia (USP). USP Monograph: Aminoglutethimide.[5] Link

Sources

Application

Application Note: NCI-H295 as a Model for R-(+)-Aminoglutethimide Pharmacology

This Application Note and Protocol Guide details the use of the NCI-H295 adrenocortical carcinoma cell line to evaluate the pharmacological effects of R-(+)-Aminoglutethimide . Abstract & Introduction The NCI-H295 cell l...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of the NCI-H295 adrenocortical carcinoma cell line to evaluate the pharmacological effects of R-(+)-Aminoglutethimide .

Abstract & Introduction

The NCI-H295 cell line (and its adherent substrain NCI-H295R ) is the gold-standard in vitro model for human adrenocortical carcinoma and steroidogenesis. Unlike other cell lines, NCI-H295 retains the unique ability to express all key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, androgens, and estrogens.

R-(+)-Aminoglutethimide (R-AG) is the dextrorotatory enantiomer of the steroidogenesis inhibitor aminoglutethimide. While the racemic mixture (Cytadren) historically treated Cushing’s syndrome and breast cancer, the enantiomers exhibit distinct pharmacological profiles:

  • R-(+)-Aminoglutethimide: A potent, competitive inhibitor of Aromatase (CYP19A1) , with a Ki approximately 40-fold lower than the S-enantiomer. It blocks the conversion of androgens to estrogens.[1][2][3][4]

  • S-(-)-Aminoglutethimide: A more potent inhibitor of Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) , the rate-limiting step in total steroidogenesis.

Experimental Rationale: In NCI-H295 cells, R-(+)-AG is utilized to:

  • Selectively block estrogen production (feminizing adrenal carcinoma model) at low concentrations (nM range).

  • Inhibit total steroidogenesis (cortisol/aldosterone) via cross-reactivity with CYP11A1 at high concentrations (µM range).

  • Study the compensatory upregulation of upstream steroidogenic genes (e.g., STAR, CYP11A1) in response to biosynthetic blockades.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the steroidogenic pathway in NCI-H295 cells and the dual-action points of R-(+)-Aminoglutethimide.

Steroidogenesis cluster_legend Pathway Key Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione (Androgen) Pregnenolone->Androstenedione Cortisol Cortisol (Glucocorticoid) Progesterone->Cortisol Aldosterone Aldosterone (Mineralocorticoid) Progesterone->Aldosterone CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone/Estradiol (Estrogen) CYP11A1->Pregnenolone CYP19A1->Estrone OtherEnzymes CYP17A1 / CYP21A2 / CYP11B1/2 R_AG R-(+)-Aminoglutethimide R_AG->CYP11A1 Low Affinity (High Dose Only) R_AG->CYP19A1 High Affinity (Primary Target)

Figure 1: Steroidogenic pathway in NCI-H295 cells.[5][6] R-(+)-AG primarily inhibits CYP19A1 (Aromatase) but can cross-inhibit CYP11A1 (P450scc) at supraphysiological concentrations.

Materials & Reagents

Cell Culture Reagents
ComponentSpecificationSource/Cat#Storage
Base Medium DMEM:F12 (1:1 Mixture)ATCC 30-20064°C
Serum Supplement Nu-Serum I (2.5%)Corning 355100-20°C
Growth Factors ITS+ Premix (1%)Corning 3543524°C
Antibiotics Penicillin-StreptomycinGibco 15140-20°C
Dissociation Trypsin-EDTA (0.05% or 0.25%)Gibco 25200-20°C

Critical Note on Serum: NCI-H295 cells require Nu-Serum (which contains EGF, endothelial cell growth factor, and low levels of hormones) for optimal steroidogenesis. Standard FBS often results in cell detachment and loss of phenotype. For strict steroid profiling, use Charcoal-Stripped FBS during the treatment phase to remove background hormones.

Drug Preparation: R-(+)-Aminoglutethimide
  • Solubility: Soluble in DMSO (up to 50 mM) or Ethanol.

  • Stock Solution (10 mM): Dissolve 2.32 mg of R-(+)-AG (MW: 232.28 g/mol ) in 1 mL of sterile DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Comprehensive Experimental Protocol

Phase I: Cell Maintenance & Seeding

Objective: Establish a healthy monolayer of NCI-H295R cells. These cells are slow-growing (doubling time ~48-72h) and loosely adherent.

  • Thawing: Thaw cells rapidly at 37°C. Resuspend in 10 mL complete media (DMEM:F12 + 2.5% Nu-Serum + 1% ITS+). Centrifuge at 125 x g for 5 min to remove DMSO.

  • Culture: Seed in T-75 flasks. Media change every 3 days.

  • Passaging:

    • Do not shake the flask to detach cells (they grow in clumps).[7]

    • Aspirate media.[8][9] Rinse with PBS.[10]

    • Add Trypsin-EDTA.[7] Incubate at 37°C for 5–10 mins. Monitor detachment under microscope.

    • Neutralize with complete media.[7]

  • Seeding for Assay:

    • Seed cells into 24-well plates (for steroid ELISA) or 6-well plates (for RNA/Protein).

    • Density:

      
       cells/mL.
      
    • Acclimatization: Incubate for 48 hours to allow full attachment and recovery of steroidogenic machinery.

Phase II: Drug Treatment & Stimulation

Objective: Treat cells with R-(+)-AG under stimulated conditions (Forskolin or Angiotensin II) to maximize steroid output for easier detection of inhibition.

Workflow Diagram:

Workflow cluster_treat Treatment Conditions Seed Seed NCI-H295 (Day 0) Acclimate Acclimate (48 Hours) Seed->Acclimate Starve Serum Starve (Optional, 12h) Acclimate->Starve Treat Treatment (Drug + Stimulant) Starve->Treat Harvest Harvest (24h - 48h) Treat->Harvest Control Vehicle (DMSO) Treat->Control LowDose R-AG (100 nM) Target: Aromatase Treat->LowDose HighDose R-AG (50 µM) Target: P450scc Treat->HighDose

Figure 2: Experimental timeline. Serum starvation (using low-serum or charcoal-stripped media) is recommended before treatment to remove exogenous steroids.

Protocol Steps:

  • Pre-Incubation: Replace growth media with "Assay Media" (DMEM:F12 + 0.1% BSA or 1% Charcoal-Stripped Serum) for 12 hours.

  • Preparation of Working Solutions:

    • Dilute 10 mM Stock R-(+)-AG in Assay Media to final concentrations: 0.1 µM, 1 µM, 10 µM, 50 µM .

    • Stimulant: Prepare Forskolin (10 µM) to stimulate general steroidogenesis (mimics ACTH/cAMP pathway).

  • Dosing:

    • Control: Assay Media + 0.5% DMSO + Forskolin.

    • Experimental: Assay Media + R-(+)-AG (Variable Conc.) + Forskolin.[8]

    • Blank: Assay Media only (no cells) to check background.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

Phase III: Downstream Assays
A. Steroid Quantification (ELISA / LC-MS)
  • Sample Collection: Collect supernatant media. Centrifuge at 1000 x g for 5 min to remove debris. Store at -80°C.

  • Analytes:

    • Estradiol (E2): Primary readout for R-(+)-AG efficacy (Expect decrease).

    • Cortisol: Readout for non-specific P450scc inhibition (Expect decrease only at high doses >10 µM).

    • Androstenedione: Substrate accumulation marker (Expect increase if Aromatase is blocked).

B. Cell Viability (MTT/MTS Assay)
  • Crucial Control: Aminoglutethimide can be cytotoxic at very high concentrations.

  • Perform MTS assay on the cell monolayer after media collection.

  • Acceptance Criteria: Viability > 85% relative to vehicle control. If viability drops, steroid reduction is due to cell death, not enzyme inhibition.

C. Gene Expression (RT-qPCR)
  • Lysis: Lyse cells directly in the well using TRIzol or RNA lysis buffer.

  • Target Genes:

    • CYP19A1 (Aromatase)[8]

    • CYP11A1 (P450scc)[8]

    • HSD3B2 (3

      
      -HSD)
      
    • GAPDH (Housekeeping)

Expected Results & Data Interpretation

ParameterControl (Forskolin)R-(+)-AG (Low Dose: 100 nM)R-(+)-AG (High Dose: 50 µM)Interpretation
Estradiol High (+++)Low (+) Low (-)Specific Aromatase Inhibition
Androstenedione Moderate (++)High (+++) Low (+)Substrate pile-up (Low dose) vs. Synthesis block (High dose)
Cortisol High (+++)High (+++)Low (+) Cross-reactivity with P450scc at high concentrations
Viability 100%~100%>85%Ensure effect is pharmacological, not toxic

Troubleshooting:

  • Low Steroid Signal: NCI-H295 cells can lose steroidogenic capacity over high passage numbers (>15 passages). Always use low-passage cells. Ensure Forskolin stimulation is working (Cortisol should spike >5-fold over basal).

  • Cell Detachment: If cells detach during washing, use Poly-L-Lysine coated plates or reduce wash vigor.

References

  • Gazdar, A. F., et al. (1990).[6][10] "Establishment and characterization of a human adrenocortical carcinoma cell line that expresses multiple pathways of steroid biosynthesis." Cancer Research, 50(17), 5488-5496.

  • Rainey, W. E., et al. (1994). "ACTH and Angiotensin II regulation of steroidogenic enzyme genes in human adrenocortical carcinoma cells (NCI-H295)." Molecular and Cellular Endocrinology, 100(1-2), 45-50.

  • Salhanick, H. A. (1982).[3] "Basic studies on aminoglutethimide." Cancer Research, 42(8 Suppl), 3315s-3321s.[3] (Establishes R vs S isomer specificity).

  • Fassnacht, M., et al. (2000).[6] "Aminoglutethimide suppresses adrenocorticotropin receptor expression in the NCI-h295 adrenocortical tumor cell line."[5][11] Journal of Endocrinology, 165(1), 67-74.

  • ATCC Product Sheet. "NCI-H295R (CRL-2128) Culture Method."

Sources

Technical Notes & Optimization

Troubleshooting

Improving the solubility of R-(+)-Aminoglutethimide tartrate salt in aqueous solutions

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Stability of R-(+)-Aminoglutethimide Tartrate Introduction You are likely encountering precipitation or i...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization & Stability of R-(+)-Aminoglutethimide Tartrate

Introduction

You are likely encountering precipitation or instability when working with R-(+)-Aminoglutethimide tartrate in aqueous media.[1] While the tartrate salt form is engineered to improve the solubility of the free base (which is practically insoluble in water), it remains a challenging molecule due to its pH-dependent dissociation and the hydrolytic instability of its glutarimide ring.[1][2]

This guide moves beyond basic "add water" instructions. It provides a mechanistic understanding of why the compound crashes out and offers three validated protocols to ensure stable, clear solutions for your in vivo or in vitro experiments.[1][2]

Part 1: Physicochemical Fundamentals (The "Why")

To solve the solubility issue, you must control two competing factors: Protonation State and Chemical Stability .[1][2]

The pH-Solubility Trap

R-(+)-Aminoglutethimide contains a weak basic amine (aniline derivative, pKa


 4.[1][2]6) and a weak acidic imide (glutarimide, pKa 

11).[1][2]
  • At pH < 4.5: The amine is protonated (

    
    ), and the tartrate salt remains dissociated and soluble.[1][2]
    
  • At pH > 5.0: The amine deprotonates to the free base.[1][2] The free base of aminoglutethimide has very poor aqueous solubility (< 2 mg/mL) and will precipitate immediately.[1][2]

  • The Trap: Most physiological buffers (PBS, DMEM) are at pH 7.[1][2]4. Adding the tartrate salt directly to these buffers neutralizes the salt, generating the insoluble free base.[1][2]

The Glutarimide Instability

The piperidine-2,6-dione (glutarimide) ring is susceptible to hydrolytic ring-opening.[1]

  • Risk: This reaction is base-catalyzed.[1] While you need low pH for solubility, extremely low pH (< 2) or high pH (> 7) accelerates degradation.[1][2]

  • Sweet Spot: A slightly acidic vehicle (pH 4.0–5.[1][2]0) offers the best compromise between solubility and stability.[1][2]

Part 2: Validated Solubilization Protocols

Choose the method that best fits your experimental constraints.

Method A: The Co-Solvent "Spike" (Best for Acute In Vivo/In Vitro Use)

Use this for immediate dosing where low percentages of organic solvents are tolerable.[1][2]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide)[1][2]

  • PEG 300 or PEG 400 (Polyethylene glycol)[1][2]

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.4)[1][2]

Protocol:

  • Stock Preparation: Dissolve R-(+)-Aminoglutethimide tartrate in 100% DMSO to a concentration of 50 mg/mL . This solution is stable at -20°C.[1][3][4]

  • Intermediate Phase: Add PEG 300 to the DMSO stock. Vortex thoroughly.

  • Aqueous Dilution: Slowly add the warm aqueous buffer (Saline/PBS) dropwise while vortexing.

Recommended Ratio:

Component Percentage (v/v) Function
DMSO 5% - 10% Primary solvent for the lipophilic core.[1]
PEG 300 40% Interfacial stabilizer; prevents precipitation upon water contact.[1][2]

| Saline/Water | 50% - 55% | Bulk vehicle.[1] |

Critical Note: Do not exceed 10% DMSO for in vivo studies to avoid solvent toxicity.[1][2] If precipitation occurs upon adding saline, increase the PEG concentration or reduce the final drug concentration.[1][2]

Method B: Cyclodextrin Complexation (Best for Stability & Bioavailability)

Use this for long-term storage or if organic solvents are toxic to your model.[1]

Cyclodextrins (specifically HP-β-CD) form an inclusion complex, shielding the hydrophobic phenyl ring while the hydrophilic exterior interacts with water.[1]

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]

  • Citrate Buffer (pH 4.[1][2]5) or Sterile Water[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in Citrate Buffer (pH 4.5). Stir until clear.

  • Add R-(+)-Aminoglutethimide tartrate powder slowly to the cyclodextrin vehicle.

  • Sonication: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter.

Why Citrate pH 4.5? It maintains the amine in its protonated (soluble) state and minimizes glutarimide ring hydrolysis compared to neutral pH.[1][2]

Part 3: Decision Tree & Workflow

The following diagram illustrates the logical path to selecting the correct formulation based on your constraints.

G Start Start: R-(+)-Aminoglutethimide Tartrate Formulation Constraint Is Organic Solvent (DMSO) Tolerated? Start->Constraint MethodA Method A: Co-Solvent System (DMSO + PEG + Saline) Constraint->MethodA Yes MethodB Method B: Cyclodextrin (20% HP-β-CD in Citrate pH 4.5) Constraint->MethodB No Yes Yes (Acute Study) No No (Sensitive Cells/Chronic) Check Check Solubility Limit MethodA->Check Proceed Proceed to Filtration (0.22 µm PVDF) MethodB->Proceed AdjustA Increase PEG % or Switch to Method B Check->AdjustA Yes (Risk of precip) Check->Proceed No HighConc > 5 mg/mL needed? LowConc < 5 mg/mL needed? AdjustA->MethodB Fallback

Caption: Decision matrix for selecting the optimal solubilization strategy based on solvent tolerance and concentration requirements.

Part 4: Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding PBS. Why? A: This is "pH Shock."[1][2] The PBS (pH 7.[1][2]4) neutralized the tartrate salt. The amine deprotonated, and the hydrophobic free base precipitated.[1][2]

  • Fix: Dissolve the drug in DMSO/PEG first (Method A) or use an acidic buffer (Citrate pH 4.[1][2]5) instead of PBS.[1][2]

Q2: The solution was clear but turned yellow after 24 hours. A: Yellowing indicates oxidative degradation of the aniline amine or hydrolysis of the glutarimide ring.[1][2]

  • Fix: Prepare solutions fresh. If storage is necessary, store the DMSO stock at -20°C, not the aqueous dilution.[1][2]

Q3: Can I autoclave the solution? A: No. Heat will accelerate the hydrolysis of the glutarimide ring and potentially degrade the tartrate.[1][2] Use 0.22 µm sterile filtration (PVDF or PES membranes are compatible).[1][2]

Q4: Is the R-(+) isomer solubility different from the racemate? A: Physicochemically, enantiomers have identical solubility in achiral solvents (like water/DMSO).[1][2] However, their biological activity differs significantly.[1][2] Ensure you do not expose the R-(+) isomer to strong bases, which could promote racemization, although hydrolysis is the primary risk.[1][2]

References

  • PubChem. (n.d.).[1][2] Aminoglutethimide Compound Summary. National Library of Medicine.[1][2] Retrieved February 13, 2026, from [Link][1][2]

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2] [Link]

  • Smith, H. J., et al. (1981).[1][2] Design of inhibitors of aromatase (estrogen synthetase). Journal of Medicinal Chemistry, 24(11), 1300-1307.[1][2] (Provides structural basis for pKa and ionization).[1][2] [Link]

Sources

Optimization

Common off-target effects of R-(+)-Aminoglutethimide in research models

Product: R-(+)-Aminoglutethimide (D-isomer) Primary Application: Selective Aromatase (CYP19A1) Inhibition CAS Registry Number: 55511-44-9 (Specific to R-isomer)[1] Executive Summary: Specificity & Limitations While R-(+)...

Author: BenchChem Technical Support Team. Date: February 2026

Product: R-(+)-Aminoglutethimide (D-isomer) Primary Application: Selective Aromatase (CYP19A1) Inhibition CAS Registry Number: 55511-44-9 (Specific to R-isomer)[1]

Executive Summary: Specificity & Limitations

While R-(+)-Aminoglutethimide is approximately 30-40 times more potent against aromatase (CYP19A1) than its S-(-) enantiomer, it is not devoid of the off-target effects historically associated with the racemic mixture.[1] In research models, particularly at concentrations >10 µM, R-(+)-Aminoglutethimide loses specificity, crossing over to inhibit Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1) and 11


-Hydroxylase (CYP11B1) .[1] Furthermore, the glutarimide pharmacophore retains CNS-depressant properties independent of steroid inhibition.

This guide addresses the three most critical off-target artifacts in preclinical models: Adrenal Steroidogenesis Blockade , CNS Sedation , and Metabolic Auto-Induction .[1]

Module 1: Steroidogenic Off-Target Effects (Adrenal Blockade)[1]

User Query: I am using R-(+)-Aminoglutethimide to study estrogen-dependent tumor growth in a xenograft model, but my animals are showing signs of adrenal insufficiency (weight loss, lethargy, electrolyte imbalance). Why is this happening if the R-isomer is aromatase-selective?

Technical Analysis: Although R-(+)-Aminoglutethimide is selective for aromatase, this selectivity is relative, not absolute.[1] The drug acts as a competitive inhibitor.[2]

  • Mechanism: At high doses (often required for tumor regression), R-(+)-Aminoglutethimide inhibits CYP11A1 (P450scc) , the rate-limiting enzyme converting cholesterol to pregnenolone.

  • Secondary Hit: It also inhibits CYP11B1 , blocking the conversion of 11-deoxycortisol to cortisol.[1][2][3][4]

  • Result: A "Chemical Adrenalectomy." The animal loses the ability to synthesize cortisol and aldosterone, leading to a reflex rise in ACTH (if the pituitary is intact) and potentially fatal adrenal crisis under stress.

Troubleshooting Protocol: Differentiating Aromatase vs. Adrenal Inhibition

StepActionScientific Rationale
1 Titrate Dose (In Vitro) Determine IC50 for Aromatase vs. CYP11A1.[1] R-(+) IC50 for Aromatase is ~0.6 µM; for CYP11A1 it is ~20-50 µM. Keep experimental concentrations <5 µM.
2 Substrate Rescue (In Vivo) Co-administer Hydrocortisone (10-20 mg/kg) . If toxicity resolves but tumor inhibition persists, the toxicity was adrenal-mediated (off-target).
3 Biomarker Check Measure plasma ACTH . A significant spike in ACTH indicates CYP11A1/CYP11B1 inhibition (loss of negative feedback loop).

Data Summary: Potency Ratios (Human Placental/Adrenal Microsomes)

Enzyme TargetR-(+)-Aminoglutethimide Ki (µM)S-(-)-Aminoglutethimide Ki (µM)Selectivity Ratio (S/R)
Aromatase (CYP19A1) 0.03 - 0.06 1.2 - 1.5~40x (R is more potent)
P450scc (CYP11A1) 1.5 - 2.5 0.6 - 1.0~0.4x (S is more potent)

Note: While S is more potent at P450scc, the Ki of R (1.5 µM) is close enough to its Aromatase Ki that "spillover" inhibition occurs easily.

Module 2: CNS Confounders in Behavioral Models

User Query: We are testing R-(+)-Aminoglutethimide in a neuroprotection assay. The treated mice show reduced locomotion. Is this neuroprotection or just sedation?

Technical Analysis: Aminoglutethimide is structurally related to glutethimide and thalidomide .[1] The glutarimide ring structure facilitates GABAergic modulation, leading to sedative and anticonvulsant effects. This is independent of steroid inhibition and occurs with both enantiomers.

Diagnostic Workflow:

  • The "Rotarod" Control:

    • Before interpreting "reduced anxiety" or "neuroprotection," subject animals to a Rotarod test.[1]

    • Result: If animals fall off significantly faster than controls, the effect is ataxia/sedation , not specific behavioral modification.[1]

  • GABA Receptor Competition:

    • In vitro validation: The sedative effect is often mediated via the GABA-A receptor chloride channel complex.[1]

    • Control: Co-treat with a specific GABA antagonist (e.g., Bicuculline) in slice cultures to see if the "protective" effect is reversed. If yes, it is mediated by GABAergic signaling, not aromatase inhibition.

Module 3: Metabolic Auto-Induction (Pharmacokinetic Instability)

User Query: My plasma concentrations of R-(+)-Aminoglutethimide are dropping over time despite constant dosing. Also, co-administered drugs are losing efficacy.

Technical Analysis: Aminoglutethimide is a potent inducer of hepatic CYP enzymes (specifically CYP3A4, CYP2C19, and others).[1] It induces its own metabolism (auto-induction) and the metabolism of co-drugs.

Troubleshooting Guide:

  • Symptom: Half-life (

    
    ) decreases from ~12 hours (Day 1) to ~7 hours (Day 14).[1]
    
  • Solution:

    • PK Monitoring: You must perform serial blood sampling on Day 1, Day 7, and Day 14.[1]

    • Dose Adjustment: Expect to increase dosage by 1.5x - 2x after the first week to maintain steady-state plasma levels.

    • Drug Interactions: Avoid using CYP3A4 substrates (e.g., Tamoxifen, Dexamethasone) as co-treatments without correcting for increased clearance.[1] Note: Hydrocortisone is less affected than Dexamethasone.[1]

Visualizations
Figure 1: Steroidogenic Selectivity & Off-Target Pathways

This diagram illustrates the primary target (Aromatase) and the upstream off-targets that trigger adrenal insufficiency.[1]

Steroidogenesis cluster_legend Legend Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Off-Target of R-(+)-AG (High Dose) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Androstenedione Androstenedione Pregnenolone->Androstenedione CYP17A1 Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP21A2 Cortisol Cortisol (Glucocorticoid) Deoxycortisol->Cortisol CYP11B1 Off-Target of R-(+)-AG Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrogen Estrogen (Estradiol) Androstenedione->Estrogen CYP19A1 (Aromatase) PRIMARY TARGET (Low Dose) Testosterone->Estrogen CYP19A1 (Aromatase) key1 Blue Arrow: Primary Therapeutic Action key2 Red Dashed: Common Off-Target Inhibition

Caption: Pathway map showing R-(+)-Aminoglutethimide's primary block at CYP19A1 (Blue) and dose-dependent off-target blocks at CYP11A1 and CYP11B1 (Red), leading to cortisol depletion.[1][4]

Figure 2: Troubleshooting Decision Tree for Unexpected Results

Troubleshooting Start Unexpected Result with R-(+)-AG Issue1 Animal Weight Loss / Lethargy Start->Issue1 Issue2 Reduced Locomotion / Sedation Start->Issue2 Issue3 Loss of Efficacy over Time Start->Issue3 Check1 Check Plasma ACTH & Electrolytes (Na/K) Issue1->Check1 Check2 Perform Rotarod Test Issue2->Check2 Check3 Measure Plasma Drug Levels (PK) Issue3->Check3 Action1 Adrenal Insufficiency (Off-Target CYP11A1) Check1->Action1 ACTH High Na+ Low Fix1 Supplement Hydrocortisone or Reduce Dose Action1->Fix1 Action2 CNS Toxicity (GABAergic Effect) Check2->Action2 Poor Performance Fix2 Use Pyridoglutethimide (Non-sedating analog) Action2->Fix2 Action3 Metabolic Auto-Induction (CYP Induction) Check3->Action3 Levels Dropping Fix3 Increase Dose (Titrate to Steady State) Action3->Fix3

Caption: Decision matrix for diagnosing the three most common experimental artifacts associated with R-(+)-Aminoglutethimide usage.

References
  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide.[1] Endocrinology, 105(1), 52-57. Link

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[1] Annals of Internal Medicine, 96(1), 94-101. Link

  • Salhanick, H. A. (1982). Basic studies on aminoglutethimide.[1] Cancer Research, 42(8 Suppl), 3315s-3321s. Link

  • Nicholls, P. J., et al. (1986). Pharmacokinetics and pharmacodynamics of aminoglutethimide in metastatic breast cancer.[1] Cancer Treatment Reviews, 13, 137-149.[1]

  • Horak, P., et al. (2021). Precision Oncology: The Role of Off-Target Effects in Drug Development.[1] Nature Reviews Drug Discovery. (Contextual grounding for off-target mechanisms).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aminoglutethimide Experiments

Introduction: The Dual-Target Complexity Aminoglutethimide (AG) is a potent, reversible inhibitor of steroidogenesis, but its experimental behavior is frequently misunderstood due to its dual mechanism of action. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Target Complexity

Aminoglutethimide (AG) is a potent, reversible inhibitor of steroidogenesis, but its experimental behavior is frequently misunderstood due to its dual mechanism of action. Unlike third-generation aromatase inhibitors (e.g., Letrozole) which are highly specific, AG inhibits both CYP19A1 (Aromatase) and CYP11A1 (Cholesterol Side-Chain Cleavage Enzyme/P450scc) .

The most common source of experimental inconsistency is the failure to account for Dose-Dependent Selectivity. At lower concentrations (~10 µM), AG primarily inhibits aromatase. At higher concentrations (>100 µM), it induces a "chemical adrenalectomy" by blocking CYP11A1.

This guide addresses the root causes of variability: Solubility artifacts, Metabolic degradation, Serum interference, and Isomeric impurity.

Part 1: Reagent Handling & Chemical Stability

Q: My IC50 values are shifting significantly between batches. Is the compound degrading?

A: Instability in aqueous solution is the likely culprit. Aminoglutethimide contains a glutarimide ring susceptible to hydrolytic cleavage, particularly at alkaline pH.

Troubleshooting Protocol: Solubilization & Storage
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO or Ethanol (Absolute)AG is sparingly soluble in water. Direct aqueous dissolution leads to micro-precipitation that is invisible to the naked eye but skews concentration.
Stock Concentration 10–25 mg/mLHigh-concentration stocks in organic solvents minimize hydrolysis risk.
Aqueous Dilution Prepare Fresh Daily The glutarimide ring hydrolyzes in aqueous buffers (pH > 7.0) within 24 hours. Never store working dilutions.
Storage -20°C (Desiccated)Hygroscopic nature accelerates degradation.

Critical Check: If your stock solution has turned yellow or shows any turbidity upon thawing, discard it. The oxidation products of AG can fluoresce, interfering with downstream fluorometric assays.

Part 2: Enzymatic Assay Troubleshooting (Cell-Free)

Q: I am seeing no inhibition of CYP19A1 (Aromatase) even at high AG concentrations. What is wrong with my assay conditions?

A: The issue is often the NADPH Regenerating System . Cytochrome P450 enzymes (CYP19A1 and CYP11A1) are obligate NADPH-dependent monooxygenases.

Root Cause Analysis: The Cofactor Trap

Unlike simple hydrolases, P450s require a continuous supply of electrons. If you add NADPH directly, it oxidizes rapidly.

  • The Fix: Use a regenerating system (Glucose-6-phosphate + Glucose-6-phosphate dehydrogenase + NADP+).

  • The Validation: Run a positive control with a known inhibitor (e.g., Letrozole for CYP19A1) to verify the enzyme system is active before testing AG.

Selectivity Thresholds (The "Window of Action")

AG is not equally potent against its targets. You must tune your concentration range to your specific target.

Target EnzymeFunctionKi (Approx)Inhibitory Range
CYP19A1 (Aromatase) Androgen

Estrogen
~0.6 µM1 – 20 µM
CYP11A1 (P450scc) Cholesterol

Pregnenolone
~20 µM50 – 500 µM

Warning: If you are studying Aromatase specificity, keep AG < 50 µM. Above this, you inhibit upstream steroidogenesis, confounding results.

Part 3: Cell-Based Assay Optimization

Q: My MCF-7 cells are not responding to AG treatment. The estrogen levels remain high.

A: You are likely battling Exogenous Steroid Contamination . Standard Fetal Bovine Serum (FBS) is rich in bovine estrogens and androgens.

The "Charcoal-Strip" Imperative

Adding AG to cells cultured in standard FBS is futile because the serum provides enough downstream estrogen to bypass the inhibition block.

Protocol for Validating Cellular Inhibition:

  • Washout: Wash cells 3x with PBS to remove residual steroids.

  • Media Switch: Transfer cells to Phenol Red-Free media + 10% Charcoal-Stripped FBS (CS-FBS) 24 hours prior to experiment.

  • Substrate Addition: You must add a precursor (e.g., Testosterone or Androstenedione) to measure aromatase activity. AG inhibits the synthesis, it does not degrade existing estrogen.

Visualizing the Pathway Blockade

The following diagram illustrates where AG acts and why upstream inhibition (CYP11A1) can mask downstream readouts.

Steroidogenesis fill_enzyme fill_enzyme fill_steroid fill_steroid fill_inhibitor fill_inhibitor Cholesterol Cholesterol CYP11A1 Enzyme: CYP11A1 (Side-Chain Cleavage) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step Testosterone Testosterone Androstenedione->Testosterone CYP19A1 Enzyme: CYP19A1 (Aromatase) Androstenedione->CYP19A1 Testosterone->CYP19A1 Estrone Estrone (E1) Estradiol Estradiol (E2) CYP11A1->Pregnenolone CYP19A1->Estrone CYP19A1->Estradiol AG_High Aminoglutethimide (High Dose > 50µM) AG_High->CYP11A1 Blocks AG_High->CYP19A1 Blocks AG_Low Aminoglutethimide (Low Dose ~ 10µM) AG_Low->CYP19A1 Blocks

Caption: Dual-Action Mechanism. Note that High-Dose AG blocks the entire pathway at the entry point (CYP11A1), while Low-Dose AG selectively targets the final conversion to Estrogens.

Part 4: Stereochemistry & Analytical Interference

Q: I bought "Aminoglutethimide" from a new vendor and the potency dropped 2-fold.

A: Check the chirality. Aminoglutethimide possesses a chiral carbon and exists as D(+) and L(-) enantiomers.[1]

  • D(+)-Aminoglutethimide: Significantly more potent (approx. 2.5x for CYP11A1 and up to 40x for CYP19A1) than the L(-) isomer [4].

  • The Trap: Many cheaper reagents are sold as racemic mixtures (DL-Aminoglutethimide) . If your previous batch was enantiomerically pure (or enriched) and the new one is racemic, your effective concentration of the active molecule has halved.

  • Action: Always verify the Certificate of Analysis (CoA) for Optical Rotation.

Q: My fluorescence assay background is extremely high. A: AG and its metabolites (N-acetyl-AG) can exhibit native fluorescence or quench other fluorophores.

  • Solution: Switch to a radiometric assay (using tritiated water release from [1β-3H]androstenedione) or LC-MS/MS for definitive quantification. If using fluorescence, perform a "compound only" blank to subtract intrinsic fluorescence.

Summary: The Troubleshooting Checklist

Use this decision tree to isolate your issue quickly.

Troubleshooting Start Start: Inconsistent Results Check_Solubility 1. Check Solubility (Precipitation?) Start->Check_Solubility Check_Dose 2. Check Dose (Selectivity Issue?) Check_Solubility->Check_Dose No Action_DMSO Dissolve in DMSO first Dilute fresh Check_Solubility->Action_DMSO Yes Check_System 3. Check System (Cell vs Enzyme) Check_Dose->Check_System Dose OK Action_Range Adjust Range: <20µM for Aromatase >100µM for SCC Check_Dose->Action_Range Wrong Target Action_Cofactor Add NADPH Regenerating System Check_System->Action_Cofactor Enzyme Assay Action_Serum Use Charcoal- Stripped Serum Check_System->Action_Serum Cell Culture

Caption: Rapid Diagnostic Flowchart for Aminoglutethimide Experimental Failures.

References

  • Guide to Pharmacology. Aminoglutethimide Ligand Page (Target Interactions). Available at: [Link]

  • Santen, R. J., et al. "Aminoglutethimide as treatment for advanced breast cancer."[2] Annals of Internal Medicine. (Cited context: Mechanism of aromatase inhibition).

  • National Institutes of Health (PubMed). Basic Studies on Aminoglutethimide: Enantiomer Potency. Available at: [Link]

Sources

Optimization

Technical Support Center: Aminoglutethimide (AG) in Animal Research models

Topic: Managing Side Effects & Experimental Variability of Aminoglutethimide Content Type: Technical Troubleshooting Guide & FAQ Audience: Principal Investigators, In Vivo Pharmacologists, Toxicology Study Directors Intr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Side Effects & Experimental Variability of Aminoglutethimide Content Type: Technical Troubleshooting Guide & FAQ Audience: Principal Investigators, In Vivo Pharmacologists, Toxicology Study Directors

Introduction: The Dual-Edged Inhibitor

Aminoglutethimide (AG) remains a critical tool compound for dissecting steroidogenic pathways due to its dual mechanism: it inhibits Cytochrome P450scc (CYP11A1) —blocking the conversion of cholesterol to pregnenolone—and Aromatase (CYP19) . However, its utility in animal models (rodents, canines) is frequently compromised by its "dirty" pharmacological profile.

AG is structurally related to glutethimide , a sedative-hypnotic.[1] Consequently, researchers often confound pharmacological efficacy (steroid suppression) with off-target toxicity (sedation/ataxia). Furthermore, the compound induces its own metabolism (auto-induction) and triggers potent compensatory feedback loops (ACTH surges), which can mask experimental endpoints if not proactively managed.

This guide provides field-proven protocols to stabilize your AG workflows, ensuring that observed phenotypes are due to steroid depletion, not systemic toxicity.

Part 1: Mechanism & Signaling Topology

To troubleshoot effectively, one must visualize the cascade. AG does not merely lower steroids; it disrupts the hypothalamic-pituitary-adrenal (HPA) axis, creating a "reflex" surge in ACTH that drives adrenal hypertrophy.

Figure 1: The Steroidogenic Blockade & Compensatory Feedback Loop

AG_Mechanism Figure 1: Aminoglutethimide Mechanism & The ACTH Reflex Loop cluster_steroidogenesis Steroidogenesis Pathway Hypothalamus Hypothalamus (CRH Release) Pituitary Pituitary (ACTH Release) Hypothalamus->Pituitary Stimulates Adrenal Adrenal Cortex (Mitochondria) Pituitary->Adrenal Stimulates (ACTH) Adrenal->Adrenal Hypertrophy/Lipid Accumulation (Due to high ACTH) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Cortisol Cortisol/Corticosterone Pregnenolone->Cortisol Androgens Androgens Pregnenolone->Androgens Cortisol->Hypothalamus Negative Feedback (Lost in AG treatment) Estrogens Estrogens Androgens->Estrogens CYP19 (Aromatase) AG Aminoglutethimide (Inhibitor) AG->Cholesterol BLOCKS (Primary) AG->Androgens BLOCKS (Secondary)

Part 2: Troubleshooting Neurological Toxicity (Ataxia & Lethargy)

The Issue: Rats and dogs often exhibit severe lethargy, ataxia, or "drunken" gait within 1-4 hours of dosing. This is not due to steroid depletion but is an off-target GABAergic effect stemming from AG's structural similarity to the sedative glutethimide [1].

Impact:

  • Compromised behavioral assays (maze testing, open field).

  • Reduced food/water intake (confounding metabolic studies).

  • Study termination due to humane endpoint violations.

Troubleshooting Protocol: The "Step-Up" Dosing Regimen

Do not administer the full therapeutic dose (e.g., 50 mg/kg in rats) on Day 1. The liver enzymes required to metabolize AG are inducible.

StepActionScientific Rationale
1 Priming Phase (Days 1-3) Administer 25% of target dose (e.g., 10-12.5 mg/kg).Allows induction of hepatic enzymes without saturating GABA receptors.
2 Escalation Phase (Days 4-6) Increase to 50% of target dose.Maintains steady-state plasma levels as clearance rate increases [2].
3 Maintenance Phase (Day 7+) Administer 100% target dose.Full steroidogenic blockade is achieved with minimal sedation.
4 Observation Monitor righting reflex and gait 2h post-dose.Peak plasma concentration (

) typically occurs 1-2h post-oral gavage.

Expert Insight: If ataxia persists in rats , switch from a single bolus to b.i.d. (twice daily) dosing. Splitting the dose reduces the


 spike responsible for sedation while maintaining the Area Under the Curve (AUC) necessary for aromatase inhibition.

Part 3: Managing Endocrine "Reflex" Toxicity

The Issue: AG blocks cortisol/corticosterone synthesis. This removes the negative feedback brake on the pituitary, causing massive ACTH secretion.

  • Result: Adrenal glands enlarge (hypertrophy) and accumulate cholesterol/lipids (lipoid hyperplasia) because they cannot process the cholesterol into steroids [3].

  • Consequence: The adrenal gland becomes fragile and prone to hemorrhage; the animal may die of adrenal insufficiency (Addisonian crisis) under stress.

FAQ: How do I prevent Adrenal Hypertrophy?

Q: My adrenal weights are increasing, but I need to block estrogen. What do I do? A: You must implement a "Corticosteroid Clamp."

You cannot use AG in isolation for long-term studies (>2 weeks) without replacing the glucocorticoids it depletes.

The Protocol:

  • Calculate Replacement Dose:

    • Rats: Hydrocortisone (10–20 mg/kg/day SC) or Dexamethasone (low dose).

    • Dogs: Prednisone (0.2–0.4 mg/kg/day).

  • Administration Timing: Administer the glucocorticoid simultaneously with AG.

  • Mechanism Check: The exogenous glucocorticoid suppresses ACTH release from the pituitary, preventing the "reflex" drive on the adrenal gland. This protects adrenal morphology while AG continues to block aromatase and endogenous synthesis [4].

Part 4: Species-Specific Pharmacokinetics (PK)

The Issue: A common failure mode is under-dosing in chronic studies due to auto-induction . AG induces the very enzymes (CYP isoforms) that metabolize it.

Comparative PK Table
ParameterRat ModelDog ModelImplication for Study Design
Half-life (

)
2–3 hours3–4 hoursRequires frequent dosing (b.i.d. or t.i.d.) to maintain inhibition.
Metabolism Acetylation (Major)N-hydroxylation (Major)Rats clear AG faster; Dogs are more prone to hepatotoxicity [2][5].
Auto-induction High (3-fold clearance increase)ModerateDay 14 dose must be higher than Day 1 dose to maintain plasma levels.
Excretion Renal (>80%)Mixed (Renal/Fecal)Monitor hydration; renal impairment extends drug toxicity.

Critical Warning for Canine Studies: Dogs are uniquely sensitive to AG toxicity. Doses >15 mg/kg/day can precipitate severe hepatotoxicity and anorexia. Unlike rats, dogs often require discontinuation rather than dose adjustment if liver enzymes (ALT/ALP) spike >3x baseline [5].

Part 5: Troubleshooting Workflow

Use this logic gate to resolve clinical observations during your study.

Figure 2: Clinical Observation Decision Tree

Troubleshooting Figure 2: Decision Matrix for AG-Induced Adverse Events Start Adverse Event Observed Type Identify Symptom Start->Type Neuro Ataxia / Sedation (1-3h post-dose) Type->Neuro Neurological Endo Weight Loss / Weakness (Chronic) Type->Endo Systemic Derm Skin Rash / Alopecia Type->Derm Dermatological Action_Neuro Split Dose (b.i.d) OR Reduce by 25% Neuro->Action_Neuro Action_Endo_Check Check Adrenal Size & Electrolytes (Na/K) Endo->Action_Endo_Check Action_Stop Terminate Animal (Hypersensitivity) Derm->Action_Stop Severe Action_Add_Steroid Add Hydrocortisone (Clamp Protocol) Action_Endo_Check->Action_Add_Steroid Adrenal Hypertrophy Action_Thyroid Check T3/T4 (Iodine Blockade?) Action_Endo_Check->Action_Thyroid Adrenals Normal

[2][3]

Part 6: Frequently Asked Questions (FAQ)

Q: Can I dissolve AG in water? A: Poorly. AG is a weak base. For oral gavage, suspend it in 0.5% Methylcellulose or Corn Oil . For IP injection, use a phosphate buffer (pH 6.0–7.0) or dissolve in a minimal volume of 0.1N HCl and neutralize, but be wary of precipitation.

  • Note: Do not use DMSO if you are studying metabolic endpoints, as DMSO itself has metabolic effects.

Q: My rats have thyroid goiters. Is this expected? A: Yes. AG blocks the organification of iodine, similar to propylthiouracil (PTU).

  • Fix: If thyroid function is not your endpoint, supplement the diet with extra iodine or administer low-dose L-thyroxine (T4) to prevent hypothyroidism-induced metabolic slowing.

Q: Why are my tumor xenografts not shrinking despite AG treatment? A: Check your diet. Rodent chow often contains high levels of phytoestrogens (soy), which can override the estrogen depletion achieved by AG.

  • Requirement: Always use a phytoestrogen-free (casein-based) diet when testing aromatase inhibitors.

References

  • Dexter, R. N., et al. (1967). "Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action." The Journal of Clinical Endocrinology & Metabolism. Link

  • Dalrymple, P. D., & Nicholls, P. J. (1988). "Metabolism profiles and excretion of 14C-aminoglutethimide in several animal species and man."[2] Xenobiotica. Link

  • Mazzocchi, G., et al. (2017). "Aminoglutethimide-induced lysosomal changes in adrenal gland in mice." Experimental and Toxicologic Pathology. Link

  • Santen, R. J., et al. (1981). "Aminoglutethimide: review of pharmacology and clinical use."[3] Pharmacotherapy.[4][3][5] Link

  • Feldman, E. C., et al. "Use of aminoglutethimide in the treatment of pituitary-dependent hyperadrenocorticism in the dog." Journal of the American Veterinary Medical Association. Link

Sources

Troubleshooting

Technical Support Guide: Managing pH Shifts in Cell Culture Media Caused by R-(+)-Aminoglutethimide Tartrate Salt

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing R-(+)-Aminoglutethimide tartrate salt in their cell culture experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing R-(+)-Aminoglutethimide tartrate salt in their cell culture experiments. The introduction of any new compound into a finely balanced culture system can present challenges, with pH stability being a primary concern. This document provides a comprehensive, in-depth resource structured in a question-and-answer format to directly address the issues you may encounter with this specific compound, offering not just solutions but the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations researchers have when first working with R-(+)-Aminoglutethimide tartrate salt.

Q1: Why did the color of my cell culture medium change from red to orange/yellow immediately after adding R-(+)-Aminoglutethimide tartrate salt?

This color change is a direct indication of a drop in the medium's pH. Most standard cell culture media contain phenol red, a pH indicator that is red at a physiological pH of ~7.4, turns orange as the pH drops, and becomes yellow at a pH of ~6.8 or below[1][2]. The immediate color change upon adding R-(+)-Aminoglutethimide tartrate salt signifies that the compound has an acidic effect on the medium, overwhelming its buffering capacity.

Q2: What chemical properties of R-(+)-Aminoglutethimide tartrate salt cause the pH to drop?

While the aminoglutethimide molecule itself contains a basic amino group, the compound is supplied as a tartrate salt [3]. This means the aminoglutethimide base has been combined with tartaric acid to enhance its solubility. Tartaric acid is a weak dicarboxylic acid. When the salt dissolves in your aqueous cell culture medium, it dissociates into R-(+)-aminoglutethimide and tartrate ions. The tartrate, being the conjugate base of a weak acid, will react with water to a certain extent, but more importantly, the dissolution process itself introduces the acidic tartaric acid component into the system, releasing hydrogen ions (H+) and causing a net decrease in the medium's pH.

Q3: How significant a pH drop should I anticipate?

The magnitude of the pH drop is directly proportional to three factors:

  • Final Concentration of the Compound: Higher concentrations will introduce more acidic tartrate, leading to a more substantial pH decrease.

  • Buffering Capacity of the Medium: Media with low buffering capacity (e.g., low bicarbonate concentration) will experience a more dramatic pH shift.

  • Preparation Method: Adding a highly concentrated, non-pH-adjusted stock solution will cause a more significant and localized pH shock compared to a pH-neutralized stock.

The following table provides an illustrative example of potential pH shifts. Actual values must be measured in your specific medium.

Final Concentration of CompoundExpected pH in DMEM (25mM NaHCO₃)Expected pH in RPMI (23.8mM NaHCO₃)
10 µM~7.3~7.25
100 µM~7.0~6.9
1 mM~6.5~6.4
Note: These are estimated values to illustrate a trend. Empirical measurement is essential.
Q4: Can this acidic shift in pH harm my cells?

Absolutely. Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for cell health and experimental reproducibility[2][4][5]. Deviations from this optimal range can:

  • Alter protein structure and enzyme function.

  • Affect cell membrane potential and transport of nutrients.

  • Induce stress pathways or apoptosis.

  • Compromise the consistency and validity of your experimental results.

Q5: What is the best practice for preparing a stock solution to minimize pH impact?

The single most effective strategy is to prepare a highly concentrated, pH-neutralized stock solution . Adding a small volume of a pH-adjusted stock to your final culture volume will have a negligible effect on the medium's overall pH. The free base of aminoglutethimide has low water solubility, but the tartrate salt form is designed to be more water-soluble[6]. However, using an organic solvent like DMSO for the initial high-concentration stock is also common practice.

See Protocol 3.1 for a detailed, step-by-step methodology.

Section 2: Troubleshooting Workflow for pH Imbalance

If you are facing pH-related issues, this workflow provides a logical sequence of steps to diagnose and rectify the problem.

TroubleshootingWorkflow Start Observation: Media pH drops (turns yellow) after adding compound CheckStock Did you prepare a concentrated stock solution? Start->CheckStock CheckStockpH Was the stock solution's pH adjusted to ~7.4 before use? CheckStock->CheckStockpH Yes Sol_PrepareStock ACTION: Prepare a 100-1000x stock. (See Protocol 3.1) CheckStock->Sol_PrepareStock No CheckBuffer What is your media's buffering system? CheckStockpH->CheckBuffer Yes Sol_AdjustStock ACTION: Adjust stock solution pH to 7.2-7.4 with sterile 1N NaOH. (See Protocol 3.1) CheckStockpH->Sol_AdjustStock No Bicarb Standard Bicarbonate-CO2 CheckBuffer->Bicarb HEPES HEPES-supplemented CheckBuffer->HEPES Sol_PrepareStock->CheckStockpH Sol_AdjustStock->CheckBuffer Sol_AddHEPES ACTION: Consider using media supplemented with 10-25 mM HEPES for additional buffering capacity. Sol_FinalAdjust ACTION: After adding stock to media, verify final pH and adjust with sterile 1N NaOH/HCl if needed. (See Protocol 3.2) Sol_AddHEPES->Sol_FinalAdjust Success Problem Resolved: Stable physiological pH achieved. Sol_FinalAdjust->Success Bicarb->Sol_AddHEPES HEPES->Sol_FinalAdjust

Caption: Troubleshooting workflow for pH instability.

Section 3: In-Depth Experimental Protocols

These protocols provide validated, step-by-step instructions for handling R-(+)-Aminoglutethimide tartrate salt to ensure pH stability in your cell culture experiments.

Protocol 3.1: Preparation and pH Neutralization of a Concentrated Stock Solution

This is the most critical procedure for preventing pH-related artifacts.

  • Objective: To create a 1000x concentrated stock solution of R-(+)-Aminoglutethimide tartrate salt at a neutral pH.

  • Materials:

    • R-(+)-Aminoglutethimide tartrate salt (MW: 382.37 g/mol )[7]

    • Sterile Dimethyl Sulfoxide (DMSO) or nuclease-free water

    • Sterile 1.0 N Sodium Hydroxide (NaOH) solution

    • Sterile 1.0 N Hydrochloric Acid (HCl) solution[8][9]

    • Sterile, calibrated pH probe or sterile pH indicator strips

    • Sterile microcentrifuge tubes

  • Procedure:

    • Determine the desired final concentration in your culture medium (e.g., 10 µM).

    • Calculate the required concentration for a 1000x stock (e.g., 10 mM).

    • Weigh the appropriate amount of R-(+)-Aminoglutethimide tartrate salt in a sterile tube. For 1 mL of a 10 mM stock: 0.01 mol/L * 0.001 L * 382.37 g/mol = 0.00382 g = 3.82 mg.

    • Add the chosen solvent (e.g., 950 µL of sterile water or DMSO) to dissolve the powder. Vortex thoroughly.

    • Crucial Step: pH Adjustment. Aseptically measure the pH of the stock solution. It will be acidic.

    • Add sterile 1.0 N NaOH dropwise (e.g., 0.1-0.5 µL at a time) while gently mixing. Continuously monitor the pH.

    • Titrate carefully until the pH reaches the target range of 7.2 - 7.6. Avoid overshooting the pH. If you do, titrate back with sterile 1.0 N HCl.

    • Bring the final volume to 1 mL with the sterile solvent.

    • Sterile-filter the final stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Supplementing Media and Final pH Verification
  • Objective: To add the pH-neutralized stock solution to the final volume of cell culture medium without altering its pH.

  • Procedure:

    • Thaw an aliquot of your pH-neutralized 1000x stock solution.

    • Warm your basal cell culture medium to 37°C.

    • Add the stock solution to the medium at a 1:1000 dilution (e.g., 50 µL of stock into 50 mL of medium).

    • Mix the final medium gently by inversion or swirling.

    • Verification: Aseptically take a small sample (1-2 mL) of the final supplemented medium and measure its pH to confirm it is within the desired physiological range (7.2-7.4). If minor deviations occurred, a final small adjustment with sterile HCl/NaOH can be made.

Section 4: Technical Deep Dive: The Chemistry of Media Buffering

Understanding your medium's buffering system is key to anticipating and managing pH fluctuations.

The Bicarbonate-CO₂ System: The Physiological Standard

The most common buffering system in cell culture media is the sodium bicarbonate/carbon dioxide system[2][10]. It relies on a chemical equilibrium between dissolved CO₂ in the medium and bicarbonate ions (HCO₃⁻) provided as a salt.

CO₂ (dissolved) + H₂O ↔ H₂CO₃ (carbonic acid) ↔ H⁺ + HCO₃⁻

This system is highly effective but dynamic. The pH is maintained by a precise balance between the bicarbonate concentration in the medium and the partial pressure of CO₂ in the incubator atmosphere (typically 5-10%)[5]. When an acidic compound like R-(+)-Aminoglutethimide tartrate salt is added, the excess H⁺ ions drive the equilibrium to the left, consuming HCO₃⁻. If the amount of added acid exceeds the bicarbonate reserve, the buffering capacity is exhausted, and the pH plummets.

HEPES: A Powerful Synthetic Alternative

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent. Unlike the bicarbonate system, its buffering capacity is independent of the CO₂ concentration[4].

Comparison of Buffering Systems

FeatureSodium Bicarbonate-CO₂ SystemHEPES Buffer
Mechanism Dynamic equilibrium with incubator CO₂Zwitterionic proton donor/acceptor
Physiological Relevance High; mimics in vivo conditionsLow; synthetic compound
Buffering Range Optimal at 5-10% CO₂pKa ~7.5, effective at pH 6.8-8.2[4]
Toxicity Non-toxicCan be toxic to some cell types at high concentrations (>25 mM)
Use Case Standard for most cell cultureRecommended for CO₂-independent incubation or to supplement bicarbonate buffering when high stability is needed

For experiments with R-(+)-Aminoglutethimide tartrate salt, especially at high concentrations, using a medium that contains both sodium bicarbonate and 10-25 mM HEPES can provide superior pH stability.

References
  • R-(+)-Aminoglutethimide L-Tartrate Salt | C17H22N2O8 | CID 15179484. PubChem, National Institutes of Health. [Link]

  • What is the mechanism of Aminoglutethimide? Patsnap Synapse. [Link]

  • What is Aminoglutethimide used for? Patsnap Synapse. [Link]

  • Aminoglutethimide enzyme induction: pharmacological and endocrinological implications. Journal of Enzyme Inhibition. [Link]

  • Is there a way to prevent cell culture media pH from rising? ResearchGate. [Link]

  • Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing. [Link]

  • AMINOGLUTETHIMIDE, (S)-. GSRS. [Link]

  • Aminoglutethimide | C13H16N2O2 | CID 2145. PubChem, National Institutes of Health. [Link]

  • The Impact of pH on Cell Culture Media. HuanKai Group. [Link]

  • Multicomponent Materials to Improve Solubility: Eutectics of Drug Aminoglutethimide. MDPI. [Link]

  • Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition. [Link]

  • How can one change the pH (acidify) of a culture medium such as basal salt medium or luria bertani broth? ResearchGate. [Link]

  • Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature Communications. [Link]

Sources

Optimization

Preventing degradation of R-(+)-Aminoglutethimide tartrate salt in solution

Technical Support Center: Stability & Handling Guide Welcome to the R-(+)-Aminoglutethimide Technical Hub. This guide addresses the specific stability challenges associated with the R-(+) enantiomer of Aminoglutethimide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide

Welcome to the R-(+)-Aminoglutethimide Technical Hub. This guide addresses the specific stability challenges associated with the R-(+) enantiomer of Aminoglutethimide (AG) tartrate. Unlike the racemic free base, the tartrate salt presents unique handling requirements to maintain both chemical integrity (preventing ring hydrolysis) and stereochemical purity (preventing racemization).

The Core Stability Directive

The stability of R-(+)-Aminoglutethimide in solution is governed by three competing degradation pathways. Your experimental success depends on mitigating these simultaneously.[1]

PathwayMechanismTriggerResult
Hydrolysis Cleavage of the glutarimide ring (piperidine-2,6-dione).[1]Alkaline pH (>7.0) , Heat, Water.[1]Formation of ring-opened amide/acid byproducts (inactive).[1]
Racemization Proton exchange at the C3 chiral center via enolization.Basic pH , High Temp, Protic solvents.[1]Conversion of active R-(+) form to inactive S-(-) form or racemate.
Oxidation Free radical attack on the primary aromatic amine.Light , Oxygen, Transition metals.[1]Discoloration (yellow/brown), formation of azo-dimers or hydroxylamines.[1]

Troubleshooting Hub (Q&A)

Issue 1: "My fresh aqueous solution turned cloudy after 2 hours."

Diagnosis: pH-Induced Precipitation (The "Salt-to-Base" Crash). Root Cause: The tartrate salt is soluble because the tartaric acid protonates the molecule, creating an ionic species. If you dissolved the salt in a buffer with a pH > 6.0 (like PBS), the buffering capacity may have neutralized the tartrate, reverting the compound to its free base form. The free base of Aminoglutethimide is poorly soluble in water (~2 mg/mL). Solution:

  • Immediate Fix: Lower the pH back to < 5.0 using dilute tartaric acid or HCl.

  • Prevention: Avoid dissolving the tartrate salt directly into neutral buffers (PBS, HEPES).[1] Dissolve in pure water or a slightly acidic vehicle first, then dilute slowly into the final assay medium immediately before use.

Issue 2: "HPLC shows a split peak or a shoulder on the main peak."

Diagnosis: Racemization (Chiral Inversion). Root Cause: You likely stored the solution at room temperature or in a solvent that facilitates proton exchange at the C3 chiral center. In aqueous solution at pH 7.0, the R-enantiomer can racemize to the S-enantiomer. Standard C18 columns may show this as a shoulder; chiral columns will show a distinct split.[1] Solution:

  • Protocol Adjustment: Keep all aqueous solutions on ice (4°C). Racemization kinetics are temperature-dependent.[1]

  • Solvent Choice: For stock solutions, switch to anhydrous DMSO .[1] Racemization is significantly slower in aprotic solvents compared to water or methanol.[1]

Issue 3: "The solution has developed a faint yellow tint."

Diagnosis: Oxidative Degradation (Photolysis). Root Cause: The aniline (primary amine) moiety is sensitive to photo-oxidation, leading to the formation of azo-linkages or nitro-compounds, which are highly colored (chromophores).[1] Solution:

  • Handling: Protect from light immediately. Use amber vials or wrap tubes in aluminum foil.

  • Additives: If compatible with your assay, add an antioxidant like ascorbic acid (0.1%) or purge the solvent with nitrogen/argon to remove dissolved oxygen.[1]

Issue 4: "My IC50 values are drifting higher (loss of potency) over the week."

Diagnosis: Glutarimide Ring Hydrolysis. Root Cause: The glutarimide ring is chemically similar to thalidomide's ring; it is unstable in water. Over days, water molecules attack the carbonyl carbons, opening the ring to form an inactive dicarboxylic acid derivative. Solution:

  • The "Zero-Hour" Rule: Never store aqueous working solutions. Prepare them fresh from a frozen DMSO stock for every experiment.

  • Storage: Store the DMSO stock at -20°C or -80°C. The half-life of the ring in water at 25°C is limited (days), whereas in frozen DMSO, it is stable for months.

"Gold Standard" Preparation Protocol

To ensure maximum stability for R-(+)-Aminoglutethimide Tartrate:

Step 1: The Master Stock (Non-Aqueous)

  • Weigh the tartrate salt in a low-humidity environment.[1]

  • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10–50 mM.

    • Why? DMSO is aprotic and prevents both hydrolysis (no water) and slows racemization.[1]

  • Aliquot into single-use, light-protected (amber) vials.

  • Store at -20°C. (Stable for 6–12 months).

Step 2: The Working Solution (Aqueous)

  • Thaw one DMSO aliquot.[1]

  • Dilute into your assay buffer (e.g., PBS) immediately before use .[1]

  • Critical Control: Ensure the final DMSO concentration is < 1% (or as tolerated by your cells/enzyme).

  • Discard any unused aqueous portion after 4 hours. Do not refreeze.

Degradation Pathway Visualization

The following diagram illustrates the mechanistic fate of R-(+)-Aminoglutethimide under stress conditions.

G cluster_0 Aqueous Solution Risks R_AG R-(+)-Aminoglutethimide (Active Tartrate Salt) S_AG S-(-)-Aminoglutethimide (Less Active Enantiomer) R_AG->S_AG RACEMIZATION (pH > 7, Heat) Hydrolysis_Prod Ring-Opened Product (Amide/Acid Derivative) INACTIVE R_AG->Hydrolysis_Prod HYDROLYSIS (Water, pH > 7) Oxidation_Prod Azo/Nitro Dimers (Yellow Discoloration) R_AG->Oxidation_Prod OXIDATION (Light, O2) S_AG->R_AG (Reversible)

Figure 1: Mechanistic degradation pathways of R-(+)-Aminoglutethimide. The glutarimide ring hydrolysis is irreversible, while racemization is an equilibrium process driven by pH.

Stability Data Matrix

ConditionSolvent SystemTempStability EstimateRecommendation
Solid State Powder (Desiccated)25°C> 2 YearsStore in dark, dry place.[1]
Stock Solution Anhydrous DMSO-20°C6–12 MonthsRecommended Storage.
Stock Solution Anhydrous DMSO4°C1–2 WeeksShort-term use only.[1]
Working Sol. Water / Saline (pH < 5)4°C24 HoursUse immediately.[1]
Working Sol. PBS / Media (pH 7.[1][2]4)25°C< 4 HoursHigh Risk: Hydrolysis & Racemization.[1]

References

  • PubChem. Aminoglutethimide Compound Summary. National Library of Medicine.[1] [Link]

  • Egger, H., et al. Evaluation of the racemate and enantiomers of aminoglutethimide. Journal of Steroid Biochemistry.[1] [Link]

  • Smith, H.J., et al. Design of Aromatase Inhibitors: Glutarimide Ring Stability.[1] Journal of Enzyme Inhibition.[1] [Link]

Sources

Troubleshooting

Technical Support Center: Managing Aminoglutethimide-Associated Hematotoxicity in Murine Models

Status: Operational Role: Senior Application Scientist Topic: Aminoglutethimide (AG)-Induced Leucopenia & Agranulocytosis Last Updated: February 13, 2026[1] Executive Summary Aminoglutethimide (AG) is a steroidogenesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Aminoglutethimide (AG)-Induced Leucopenia & Agranulocytosis Last Updated: February 13, 2026[1]

Executive Summary

Aminoglutethimide (AG) is a steroidogenesis inhibitor historically used for Cushing’s syndrome and breast cancer.[1][2] While its primary mechanism involves blocking CYP11A1 (P450scc) and aromatase, it is associated with idiosyncratic hematological toxicity, specifically leucopenia and agranulocytosis .[1]

In mouse models, reproducing this phenotype is challenging because it often involves a dual mechanism: direct oxidative marrow toxicity (via hydroxylamine metabolites) and immune-mediated destruction (hapten formation).[1] This guide provides a validated workflow to induce, monitor, and manage AG-induced hematotoxicity, ensuring experimental consistency and animal welfare.

Module 1: Experimental Induction Protocol

The Challenge: Users often report inconsistent induction of leucopenia. The Cause: AG toxicity is metabolically driven. Simply injecting the parent drug without accounting for metabolic activation or dosing duration often fails to trigger the phenotype.

Standardized Induction Workflow
ParameterSpecificationScientific Rationale
Mouse Strain Female BALB/c or C57BL/6 Female mice have shown higher susceptibility in validated models due to sex-specific cytochrome P450 expression profiles [1].
Dosage 50 mg/kg/day This dose saturates metabolic clearance, forcing the production of the toxic hydroxylamine metabolite.[1]
Route Oral Gavage (p.o.) Mimics human exposure and ensures hepatic first-pass metabolism, which is critical for converting AG into its reactive species.[1]
Vehicle 0.5% Methylcellulose + 0.1% Tween 80 AG is hydrophobic.[1] A suspension is required to ensure consistent bioavailability.[1] Avoid DMSO if possible to prevent confounding oxidative stress.[1]
Duration 21 Days Leucopenia typically manifests between weeks 2 and 3.[1]
Mechanism of Action (Visualization)

The following diagram illustrates why metabolic activation is the "switch" for toxicity. If you inhibit P450 (e.g., with cimetidine), toxicity disappears, proving the metabolite is the culprit.[1]

AG_Toxicity_Mechanism cluster_outcome Clinical Outcome AG Aminoglutethimide (Parent) Liver Hepatic Metabolism (CYP450 System) AG->Liver Oral Dosing N_Acetyl N-acetyl-AG (Non-toxic) Liver->N_Acetyl Major Pathway Hydroxyl Hydroxylamine Metabolite (Reactive Species) Liver->Hydroxyl Minor Pathway (Toxicity Trigger) Hapten Hapten-Protein Complex Hydroxyl->Hapten Binds Neutrophil Surface Marrow Bone Marrow Granulocytes Hydroxyl->Marrow Direct Oxidative Stress Immune Antibody Response (IgG/IgM) Hapten->Immune Sensitization Leucopenia Leucopenia / Agranulocytosis Marrow->Leucopenia Immune->Marrow Immune-Mediated Lysis

Figure 1: The dual-pathway mechanism of AG toxicity involving direct oxidative damage and immune-mediated lysis [1, 2].[1]

Module 2: Monitoring & Diagnosis

The Challenge: Differentiating drug-induced leucopenia from stress-induced changes or sampling error. The Cause: Improper blood sampling techniques can alter neutrophil counts (pseudoneutrophilia).

Diagnostic Criteria

To confirm the model is working, you must observe the following shifts relative to baseline (Day 0):

  • Total WBC: < 3,000 cells/µL (Severe Leucopenia)

  • ANC (Absolute Neutrophil Count): < 500 cells/µL (Agranulocytosis)

  • Platelets: Often concurrent thrombocytopenia may occur (check for < 500,000/µL).[1]

Troubleshooting "False Negatives"

Q: My WBC counts are normal despite 14 days of dosing.

  • Check 1 (Sampling Site): Are you using tail vein or retro-orbital? Tail vein bleeding can yield higher neutrophil counts due to margination.[1] Recommendation: Use a consistent site, preferably retro-orbital (under anesthesia) or submandibular, to minimize stress-induced demargination.[1]

  • Check 2 (Timing): Sampling immediately after dosing can show transient fluctuations.[1] Recommendation: Sample at "trough" levels (24 hours post-dose) to assess bone marrow reserve rather than acute circulation changes.[1]

Module 3: Rescue & Mitigation Strategies

The Challenge: High mortality rates due to sepsis before the experiment concludes. The Solution: You must treat the animal as an immunocompromised patient.

The "Rescue" Protocol (G-CSF)

If your goal is to study the reversal of toxicity or to keep animals alive during the nadir (lowest point of blood counts), implement this rescue workflow.

ComponentAgentProtocolMechanism
Growth Factor rhG-CSF (Filgrastim) 10 µg/kg/day, Subcutaneous (s.c.)[1]Stimulates granulocyte progenitor proliferation in bone marrow [3].[1]
Antibiotic Enrofloxacin 10 mg/kg, s.c. or in waterBroad-spectrum prophylaxis against gram-negative sepsis (common in neutropenic mice).[1]
Hydration Saline 1 mL, s.c. (if dehydrated)AG can cause adrenal insufficiency/electrolyte imbalance; hydration supports renal clearance.[1]
Decision Logic: When to Intervene?

Rescue_Logic Start Daily Monitoring (Day 14-21) Check Check ANC & Condition Start->Check Normal ANC > 1500 Active Check->Normal Mod ANC 500-1500 Lethargic Check->Mod Severe ANC < 500 (Agranulocytosis) Check->Severe Action1 Continue Dosing Monitor Daily Normal->Action1 Action2 Start Antibiotics (Prophylaxis) Mod->Action2 Action3 STOP AG Dosing Start G-CSF + Antibiotics Severe->Action3

Figure 2: Decision matrix for managing clinical signs during AG administration.

Frequently Asked Questions (FAQs)

Q: Can I use male mice for this model? A: You can, but female mice are historically preferred for the AG-leucopenia model [1].[1] Male mice may metabolize the drug differently due to androgen-dependent P450 isoforms. If you must use males, perform a pilot study (n=3) to verify that 50 mg/kg achieves the toxic threshold.[1]

Q: Is the leucopenia reversible? A: Yes. Upon cessation of AG (Day 21), counts typically recover within 7 days.[1] However, rechallenge (giving the drug again after recovery) often leads to a precipitous drop in WBCs within 24-48 hours, confirming the immune memory/hapten mechanism [1].[1]

Q: My mice are losing weight rapidly (>15%). Is this the leucopenia? A: Not directly. AG blocks steroidogenesis (cortisol/aldosterone).[1] Rapid weight loss is likely adrenal insufficiency (Addisonian crisis).[1]

  • Fix: Supplement drinking water with 0.9% saline and potentially low-dose hydrocortisone if the goal is to study marrow toxicity without adrenal death.

References

  • Coleman, M. D., Khalaf, L. F., & Nicholls, P. J. (2003). Aminoglutethimide-induced leucopenia in a mouse model: effects of metabolic and structural determinates.[1][3] Environmental Toxicology and Pharmacology, 15(1), 27–32.[1]

  • Uetrecht, J. (1990). Drug metabolism by leukocytes and its role in drug-induced lupus and other idiosyncratic drug reactions.[1] Critical Reviews in Toxicology, 20(4), 213–235.[1]

  • Zuluaga, A. F., et al. (2006). Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen.[1] BMC Infectious Diseases, 6,[1][4] 55. (Cited for G-CSF/Neutropenia management protocols).

Sources

Optimization

Technical Support Center: Overcoming Resistance to R-(+)-Aminoglutethimide

Topic: Mechanisms and Solutions for R-(+)-Aminoglutethimide Resistance in Cancer Cell Lines Audience: Senior Research Scientists, Drug Discovery Leads Last Updated: February 13, 2026 Introduction: The R-(+) Specificity C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanisms and Solutions for R-(+)-Aminoglutethimide Resistance in Cancer Cell Lines Audience: Senior Research Scientists, Drug Discovery Leads Last Updated: February 13, 2026

Introduction: The R-(+) Specificity Challenge

Welcome to the technical support hub for Aminoglutethimide (AG) applications. While AG is a first-generation aromatase inhibitor (AI), its R-(+) enantiomer remains a critical tool in mechanistic research due to its competitive binding profile.

Critical Distinction: Commercially available Aminoglutethimide is often a racemic mixture.

  • R-(+)-Aminoglutethimide: Potent inhibitor of Aromatase (CYP19A1).

  • S-(-)-Aminoglutethimide: Potent inhibitor of P450scc (CYP11A1/Desmolase).

The Problem: Users often encounter "resistance" that is actually a failure of experimental design (e.g., using racemates at incorrect dosages causing off-target toxicity) or genuine acquired resistance via pathway crosstalk. This guide addresses both.

Module 1: Validating Your Biological Model

Before assuming drug resistance, you must validate that your cell model relies on the specific enzymatic pathway R-(+)-AG targets.

The "MCF-7aro" Imperative

Standard MCF-7 cells express low/negligible levels of endogenous aromatase. They rely on exogenous estrogen. R-(+)-AG works by blocking the conversion of androgens to estrogens.

  • If you use wild-type MCF-7: R-(+)-AG will have no effect unless you are co-culturing with stromal cells or using a transfected line.

  • The Solution: Use MCF-7aro (stably transfected with CYP19A1) or SK-BR-3 (if studying local autocrine loops).

Diagnostic Workflow: Is it Resistance or Model Failure?

ModelValidation Start Cell Line Shows No Response to R-(+)-AG Check1 Check CYP19A1 Expression (Western Blot / qPCR) Start->Check1 Decision1 Expression Detected? Check1->Decision1 NoExpr Model Failure: Cell line lacks target. Switch to MCF-7aro. Decision1->NoExpr No YesExpr Check Media Conditions Decision1->YesExpr Yes Check2 Is Phenol Red Present? YesExpr->Check2 PhenolYes False Resistance: Phenol Red mimics Estrogen. Switch to clear media. Check2->PhenolYes Yes PhenolNo Check Substrate Check2->PhenolNo No Check3 Is Androstenedione Added? PhenolNo->Check3 SubstrateNo Assay Failure: Enzyme has no fuel. Add 10-100nM Androstenedione. Check3->SubstrateNo No SubstrateYes TRUE RESISTANCE Proceed to Module 3 Check3->SubstrateYes Yes

Figure 1: Decision tree to distinguish between experimental artifacts and genuine biological resistance.

Module 2: The "Clean System" Protocol

R-(+)-AG is a competitive inhibitor. Its efficacy is easily masked by environmental contaminants.

Troubleshooting Guide: Media & Substrates
ComponentRequirementThe "Why" (Causality)
Base Media Phenol Red-Free MEM/DMEMPhenol Red is a weak estrogen mimic. It activates ER

independently of aromatase, making the inhibitor appear ineffective [1].
Serum Charcoal-Stripped FBS (csFBS)Standard FBS contains bovine estrogen. You must strip steroids to ensure cell growth depends only on the androgen-to-estrogen conversion you are testing.
Substrate Androstenedione (10–100 nM)R-(+)-AG inhibits the enzyme. Without the substrate (Androstenedione), the enzyme is idle, and inhibition cannot be measured.
Inhibitor R-(+)-Enantiomer (>98% purity)Using the racemate introduces S-(-)-AG, which inhibits P450scc. This cuts off cortisol/steroid synthesis upstream, causing toxicity that mimics "efficacy" but is actually cell death [2].

Module 3: Overcoming Acquired Resistance

If your model is valid (Module 1) and your system is clean (Module 2), but cells still proliferate under R-(+)-AG treatment, you are facing Acquired Resistance .

Mechanism 1: The HER2/MAPK Bypass

Chronic aromatase inhibition deprives the cell of estrogen. The cell adapts by upregulating Growth Factor Receptors (HER2, EGFR, IGF-1R). These receptors activate the MAPK/PI3K pathway, which phosphorylates ER


 at Serine-118 or Serine-167. This allows the ER to transcribe genes without estrogen binding  [3].

Solution: Dual Inhibition.

  • Protocol: Combine R-(+)-AG (1 µM) with a HER2 inhibitor (e.g., Trastuzumab) or a MEK inhibitor.

Mechanism 2: Metabolic Auto-Induction

Unlike modern inhibitors (Letrozole), Aminoglutethimide induces liver microsomal enzymes (CYP450s) that metabolize the drug itself.

  • Observation: Initial response followed by rapid failure without receptor mutation.

  • Solution: In cell culture, this is less relevant than in vivo, but if observing rapid IC50 shifts, verify drug stability in media using HPLC.

Mechanism 3: The PI3K/Akt/mTOR Axis

Resistance often stems from constitutive activation of the mTOR pathway, which drives protein synthesis and survival independent of the estrogen axis.

Pathway Visualization: The Resistance Bypass

ResistancePathways Androgen Androstenedione Aromatase Aromatase (CYP19A1) Androgen->Aromatase Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ERα) Estrogen->ER R_AG R-(+)-AG (Inhibitor) R_AG->Aromatase Blocks ERE Gene Transcription (Proliferation) ER->ERE HER2 HER2 / EGFR (Upregulated) PI3K PI3K / Akt HER2->PI3K PI3K->ER Phosphorylation (Ligand-Independent Activation) mTOR mTOR PI3K->mTOR mTOR->ERE Survival Signals

Figure 2: Mechanism of Action and Resistance.[1][2] Red paths indicate the "Bypass" mechanisms that sustain proliferation despite Aromatase inhibition.

Module 4: Gold Standard Protocol

Do not rely solely on cell proliferation (MTT/CellTiter-Glo) to measure R-(+)-AG efficacy. You must measure enzymatic activity directly to distinguish between cytotoxicity and aromatase inhibition.

Tritiated Water Release Assay (The Validator)

This assay measures the release of tritiated water (


) formed when Aromatase converts 

-Androstenedione to Estrone [4].

Step-by-Step Protocol:

  • Preparation: Seed MCF-7aro cells in 6-well plates. Reach 70-80% confluence.

  • Wash: Rinse 2x with PBS.

  • Reaction Mix: Add serum-free media containing:

    • 50 nM

      
      -Androstenedione (Tracer).
      
    • Various concentrations of R-(+)-AG (0.1 nM – 10 µM).

  • Incubation: Incubate for 1 hour at 37°C. (Short incubation prevents steroid metabolism by other enzymes).

  • Extraction:

    • Remove 500 µL of media.

    • Add to 500 µL of 5% Charcoal/0.5% Dextran slurry (binds unreacted steroids).

    • Vortex and centrifuge (12,000g for 5 mins).

  • Measurement:

    • Aliquot supernatant (contains only the

      
       product).
      
    • Analyze via Liquid Scintillation Counting.[3][4]

  • Calculation: Activity = (DPM sample - DPM background) / Specific Activity of Substrate.

FAQ: Frequently Asked Questions

Q: Can I use Letrozole-resistant cells to study R-(+)-AG? A: Yes, but with caution. Cross-resistance is common because both are non-steroidal competitive inhibitors. However, Letrozole is significantly more potent. Cells resistant to Letrozole may display complete insensitivity to R-(+)-AG due to the lower binding affinity of AG [5].

Q: My R-(+)-AG powder has turned slightly yellow. Is it usable? A: No. Aminoglutethimide is sensitive to oxidation (turning yellow/brown). Oxidized byproducts lose aromatase specificity and increase non-specific toxicity. Discard and purchase fresh precursor.

Q: Why do I see toxicity at high concentrations (>50 µM)? A: At high concentrations, R-(+)-AG loses selectivity and begins inhibiting CYP11A1 (P450scc), blocking all steroidogenesis. This is not "aromatase inhibition efficacy"; it is mitochondrial toxicity. Keep doses <10 µM for specific aromatase studies [2].

References

  • Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986). Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture. Proceedings of the National Academy of Sciences, 83(8), 2496–2500. Link

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52–57. Link

  • Miller, W. R., & Larionov, A. (2012). Understanding the mechanisms of aromatase inhibitor resistance. Endocrine-Related Cancer, 19(1), R1–R13. Link

  • Ackermann, E. (1990). New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta.[4] Zentralblatt für Pharmazie, Pharmakotherapie und Laboratoriumsdiagnostik, 129(6), 369-373. Link

  • Hole, S., et al. (2015). New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane.[5][6] International Journal of Oncology, 46(4), 1481–1490. Link

Sources

Troubleshooting

Adjusting for the pharmacokinetic variability of aminoglutethimide in studies

Topic: Adjusting for Pharmacokinetic (PK) Variability of Aminoglutethimide (AG) Ticket ID: PK-AG-VAR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Variability Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting for Pharmacokinetic (PK) Variability of Aminoglutethimide (AG) Ticket ID: PK-AG-VAR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Variability Paradox

Welcome to the technical support hub for Aminoglutethimide (AG). If you are observing erratic plasma concentrations, unexpected loss of efficacy over time, or high inter-subject variability, you are likely encountering one of two distinct phenomena: Time-Dependent Auto-Induction or NAT2 Genetic Polymorphism .

This guide treats your experimental protocol as a system that requires debugging. We will isolate the variables, explain the mechanism, and provide the "patch" (protocol adjustment) to stabilize your data.

Module 1: Troubleshooting Time-Dependent Clearance (Auto-Induction)

The Issue

“My subjects started with therapeutic plasma levels, but after 2 weeks of constant dosing, the concentration dropped by 50% despite 100% compliance.”

Root Cause Analysis

Aminoglutethimide is a potent "suicide inducer" of its own metabolism (Auto-induction). It acts as a ligand for nuclear receptors (likely PXR/CAR), upregulating the transcription of CYP450 enzymes (including CYP3A4, CYP2C19, and CYP2B6).

This creates a feedback loop: The more drug you give, the faster the liver destroys it.

Quantitative Impact Data

The following table summarizes the shift in PK parameters from single-dose to steady-state (chronic) administration.

ParameterSingle Dose (Day 1)Chronic Dosing (Day 14+)% Change
Half-Life (

)
~12.5 hours~7.0 hours↓ 43%
Clearance (CL) BaselineIncreased↑ 25-50%
Volume of Distribution (

)
BaselineReduced↓ ~30%

Note: Data derived from Lønning et al. and standard PK profiles.

Visual Mechanism (Pathway Diagram)

AutoInduction AG_Plasma Aminoglutethimide (Plasma) Liver Hepatocyte Entry AG_Plasma->Liver Nuclear_Rec Nuclear Receptor Activation (PXR/CAR) Liver->Nuclear_Rec Ligand Binding mRNA CYP450 mRNA Transcription Nuclear_Rec->mRNA Upregulation Enzyme CYP Enzyme Proliferation (CYP3A4/2C19) mRNA->Enzyme Translation Metabolism Accelerated Metabolism Enzyme->Metabolism Enzymatic Attack Clearance Reduced Plasma Concentration Metabolism->Clearance Clearance->AG_Plasma Negative Feedback

Caption: Figure 1. The auto-induction feedback loop where AG accelerates its own clearance via CYP upregulation.

Protocol Adjustment: The "Step-Up" Dosing Regimen

To counteract this, do not use a static fixed dose for long-term studies. Use a dose-escalation strategy.

  • Phase 1 (Induction Phase, Days 1-14): Administer 250 mg b.i.d. (or animal equivalent).

  • Checkpoint (Day 14): Auto-induction typically plateaus here.

  • Phase 2 (Maintenance Phase, Day 15+): Increase dose to 250 mg q.i.d. to compensate for the reduced half-life.

  • Validation: Perform TDM (Therapeutic Drug Monitoring) at Day 21. Target plasma range: 10–20 µg/mL .

Module 2: Troubleshooting Genetic Variability (NAT2 Polymorphism)

The Issue

“Subject A and Subject B received the exact same dose (mg/kg), but Subject A has toxic levels while Subject B has sub-therapeutic levels.”

Root Cause Analysis

Aminoglutethimide contains an aromatic amine group, making it a substrate for N-acetyltransferase 2 (NAT2) . This enzyme is highly polymorphic in humans.

  • Rapid Acetylators: Rapidly convert AG to N-acetylaminoglutethimide (N-acetylAG). This metabolite is significantly less active (1/40th potency) regarding aromatase inhibition.[1]

  • Slow Acetylators: Have reduced NAT2 activity, leading to accumulation of the active parent drug (AG).

Diagnostic Workflow

NAT2_Workflow Start Subject Recruitment Genotype Genotype NAT2 (PCR/Sequencing) Start->Genotype Decision Acetylator Status? Genotype->Decision Slow Slow Acetylator (Homologous Variant) Decision->Slow *5, *6, *7 alleles Fast Rapid Acetylator (Wild Type NAT2*4) Decision->Fast *4 allele Action_Slow Standard Dose Monitor for Lethargy/Ataxia Slow->Action_Slow Action_Fast Increase Dose (+25%) Monitor Lack of Efficacy Fast->Action_Fast

Caption: Figure 2. Decision tree for stratifying subjects based on NAT2 acetylator phenotype.

Module 3: Bioanalytical Troubleshooting (LC-MS/MS)

The Issue

“My assay cannot distinguish between the parent drug and the metabolite, or I am seeing matrix effects.”

Technical Solution: LC-MS/MS Protocol

You must chromatographically separate AG from N-acetylAG. N-acetylAG is more lipophilic and will elute later on a reverse-phase column.

Reagents:

  • Internal Standard (IS): Aminoglutethimide-d5 (Deuterated).

  • Precipitation Agent: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • Spike: Add 10 µL of IS working solution.

  • Precipitate: Add 200 µL of ACN (1:4 ratio). Vortex for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Inject: Transfer supernatant to vial; inject 5 µL.

LC Conditions:

  • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50mm, 1.7–2.7 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 10% B to 90% B over 3 minutes.

MS/MS Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Aminoglutethimide 233.1 [M+H]+ 204.1 30 20

| N-Acetyl-AG | 275.1 [M+H]+ | 233.1 | 35 | 22 |

Note: The transition 275.1 -> 233.1 for the metabolite represents the loss of the acetyl group, confirming identity.

Frequently Asked Questions (FAQ)

Q: Can I use Phenobarbital as a proxy to estimate AG induction? A: No. While both induce CYP enzymes via similar nuclear receptors (CAR), AG’s auto-induction is specific to its own structure and metabolism rates. You must measure AG trough levels directly.

Q: Does the NAT2 polymorphism affect the auto-induction rate? A: Indirectly. Rapid acetylators clear the drug faster via acetylation, leaving less parent drug available to bind nuclear receptors and trigger CYP induction. However, the induction effect is powerful enough that even rapid acetylators will experience half-life reduction.

Q: What is the target therapeutic window? A: Historically, for adrenal suppression, a plasma concentration of 10–20 µg/mL is targeted. Levels >25 µg/mL are associated with ataxia and lethargy.

References

  • Lønning, P. E., et al. (1985). "Single-dose and steady-state pharmacokinetics of aminoglutethimide." Clinical Pharmacokinetics. Link

  • Coombes, R. C., et al. (1982). "Polymorphically acetylated aminoglutethimide in humans." British Journal of Cancer. Link

  • Adam, A. M., et al. (1985).[4] "High-performance liquid chromatographic assay for simultaneous estimation of aminoglutethimide and acetylaminoglutethimide in biological fluids." Cancer Chemotherapy and Pharmacology. Link

  • Kuznetsov, I. B., et al. (2021). "Functional Characterization of the Effects of N-acetyltransferase 2 Alleles on N-acetylation." Frontiers in Genetics. Link

  • Smith, I. E., et al. (1982). "Aminoglutethimide without hydrocortisone in carcinoma of the breast." The Lancet.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Aminoglutethimide and Letrozole in Breast Cancer Models: A Guide for Preclinical Research

This guide provides a comprehensive, data-driven comparison of two key aromatase inhibitors, aminoglutethimide and letrozole, within the context of preclinical breast cancer research. It is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, data-driven comparison of two key aromatase inhibitors, aminoglutethimide and letrozole, within the context of preclinical breast cancer research. It is designed for researchers, scientists, and drug development professionals engaged in the study of endocrine therapies for estrogen receptor-positive (ER+) breast cancer. Here, we delve into the mechanistic distinctions, comparative efficacy in established breast cancer models, and the critical experimental designs required for a thorough evaluation of these compounds.

Introduction: The Evolution of Aromatase Inhibition in Breast Cancer Therapy

Estrogen receptor-positive (ER+) breast cancer, which constitutes a majority of breast cancer cases, is critically dependent on estrogen for its growth and proliferation. A primary strategy in treating this disease, particularly in postmenopausal women, is to inhibit the production of estrogens. This is achieved through the targeting of aromatase (CYP19A1), the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis—the conversion of androgens to estrogens.[1]

The development of aromatase inhibitors (AIs) has evolved through generations, with each new class offering improvements in potency, selectivity, and tolerability. Aminoglutethimide represents a first-generation, non-steroidal AI, while letrozole is a highly potent and selective third-generation non-steroidal AI.[2][3] Understanding the preclinical characteristics of these two agents provides valuable insights into the principles of targeted drug design and the evaluation of endocrine therapies.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between aminoglutethimide and letrozole lies in their selectivity and potency.

Aminoglutethimide: As a first-generation inhibitor, aminoglutethimide exhibits a broad inhibitory profile. It not only blocks aromatase but also other cytochrome P450 enzymes involved in steroidogenesis, such as the cholesterol side-chain cleavage enzyme (P450scc).[4][5] This lack of selectivity leads to a "medical adrenalectomy," reducing the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens.[5][6] This broad action is responsible for a range of side effects and necessitates co-administration of hydrocortisone to prevent adrenal insufficiency.[6][7] Furthermore, aminoglutethimide is a potent inducer of microsomal enzymes, which can accelerate the metabolism of estrogens and other drugs.[8]

Letrozole: In contrast, letrozole is a highly potent and selective non-steroidal aromatase inhibitor.[2] It competitively binds to the heme group of the aromatase enzyme, effectively blocking the active site.[9] Its triazole ring interacts with the iron atom of the heme moiety, leading to potent and specific inhibition of estrogen synthesis.[10] In vitro studies have demonstrated that letrozole is several orders of magnitude more potent than aminoglutethimide and exhibits minimal effects on the synthesis of other steroid hormones.[2]

Diagram: Mechanism of Action of Aminoglutethimide and Letrozole

Comparative Mechanism of Aromatase Inhibitors cluster_steroidogenesis Steroid Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progestogens Progestogens Pregnenolone->Progestogens Androgens Androgens Progestogens->Androgens Glucocorticoids Glucocorticoids Progestogens->Glucocorticoids Mineralocorticoids Mineralocorticoids Progestogens->Mineralocorticoids Estrogens Estrogens Androgens->Estrogens Aromatase (CYP19A1) Aminoglutethimide Aminoglutethimide Aminoglutethimide->Pregnenolone Inhibits Aminoglutethimide->Estrogens Inhibits Letrozole Letrozole Letrozole->Estrogens Selectively Inhibits

Caption: Comparative inhibition of steroidogenesis by Aminoglutethimide and Letrozole.

Comparative Efficacy in Preclinical Breast Cancer Models

The superior potency and selectivity of letrozole translate to enhanced efficacy in preclinical models of ER+ breast cancer.

In Vitro Studies: Cell Proliferation and Aromatase Inhibition

ER+ breast cancer cell lines, such as MCF-7, are the workhorses for the in vitro evaluation of endocrine therapies. To study aromatase inhibitors, these cells are often engineered to overexpress aromatase (e.g., MCF-7aro cells), making them dependent on an androgenic precursor (like testosterone or androstenedione) for proliferation.

Table 1: Comparative In Vitro Activity of Aminoglutethimide and Letrozole

ParameterAminoglutethimideLetrozoleReference Cell Line/System
Aromatase Inhibition IC50 ~10 µM40 ± 3 pMHuman MCF-7 cells transfected with aromatase[11]; Aromatase-transfected Ac1 cells[12]
Cell Proliferation Inhibition IC50 Not widely reported for direct comparison50-100 nMMCF-7aro cells[1]
Selectivity for Aromatase Low; inhibits other CYPs (e.g., P450scc)High; weak inhibitor of CYP2A6 and CYP2C19 at therapeutic concentrations[2][13]Multiple CYP enzyme assays[13][14]

Letrozole demonstrates significantly greater potency in inhibiting both aromatase activity and the proliferation of aromatase-dependent breast cancer cells in vitro.[1][12]

In Vivo Studies: Tumor Xenograft and Carcinogen-Induced Models

In vivo models are essential for evaluating the systemic effects and overall anti-tumor activity of aromatase inhibitors.

  • MCF-7 Xenograft Model: In this model, ER+ MCF-7 cells (often aromatase-transfected) are implanted into ovariectomized, immunodeficient mice, which are then supplemented with an androgen substrate.[8] This model mimics the postmenopausal state where peripheral tissues are the primary source of estrogen. Letrozole has been shown to be highly effective in inhibiting tumor growth in this model.[8] While direct comparative studies with aminoglutethimide in this specific model are less common in recent literature, the vast difference in potency observed in vitro and in clinical trials strongly suggests superior efficacy for letrozole.

  • DMBA-Induced Mammary Tumor Model: The 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor model is a well-established carcinogen-induced model for studying hormone-responsive breast cancer.[15][16] Studies have shown that both aminoglutethimide and its analogues can significantly reduce tumor volume in this model, correlating with a decrease in serum estradiol levels.[15]

Experimental Protocols for Comparative Analysis

To conduct a rigorous preclinical comparison of aminoglutethimide and letrozole, the following experimental workflows are recommended.

In Vitro Aromatase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of aromatase.

Diagram: Workflow for In Vitro Aromatase Inhibition Assay

Workflow: In Vitro Aromatase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of Aminoglutethimide and Letrozole B Prepare reaction mixture: human placental microsomes, NADPH regenerating system, buffer A->B C Initiate reaction with radiolabeled androstenedione ([3H]-androstenedione) B->C D Incubate at 37°C C->D E Terminate reaction (e.g., on ice) D->E F Separate tritiated water from substrate (dextran-coated charcoal) E->F G Measure radioactivity (liquid scintillation counting) F->G H Calculate % inhibition vs. control G->H I Determine IC50 values H->I

Caption: A typical workflow for determining the IC50 of aromatase inhibitors in vitro.

Detailed Protocol:

  • Preparation: Prepare serial dilutions of letrozole and aminoglutethimide in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing phosphate buffer, an NADPH regenerating system, and human placental microsomes (a rich source of aromatase).[17]

  • Reaction Initiation: Add the test compounds to the reaction mixture and pre-incubate. Initiate the enzymatic reaction by adding radiolabeled [1β-³H]-androstenedione.[17]

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Termination and Separation: Stop the reaction by placing the tubes on ice. Add a suspension of dextran-coated charcoal to adsorb the unreacted androgen substrate and centrifuge.[17]

  • Measurement: The aromatase activity is determined by measuring the amount of tritiated water ([³H]₂O) released into the supernatant using a liquid scintillation counter.[17]

  • Analysis: Calculate the percentage of aromatase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the compounds on ER+ breast cancer cells.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7aro cells in 96-well plates in estrogen-free medium (phenol red-free medium with charcoal-stripped fetal bovine serum).[18][19]

  • Treatment: After allowing the cells to attach, treat them with serial dilutions of aminoglutethimide or letrozole in the presence of a fixed concentration of an androgen substrate (e.g., 1 nM testosterone). Include appropriate controls (vehicle only, testosterone only).

  • Incubation: Incubate the plates for 5-7 days to allow for cell proliferation.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the testosterone-treated control. Determine the IC50 values for each compound.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy in a living organism.

Detailed Protocol:

  • Animal Model: Use female, ovariectomized, immunodeficient mice (e.g., BALB/c nude).

  • Cell Implantation: Implant MCF-7aro cells subcutaneously or orthotopically into the mammary fat pad.[8][20] Supplement the mice with a continuous release of androstenedione via a subcutaneous pellet.

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups: vehicle control, aminoglutethimide (e.g., 50 mg/kg, oral gavage, daily), and letrozole (e.g., 10 µ g/day , oral gavage, daily).[21]

  • Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 4-6 weeks or when control tumors reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, and ER expression).

  • Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Off-Target Effects and Selectivity

A critical aspect of drug development is understanding the selectivity of a compound.

  • Aminoglutethimide: Its lack of selectivity is a major drawback, leading to the inhibition of other steroidogenic pathways and requiring glucocorticoid replacement.[6] This can also lead to side effects such as lethargy, skin rash, and adrenal insufficiency.[4][22]

  • Letrozole: Exhibits high selectivity for aromatase. In vitro studies on a panel of human liver cytochrome P450s show that letrozole is a weak inhibitor of CYP2A6 and CYP2C19, with Ki values well above therapeutic plasma concentrations, suggesting a low potential for clinically relevant drug-drug interactions mediated by these enzymes.[2][13]

Conclusion and Future Directions

The preclinical comparison of aminoglutethimide and letrozole provides a clear illustration of the advancements in targeted cancer therapy. Letrozole's superior potency and selectivity for aromatase result in more effective inhibition of estrogen-dependent breast cancer cell growth and tumor progression in preclinical models, with a significantly improved safety profile. For researchers in drug development, this comparative analysis underscores the importance of designing highly selective inhibitors to maximize on-target efficacy while minimizing off-target toxicities.

Future research in this area continues to focus on overcoming resistance to third-generation AIs like letrozole. Preclinical models are instrumental in investigating mechanisms of resistance, which often involve the upregulation of alternative growth factor signaling pathways, and in testing novel combination therapies to prolong the efficacy of aromatase inhibition.[8][18]

References

  • Yue, W., et al. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology, 97(1-2), 45-53.
  • Long, B. J., et al. (2006). Role of Androgens on MCF-7 Breast Cancer Cell Growth and on the Inhibitory Effect of Letrozole. Cancer Research, 66(15), 7767-7774.
  • Yeganeh, F. E., et al. (2023). IC50 values of Letrozole and Letrozole-Methionine@CoFe2O4 after 24, 48 h and 72 h in MCF-7 and MDA-MB-231 cells.
  • BenchChem. (2025). Letrozole's Impact on Estrogen Synthesis: A Technical Guide. BenchChem.
  • El-Gogary, R. I., et al. (2022). Combinatorial Therapy of Letrozole- and Quercetin-Loaded Spanlastics for Enhanced Cytotoxicity against MCF-7 Breast Cancer Cells. MDPI.
  • MedchemExpress. (n.d.). DL-Aminoglutethimide. MedchemExpress.com.
  • Sabatino, M., et al. (2021).
  • Strott, C. A. (2015). Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver. PMC.
  • Jeong, S., et al. (2009). Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro. Cancer Chemotherapy and Pharmacology, 64(5), 867-875.
  • Lønning, P. E. (2010). The discovery and mechanism of action of letrozole.
  • Wikipedia. (n.d.). Aminoglutethimide. Wikipedia.
  • Synapse. (2024). What is the mechanism of Aminoglutethimide?.
  • Hughes, S. W., & Burley, D. M. (1970). Aminoglutethimide: a "side-effect" turned to therapeutic advantage.
  • Coe, K. P., et al. (2013). Hepatic effects of aminoglutethimide: a model aromatic amine. Journal of Immunotoxicology, 10(4), 362-370.
  • Abdel-Maksoud, M. M., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 26(24), 7611.
  • Kubota, T., et al. (1991). Antitumor effect of pyridoglutethimide, an aromatase inhibitor, on 7,12-dimethylbenz(a)anthracene-induced mammary tumors of rat. Anticancer Research, 11(6), 1999-2002.
  • Italian Cooperative Group. (1993). Aminoglutethimide in advanced breast cancer: prospective, randomized comparison of two dose levels. Anticancer Research, 13(6B), 2367-2371.
  • Garcia-Giralt, E., et al. (2006). The aromatase inhibitor letrozole and inhibitors of insulin-like growth factor I receptor synergistically induce apoptosis in in. Clinical Cancer Research, 12(2), 571-579.
  • Brodie, A., et al. (2007). Xenograft models for aromatase inhibitor studies. The Journal of Steroid Biochemistry and Molecular Biology, 106(1-5), 119-124.
  • Dowsett, M. (1998).
  • Foster, A. B., et al. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Steroid Biochemistry, 23(5B), 801-807.
  • Thorn, C. F. (2024).
  • Santen, R. J., et al. (1982). Aminoglutethimide: review of pharmacology and clinical use. Pharmacotherapy, 2(6), 340-351.
  • Dowsett, M., et al. (1991). Adrenal effects of low-dose aminoglutethimide when used alone in postmenopausal women with advanced breast cancer. British Journal of Cancer, 64(5), 902-906.
  • Huri, E., et al. (2021). Co-Delivery of Letrozole and Cyclophosphamide via Folic Acid-Decorated Nanoniosomes for Breast Cancer Therapy: Synergic Effect, Augmentation of Cytotoxicity, and Apoptosis Gene Expression. MDPI.
  • Colomer, R., et al. (2008). Letrozole efficacy is related to human aromatase CYP19 single nucleotide polymorphisms (SNPs) in metastatic breast cancer.
  • Jones, P. A., et al. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Science of The Total Environment, 247(2-3), 137-147.
  • Al-Ostoot, F. H., et al. (2023). Design of Novel Letrozole Analogues Targeting Aromatase for Breast Cancer: Molecular Docking, Molecular Dynamics, and Theoretical Studies on Gold Nanoparticles. International Journal of Molecular Sciences, 24(9), 7856.
  • Wisinski, K. (2024).
  • Mitropoulou, T. N., et al. (2003). Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells. International Journal of Cancer, 104(2), 155-160.
  • Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(Suppl 7), 89-95.
  • Hilakivi-Clarke, L., et al. (1995). DMBA-induced mammary tumor growth in rats exhibiting increased or decreased ability to cope with stress due to early postnatal handling or antidepressant treatment. Pharmacology Biochemistry and Behavior, 50(2), 241-248.
  • Khairani, A. F., et al. (2024). Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. Breast Cancer: Basic and Clinical Research, 18.
  • ResearchGate. (n.d.). Summary of Tumors Developed in DMBA-treated Rats.
  • Willetts, K. M., et al. (1992). Comparison of in vitro and in vivo haemotoxic effects of aminoglutethimide and glutethimide. Journal of Pharmacy and Pharmacology, 44(9), 758-762.
  • D'Amato, N. C., et al. (2016).
  • Gholipour, E., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Avicenna Journal of Medical Biotechnology, 14(3), 209-215.

Sources

Comparative

Comparative Technical Guide: Aminoglutethimide vs. Ketoconazole in Cushing's Syndrome

Executive Summary: The "Sledgehammer" vs. The "Scalpel" In the landscape of steroidogenesis inhibitors for Cushing’s syndrome (CS), Aminoglutethimide (AG) and Ketoconazole (KTZ) represent two distinct mechanistic philoso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Sledgehammer" vs. The "Scalpel"

In the landscape of steroidogenesis inhibitors for Cushing’s syndrome (CS), Aminoglutethimide (AG) and Ketoconazole (KTZ) represent two distinct mechanistic philosophies.

  • Aminoglutethimide acts as a "sledgehammer," executing a medical adrenalectomy by blocking the very first step of steroid biosynthesis (CYP11A1). While historically significant, its utility is severely compromised by dose-limiting CNS toxicity and its status as a potent enzyme inducer, which accelerates its own metabolism.

  • Ketoconazole , an imidazole derivative, acts more like a "scalpel" (albeit a blunt one), primarily targeting distal enzymes (CYP17A1, CYP11B1). It remains a widely used off-label therapy despite its "Black Box" hepatotoxicity profile. It is a potent enzyme inhibitor, creating a diametrically opposite pharmacokinetic challenge compared to AG.

Verdict for Researchers: For current drug development pipelines, Ketoconazole remains the primary comparator compound due to its availability and specific CYP17/11B inhibition profile. Aminoglutethimide serves primarily as a historical reference for "total steroid block" or as a salvage therapy in combination protocols.

Mechanistic Deep Dive: Target Engagement

Understanding the precise enzymatic blockade is critical for interpreting in vitro assays and clinical response patterns.

Steroidogenesis Inhibition Pathway

The following diagram illustrates the specific blockade points for both compounds within the adrenal cortex.

Steroidogenesis cluster_legend Inhibition Key Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD CYP17 CYP17A1 Pregnenolone->CYP17 DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B1 Aldosterone Aldosterone (Mineralocorticoid) Corticosterone->Aldosterone CYP11B2 OHPreg 17-OH Pregnenolone OHProg 17-OH Progesterone OHPreg->OHProg 3β-HSD DHEA DHEA OHPreg->DHEA CYP17 (Lyase) Deoxycortisol 11-Deoxycortisol OHProg->Deoxycortisol CYP21A2 CYP11B1 CYP11B1 Deoxycortisol->CYP11B1 Cortisol CORTISOL (Glucocorticoid) Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Androgen) Androstenedione->Testosterone 17β-HSD CYP11A1->Pregnenolone Blocked by AG (Primary) CYP17->OHPreg Blocked by KTZ CYP11B1->Cortisol Blocked by KTZ & AG key1 Aminoglutethimide (AG): Blocks CYP11A1 (Early), CYP11B1, CYP19 key2 Ketoconazole (KTZ): Blocks CYP17A1, CYP11B1 (Late)

Figure 1: Steroidogenesis pathway highlighting enzymatic blockade points. AG inhibits the initial conversion of cholesterol, effectively halting all steroid production. KTZ acts downstream, specifically impairing cortisol and androgen synthesis.

Comparative Efficacy & Pharmacology
FeatureAminoglutethimide (AG)Ketoconazole (KTZ)
Primary Target CYP11A1 (P450scc) : Cholesterol side-chain cleavage.CYP17A1 & CYP11B1 : 17α-hydroxylase and 11β-hydroxylase.
Secondary Targets CYP11B1, CYP19 (Aromatase), CYP18.CYP11A1 (at high concentrations), CYP19.
Cortisol Normalization ~56% (Monotherapy). Often limited by "escape" phenomenon (reflex ACTH rise).~41–66% (Monotherapy). More sustained suppression.
Onset of Action Rapid (days), but auto-induction can reduce efficacy over time.Rapid (days to weeks).
Half-Life 12.5 hrs (initial)

7 hrs (chronic) due to auto-induction.
Biphasic: ~2 hrs (initial), ~8 hrs (terminal). Dose-dependent.[1]
Metabolism Hepatic (acetylation). Potent CYP Inducer. Hepatic (CYP3A4). Potent CYP3A4 Inhibitor.

Safety & Toxicology: The Critical Differentiator

In drug development, the choice between these agents as positive controls often hinges on their toxicity profiles rather than efficacy.

Hepatotoxicity (Ketoconazole)[2][3][4][5][6]
  • Mechanism: Idiosyncratic hepatocellular injury.[2] KTZ forms reactive metabolites that deplete glutathione and bind covalently to hepatic proteins.

  • Risk Profile: Severe liver injury occurs in ~1:10,000 to 1:15,000 patients.[2] Asymptomatic LFT elevation occurs in up to 20%.[2]

  • Monitoring: Mandatory. Weekly ALT/AST monitoring is required during initiation.

  • Research Implication: When using KTZ in animal models, liver histology is a necessary secondary endpoint to distinguish compound toxicity from background KTZ toxicity.

CNS & Dermatological Toxicity (Aminoglutethimide)
  • Mechanism: Structural similarity to glutethimide (a sedative-hypnotic).

  • Symptoms: Lethargy, somnolence, dizziness, and ataxia occur in ~30-40% of patients.

  • Dermatology: Maculopapular rash ("measles-like") appears in ~20% of patients, often accompanied by fever (drug fever).

  • Research Implication: High dropout rates in clinical trials. In animal models, sedation can confound behavioral assays.

Experimental Protocols: Validating Efficacy

To objectively compare these compounds or test new NCEs (New Chemical Entities) against them, the OECD Test Guideline 456 (H295R Steroidogenesis Assay) is the industry standard.

In Vitro H295R Assay Workflow

This protocol validates whether a compound inhibits cortisol production via direct adrenal toxicity or enzymatic inhibition.

H295R_Protocol cluster_measure Endpoints Start H295R Cell Thawing (Passage 4-10) Seeding Seed 24-well Plate (3 x 10^5 cells/mL) Start->Seeding Acclimation Acclimation (24 Hours) Seeding->Acclimation Exposure Chemical Exposure (48 Hours) Acclimation->Exposure Add AG (0.1-100 µM) or KTZ (0.01-10 µM) Media Media Harvest (LC-MS/MS) Exposure->Media Measure Cortisol/Testosterone Cells Cell Viability (MTT/ATP Assay) Exposure->Cells Rule out Cytotoxicity

Figure 2: Standardized H295R assay workflow for assessing steroidogenesis inhibitors.

Step-by-Step Protocol Description
  • Cell System: Use NCI-H295R human adrenocortical carcinoma cells. They uniquely express all enzymes from cholesterol to cortisol/aldosterone.

  • Seeding: Plate cells at

    
     cells/mL in 24-well plates. Incubate for 24h to allow attachment.
    
  • Dosing:

    • Ketoconazole (Positive Control): Prepare a concentration range from

      
       to 
      
      
      
      .
      
      
      for cortisol is typically
      
      
      .
    • Aminoglutethimide: Prepare a range from

      
       to 
      
      
      
      . Note the lower potency compared to KTZ.
    • Inducer Control: Forskolin (

      
      ) to stimulate maximal steroidogenesis (simulates ACTH drive).
      
  • Incubation: Expose cells for 48 hours.

  • Analysis:

    • Supernatant: Analyze via LC-MS/MS for Cortisol, Testosterone, and Estradiol.

    • Viability Check: Perform an MTT or CellTiter-Glo assay on the remaining cells. Crucial: A drop in cortisol must not correlate with a drop in cell viability.

  • Data Calculation: Calculate Fold Change relative to solvent control (DMSO).

Pharmacokinetics & Drug Interactions (DDI)[7]

This is the most significant operational difference for clinical trial design.

The "Inducer vs. Inhibitor" Paradox
  • Aminoglutethimide (The Inducer):

    • Induces CYP1A2, CYP3A4, and others.

    • Consequence: It accelerates the metabolism of co-administered drugs (e.g., dexamethasone, warfarin, oral contraceptives).

    • Self-Induction: It accelerates its own metabolism, often requiring dose escalation after 2 weeks of therapy.

  • Ketoconazole (The Inhibitor): [3][4][5]

    • Potent inhibitor of CYP3A4 and P-glycoprotein.

    • Consequence: Drastically increases plasma concentrations of CYP3A4 substrates (e.g., statins, cyclosporine, certain anti-arrhythmics).

    • Acid Dependence: Requires an acidic gastric environment for absorption. PPIs (Proton Pump Inhibitors) significantly reduce KTZ bioavailability.

Clinical Monitoring Table
ParameterAminoglutethimide ProtocolKetoconazole Protocol
Baseline Labs CBC (blood dyscrasias), Thyroid function (TSH), Electrolytes.LFTs (ALT, AST, Bilirubin, ALP), QTc interval.
Ongoing Monitoring TSH (can cause hypothyroidism), BP (mineralocorticoid loss).LFTs (Weekly for 1 mo, then monthly), QTc.
Replacement Therapy Mandatory: Hydrocortisone + Fludrocortisone (due to total block).Conditional: Only if over-suppression occurs (Block-and-Replace).

References

  • H295R Steroidogenesis Assay Validation: OECD Test Guideline 456.[6] H295R Steroidogenesis Assay.[6][7][8] OECD Guidelines for the Testing of Chemicals.[6]

  • Comparative Mechanism Review: "Aminoglutethimide and ketoconazole: historical perspectives and future prospects." Journal of Steroid Biochemistry and Molecular Biology.

  • Ketoconazole Hepatotoxicity: FDA Drug Safety Communication on Nizoral (ketoconazole).[9] [9][4]

  • Clinical Efficacy Meta-Analysis: "Effectiveness of Medical Treatment of Cushing's Disease: A Systematic Review and Meta-Analysis." Frontiers in Endocrinology.

  • Aminoglutethimide Pharmacology: "Aminoglutethimide: review of pharmacology and clinical use." Pharmacotherapy.[1][2][10][11][12][13][14][15][16]

Sources

Validation

Efficacy of R-(+)-Aminoglutethimide tartrate salt vs. anastrozole in vitro

Technical Comparison: R-(+)-Aminoglutethimide Tartrate vs. Anastrozole for Aromatase Inhibition Executive Summary This guide provides a technical analysis comparing R-(+)-Aminoglutethimide tartrate salt (R-AG) and Anastr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: R-(+)-Aminoglutethimide Tartrate vs. Anastrozole for Aromatase Inhibition

Executive Summary

This guide provides a technical analysis comparing R-(+)-Aminoglutethimide tartrate salt (R-AG) and Anastrozole as in vitro aromatase (CYP19A1) inhibitors.[1]

For the modern drug development professional, the distinction is clear but nuanced: Anastrozole represents the third-generation "gold standard" for high-potency, high-specificity inhibition (IC50 in the nanomolar range).[1] R-(+)-Aminoglutethimide , specifically the tartrate salt of the dextrorotatory enantiomer, serves primarily as a mechanistic probe.[1] While it is the active aromatase-inhibiting isomer of the historical drug aminoglutethimide, it retains a "dirty" profile with significant off-target inhibition of cholesterol side-chain cleavage enzyme (CYP11A1).[1]

Verdict: Use Anastrozole for definitive aromatase blockade in cellular or screening assays.[1][2] Use R-(+)-AG when studying comparative binding kinetics, historical benchmarking, or specific multi-enzyme inhibition profiles in steroidogenesis.[1]

Mechanistic Foundations

Both compounds function as Type II Competitive Inhibitors of the aromatase enzyme (CYP19A1).[1][2] They bind reversibly to the heme iron of the cytochrome P450 active site, preventing the binding of oxygen required for the aromatization of androgens (androstenedione/testosterone) into estrogens (estrone/estradiol).[1]

  • R-(+)-Aminoglutethimide: The primary binding interaction is the coordination of the aniline amine nitrogen to the heme iron.[1] This interaction is sterically less optimized, leading to lower affinity and the ability to fit into the active sites of other steroidogenic P450s (e.g., CYP11A1).[1]

  • Anastrozole: Utilizes a triazole ring nitrogen for heme coordination.[1][2] The benzyl-triazole structure is highly optimized for the CYP19A1 active site cleft, resulting in nanomolar affinity and exclusion from other P450 active sites.[1]

Steroidogenesis Pathway & Inhibition Points

The following diagram maps the specific intervention points of both compounds within the steroidogenic cascade.

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (P450scc) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Multi-step CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone (Estrogen) CYP11A1->Pregnenolone CYP19A1->Estrone R_AG R-(+)-Aminoglutethimide R_AG->CYP11A1 Inhibits (Low Affinity) R_AG->CYP19A1 Inhibits (Mod. Affinity) Anastrozole Anastrozole Anastrozole->CYP19A1 Inhibits (High Affinity)

Figure 1: Steroidogenic pathway showing the dual-inhibition profile of Aminoglutethimide vs. the selective blockade by Anastrozole.[1][3]

Comparative Efficacy Data

The following data aggregates validated in vitro parameters. Note the massive potency gap (approx.[1][2] 1000-fold) and the selectivity ratio.[1][2]

Table 1: In Vitro Potency & Selectivity Profile
ParameterR-(+)-Aminoglutethimide TartrateAnastrozoleComparative Insight
Primary Target CYP19A1 (Aromatase)CYP19A1 (Aromatase)Same mechanism (Type II binding).[1]
IC50 (Aromatase) 1.0 – 5.0 µM 1.0 – 15.0 nM Anastrozole is ~1000x more potent [1][2].[1][2]
Ki (Inhibition Constant) ~0.7 µM1.0 – 2.0 nMReflects tighter binding affinity of the triazole group [3].[1][2]
Secondary Target CYP11A1 (P450scc)None (at therapeutic doses)R-(+)-AG causes "medical adrenalectomy" at high concentrations.[1]
Selectivity Ratio (Arom/Desmolase)Low (~10-fold)High (>10,000-fold)Anastrozole is "clean"; AG is "dirty."[1]
Solubility (Water) Moderate (Tartrate salt aids solubility)Low (Requires organic solvent)Tartrate salt form is critical for preparing aqueous stocks >1mM.[1]
Stereochemistry Note: The "R" vs. "S" Distinction

It is critical to use the correct enantiomer for mechanistic studies.

  • R-(+)-Enantiomer: The potent aromatase inhibitor (approx. 30-40x more potent than the S-isomer against aromatase) [4].[1]

  • S-(-)-Enantiomer: More potent inhibitor of CYP11A1 (cholesterol side-chain cleavage).[1]

  • Reagent Selection: Ensure you are using CAS 57344-88-4 (R-isomer tartrate) for aromatase-focused work, rather than the racemate (CAS 125-84-8).[1]

Experimental Protocols

To validate these differences in your own lab, use the Tritiated Water Release Assay . This is the gold-standard method for measuring aromatase activity because it directly quantifies the stoichiometry of the reaction (release of 1β-3H as H2O during C19 demethylation).[1]

Protocol: Microsomal Aromatase Inhibition Assay

Objective: Determine IC50 of R-(+)-AG vs. Anastrozole using human placental microsomes or recombinant CYP19A1.[1]

Reagents:

  • Enzyme: Human Placental Microsomes (or recombinant CYP19A1 microsomes).[1][2]

  • Substrate: [1β-3H]-Androstenedione (Specific Activity ~20-30 Ci/mmol).[1]

  • Cofactor: NADPH Generating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).[1]

  • Inhibitors:

    • R-(+)-Aminoglutethimide Tartrate (Stock: 10 mM in water/DMSO).[1]

    • Anastrozole (Stock: 10 µM in DMSO).[1][2]

Workflow Logic:

  • Pre-Incubation: Incubate inhibitor with microsomes before adding substrate.[1][2] Type II inhibitors require access to the heme; pre-equilibration ensures consistent binding.[1][2]

  • Reaction Initiation: Add NADPH.[1][2] The reaction is strictly NADPH-dependent.[1]

  • Termination: Stop reaction with Chloroform/Methanol. This denatures the enzyme and extracts the steroid substrate/product.[2]

  • Separation: The key step.[1][2] The tritiated water (product) remains in the aqueous phase, while the unreacted steroid partitions into the organic phase.[1]

  • Quantification: Count the aqueous phase via Liquid Scintillation Counting (LSC).

Assay Workflow Diagram

AssayWorkflow Step1 1. Prepare Mix (Microsomes + Inhibitor) Step2 2. Pre-Incubate (10 min @ 37°C) Step1->Step2 Step3 3. Add Substrate ([1β-3H]-Androstenedione + NADPH) Step2->Step3 Step4 4. Reaction (15-30 min @ 37°C) Step3->Step4 Step5 5. Terminate (Chloroform/Methanol) Step4->Step5 Step6 6. Phase Separation (Vortex & Centrifuge) Step5->Step6 Step7 7. LSC Counting (Aqueous Phase = 3H-H2O) Step6->Step7

Figure 2: Workflow for the Tritiated Water Release Assay, the standard for quantifying aromatase activity.[1]

Application Context: When to Use Which?

Use Anastrozole If:

  • You are performing a High-Throughput Screen (HTS) and need a highly specific positive control.[1]

  • You are studying estrogen-dependent cell proliferation (e.g., MCF-7 cells) and need to ensure complete estrogen deprivation without affecting other steroid pathways.

  • You require a clean baseline for calculating IC50 shifts of novel compounds.[1][2]

Use R-(+)-Aminoglutethimide Tartrate If:

  • You are characterizing the active site topology.[1][2] The size difference between AG and Anastrozole provides data on the steric constraints of the heme access channel.[1][2]

  • You are validating a "dirty" screening assay.[1][2] If a novel compound mimics AG's profile (inhibition of both CYP19A1 and CYP11A1), AG serves as the perfect comparative benchmark.[1]

  • You are replicating historical data from the 1980s/90s where AG was the clinical standard.

References

  • Geisler, J. et al. (2002).[1][2] Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study.[1][2] Journal of Clinical Oncology.[1][2] Link

  • Bhatnagar, A.S. et al. (2001).[1][2] The clinical pharmacology of new generation aromatase inhibitors.[2] The Journal of Steroid Biochemistry and Molecular Biology.[1][2][3][4] Link

  • Santen, R.J. et al. (1981).[1][2] Aminoglutethimide as treatment of postmenopausal women with advanced breast carcinoma.[1][2] Annals of Internal Medicine.[1][2] Link

  • Graves, P.E. et al. (1979).[1][2] Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide.[1][2] Endocrinology.[1][2][5] Link

Sources

Comparative

Technical Evaluation: R-(+)-Aminoglutethimide vs. Third-Generation Aromatase Inhibitors in ER+ Breast Cancer PDX Models

Executive Summary & Strategic Positioning R-(+)-Aminoglutethimide (R-AG) represents the pharmacologically active enantiomer of the first-generation aromatase inhibitor (AI) Aminoglutethimide, specifically regarding CYP19...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

R-(+)-Aminoglutethimide (R-AG) represents the pharmacologically active enantiomer of the first-generation aromatase inhibitor (AI) Aminoglutethimide, specifically regarding CYP19A1 (aromatase) inhibition. While the racemic mixture has been largely superseded in clinical practice by third-generation triazoles (Letrozole, Anastrozole) and steroidal inactivators (Exemestane) due to toxicity and lack of selectivity, R-AG remains a critical reference compound in preclinical drug development.

Its utility in Patient-Derived Xenograft (PDX) models lies in:

  • Structural Differentiation: It provides a non-triazole, non-steroidal scaffold for validating binding kinetics in aromatase mutants (e.g., ESR1 or CYP19A1 mutations) where triazoles may fail.

  • Mechanistic Benchmarking: It serves as a baseline for "pan-CYP" inhibition studies, given its secondary activity against CYP11A1 (P450scc), unlike highly selective modern AIs.

This guide outlines the validation of R-AG in ER+ breast cancer PDX models, contrasting its efficacy and protocol requirements against the clinical gold standard, Letrozole.

Mechanistic Architecture

To validate R-AG, one must understand its dual-action profile compared to the high selectivity of Letrozole. R-AG is approximately 30-fold more potent as an aromatase inhibitor than its S-(-) enantiomer, which is primarily responsible for the "medical adrenalectomy" effect (inhibition of CYP11A1/desmolase) and CNS toxicity.

Diagram 1: Steroidogenesis & Inhibition Targets

The following diagram illustrates the critical intervention points. Note that modern AIs (Letrozole) strictly target CYP19A1, whereas R-AG retains residual affinity for CYP11A1, necessitating careful experimental design to distinguish anti-tumor efficacy from systemic adrenal toxicity.

Steroidogenesis Cholesterol Cholesterol CYP11A1 CYP11A1 (Desmolase) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione (Tumor Substrate) Pregnenolone->Androstenedione Multi-step CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone (E1) Estradiol Estradiol (E2) (Tumor Driver) Estrone->Estradiol 17β-HSD CYP11A1->Pregnenolone CYP19A1->Estrone R_AG R-(+)-Aminoglutethimide R_AG->CYP11A1 Weak Inhibition R_AG->CYP19A1 Primary Inhibition (Ki ~100nM) S_AG S-(-)-Aminoglutethimide S_AG->CYP11A1 Potent Inhibition Letrozole Letrozole Letrozole->CYP19A1 Ultra-Potent (Ki ~0.1nM)

Caption: R-(+)-AG primarily targets CYP19A1 but retains weak CYP11A1 activity. Letrozole is highly selective for CYP19A1.

Comparative Analysis: R-AG vs. Alternatives

Table 1: Pharmacological Profile Comparison
FeatureR-(+)-AminoglutethimideRacemic AminoglutethimideLetrozole (Standard)
Primary Target CYP19A1 (Aromatase)CYP19A1 & CYP11A1CYP19A1 (Aromatase)
Potency (IC50) Moderate (~100-500 nM)Low-ModerateHigh (< 1 nM)
Selectivity ModeratePoor (Pan-CYP inhibition)Very High
In Vivo Efficacy ~80-90% Estrogen Suppression~90% (High Toxicity)>99% Estrogen Suppression
PDX Utility Structural analog studies; Resistance probingHistorical control onlyEfficacy Benchmark
Side Effects (Murine) Ataxia (mild), LethargySevere Ataxia (CNS), Adrenal insufficiencyMinimal
Key Differentiators
  • Chirality Matters: Using purified R-(+)-AG avoids the severe sedation and ataxia caused by the S-(-) enantiomer in mice, allowing for higher dosing without compromising animal welfare.

  • Adrenal Rescue: Unlike Racemic AG, which often requires hydrocortisone supplementation in mice to prevent death from adrenal failure, R-(+)-AG at therapeutic AI doses (10-20 mg/kg) typically spares adrenal function enough to avoid supplementation, simplifying the PDX workflow.

Validated Experimental Protocol

Core Principle (Self-Validating System): A common failure mode in AI testing is supplementing mice with Estradiol (E2). This is incorrect. If you provide E2, you bypass the aromatase enzyme, rendering the inhibitor useless. You must supplement with Androstenedione (A4) , the substrate for aromatase.

  • Validation Check: Control mice (A4 only) must show tumor growth. If they do not, the tumor is not aromatase-dependent, or the A4 conversion is insufficient.

Diagram 2: PDX Workflow for AI Evaluation

PDX_Protocol cluster_Tx Treatment Arms Step1 1. Tumor Implantation (NSG/Athymic Mice) Step2 2. Ovariectomy (OVX) (Remove endogenous E2) Step1->Step2 Step3 3. Substrate Supp. (Androstenedione Pellets) Step2->Step3 Wait 7 days Step4 4. Randomization (TV ~150-200mm³) Step3->Step4 Arm1 Vehicle Control Step4->Arm1 Arm2 Letrozole (10 µg/day) Step4->Arm2 Arm3 R-(+)-AG (20 mg/kg BID) Step4->Arm3 Step5 5. Endpoint Analysis (TGI%, Plasma E2, Uterine Wt) Arm1->Step5 Arm2->Step5 Arm3->Step5

Caption: Critical path for AI testing. Note Androstenedione supplementation is mandatory for mechanism validation.

Detailed Methodology
1. Model Preparation
  • Host: Female ovariectomized (OVX) athymic nude mice or NSG mice. Ovariectomy is crucial to remove endogenous ovarian estrogen production.

  • Supplementation: Implant Androstenedione pellets (e.g., 10-15 mg/pellet, 60-day release) subcutaneously 3 days prior to tumor inoculation.

    • Why? This forces the tumor to rely on peripheral aromatization of Androstenedione to Estrone/Estradiol for growth.

2. Dosing Regimens
  • R-(+)-Aminoglutethimide:

    • Dose: 20–50 mg/kg.

    • Route: Oral Gavage (PO) or IP.

    • Frequency: Twice daily (BID). Note: AG induces its own metabolism (auto-induction) via CYP enzymes; BID dosing maintains therapeutic plasma levels.

    • Vehicle: 0.5% Methylcellulose or Corn Oil.

  • Letrozole (Benchmark):

    • Dose: 10 µ g/mouse/day (approx 0.5 mg/kg).

    • Route: PO.

    • Frequency: Once daily (QD).

3. Efficacy Endpoints
  • Tumor Growth Inhibition (TGI):

    
    .
    
  • Uterine Weight: A sensitive bioassay for systemic estrogen.

    • Expectation: Letrozole group = Atrophic uteri (similar to OVX control). R-(+)-AG group = Partially atrophic (reflecting ~80-90% E2 suppression).

  • Plasma E2: Measured via LC-MS/MS (ELISA is often not sensitive enough for mouse levels).

Anticipated Results & Data Interpretation

When validating R-(+)-AG, the data should reflect its status as a "leaky" inhibitor compared to Letrozole.

MetricVehicle (A4 Supp.)Letrozole (Pos.[1][2][3][4] Control)R-(+)-AG (Test)Interpretation
Tumor Vol. (Day 28) 800 mm³200 mm³ (Stasis/Regression)350 mm³ (Slow Growth)R-AG slows growth but rarely induces regression in high-A4 environments.
Plasma Estradiol ~20 pg/mL< 2 pg/mL (LOD)~4-6 pg/mLR-AG suppression is incomplete compared to triazoles.
Uterine Weight High (Estrogenic)Low (Atrophic)Low-IntermediateConfirms systemic aromatase inhibition.

Troubleshooting:

  • *If R-(+)-AG mice show weight loss >15%: * Suspect off-target CYP11A1 inhibition (adrenal insufficiency). Supplement drinking water with saline and/or inject Hydrocortisone (10 mg/kg).

  • If Vehicle tumors do not grow: The Androstenedione pellet may be defective, or the PDX line has lost ER expression (check via IHC).

References

  • Santen, R. J., et al. (1981). "Successful medical adrenalectomy with amino-glutethimide. Role of altered drug metabolism." JAMA. Link

  • Geisler, J., et al. (2002).[4] "Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study." Journal of Clinical Oncology. Link

  • Yue, W., et al. (1995). "Effect of aromatase inhibitors on growth of mammary tumors in a nude mouse model." Cancer Research.[5] Link

  • Long, B. J., et al. (2004). "The effect of second-line antiestrogen therapy on breast tumor growth after first-line treatment with the aromatase inhibitor letrozole: long-term studies using the intratumoral aromatase postmenopausal breast cancer model." Clinical Cancer Research. Link

  • Graves, P. E., et al. (1979). "Stereoselective inhibition of cytochrome P-450 cleavage of cholesterol side chain by aminoglutethimide."[5] Endocrinology. Link

Sources

Validation

Comparing the in vivo efficacy of aminoglutethimide and surgical adrenalectomy

Title: In Vivo Efficacy Comparison: Aminoglutethimide vs. Surgical Adrenalectomy Content Type: Technical Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Title: In Vivo Efficacy Comparison: Aminoglutethimide vs. Surgical Adrenalectomy Content Type: Technical Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals

Executive Summary: The "Medical Adrenalectomy" Paradigm

For decades, surgical adrenalectomy (ADX) served as the gold standard for ablative endocrine therapy in hormone-dependent metastatic breast cancer and Cushing’s syndrome. However, the invasiveness and irreversible morbidity of bilateral adrenalectomy necessitated a pharmacological alternative.

Aminoglutethimide (AG) emerged as the first viable "medical adrenalectomy." By inhibiting the rate-limiting enzymatic step in steroidogenesis, AG achieves systemic cortisol and estrogen suppression comparable to surgical ablation.

Verdict: In vivo data confirms that Aminoglutethimide (combined with hydrocortisone) yields statistically equivalent objective response rates (32–53%) to surgical adrenalectomy, with the distinct advantage of reversibility. However, its utility is limited by CNS toxicity (lethargy) and skin rash, which has led to the development of more specific aromatase inhibitors (e.g., letrozole, anastrozole) that lack the P450scc inhibitory activity.

Mechanistic Foundation: Enzymatic Blockade vs. Ablation

To understand the efficacy equivalence, one must analyze the steroidogenic disruption. Surgical ADX physically removes the source of adrenal steroids. AG achieves this functionally by blocking the conversion of cholesterol to pregnenolone.

Mechanism of Action:

  • Primary Target (CYP11A1 / P450scc): AG inhibits the cholesterol side-chain cleavage enzyme. This prevents the entry of cholesterol into the steroidogenic pathway, halting the production of all adrenal steroids (glucocorticoids, mineralocorticoids, and androgens).[1]

  • Secondary Target (CYP19A1 / Aromatase): AG blocks the peripheral conversion of androgens (androstenedione) to estrogens (estrone/estradiol), the critical driver in hormone-dependent breast cancer.

Pathway Visualization: Steroidogenesis Inhibition[2]

Steroidogenesis Cholesterol Cholesterol AG_Block1 Aminoglutethimide (Blocks CYP11A1) Cholesterol->AG_Block1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Cortisol Cortisol (Glucocorticoid) Androstenedione->Cortisol AG_Block2 Aminoglutethimide (Blocks CYP19A1) Androstenedione->AG_Block2 Estrone Estrone (Estrogen) AG_Block1->Pregnenolone Inhibition AG_Block2->Estrone Aromatase Inhibition Surgical_Block Surgical Adrenalectomy (Removes Gland) Surgical_Block->Pregnenolone Physical Removal

Figure 1: Comparative interruption of the steroidogenic pathway. AG acts upstream at CYP11A1 and downstream at CYP19A1, mimicking the net effect of surgical gland removal.

Preclinical Validation: The DMBA-Induced Mammary Tumor Model

The equivalence of AG and ADX was rigorously established in the DMBA (7,12-dimethylbenz[a]anthracene)-induced rat mammary carcinoma model . This model is the standard for evaluating hormone-dependent tumor regression.

Experimental Workflow

Workflow cluster_Intervention Intervention Arms Start Female Sprague-Dawley Rats (Age 50 days) Induction DMBA Gavage (20 mg single dose) Start->Induction TumorGrowth Tumor Development (8-12 weeks) Induction->TumorGrowth Selection Select Rats with Tumors > 10mm TumorGrowth->Selection GroupA Group A: Surgical ADX (Bilateral Adrenalectomy) Selection->GroupA GroupB Group B: Medical ADX (AG 50mg/kg/day + HC) Selection->GroupB GroupC Group C: Control (Sham Surgery) Selection->GroupC Analysis Endpoint Analysis: Tumor Volume, DNA Synthesis, Serum Corticosterone GroupA->Analysis GroupB->Analysis GroupC->Analysis

Figure 2: Preclinical workflow for comparing surgical vs. medical adrenalectomy in the DMBA rat model.

Detailed Protocols

Protocol A: Surgical Adrenalectomy (Rat)

  • Anesthesia: Isoflurane (2-3% in O2).

  • Incision: Dorsal midline incision or bilateral flank incisions.

  • Procedure:

    • Incise muscle layer to expose the kidney.

    • Locate the adrenal gland at the superior pole of the kidney.

    • Carefully dissect the adrenal gland from the surrounding fat pad and renal capsule.[2] Critical: Avoid rupturing the capsule to prevent seeding of cortical cells (regrowth).

    • Ligate adrenal vessels and remove the gland.

    • Repeat on the contralateral side.[2][3]

  • Post-Op Care: Administer 0.9% saline as drinking water ad libitum to compensate for mineralocorticoid loss (aldosterone deficiency).

Protocol B: Medical Adrenalectomy (Aminoglutethimide) [4][5]

  • Dosage: 50 mg/kg/day (Oral gavage or dietary admixture).

  • Vehicle: 0.5% Carboxymethylcellulose (if gavage).

  • Co-administration: Hydrocortisone (HC) is often omitted in short-term rat efficacy studies to isolate the AG effect, but in long-term survival studies, HC replacement is required to prevent reflex ACTH hypersecretion which can override the AG block.

  • Pharmacokinetics: AG induces its own metabolism (auto-induction) in rats, reducing half-life from ~12h to ~7h over chronic dosing. Dosing frequency may need adjustment after 2 weeks.

Comparative Efficacy Data

The following data aggregates findings from pivotal clinical trials (e.g., Santen et al.) and preclinical rat studies.

MetricSurgical Adrenalectomy (ADX)Aminoglutethimide (AG) + HCSignificance
Objective Response Rate 43% - 53%32% - 53%NS (Equivalent)
Duration of Response Mean 17.1 monthsMean 17.2 monthsNS (Equivalent)
Estrogen Suppression >90% reduction (Estradiol)>90% reduction (Estradiol)Equivalent
Onset of Action Immediate (Post-op)Rapid (3-5 days to steady state)-
Reversibility Irreversible (Permanent loss)Reversible (Recovery < 72h)Favor: AG
Morbidity / Toxicity Surgical risk, permanent replacementLethargy (33%), Rash (23%)Favor: Context dependent

Key Insight: While efficacy is identical, the "Medical Adrenalectomy" (AG) allows for a "trial of therapy." If a patient/animal does not respond to AG, they would not have responded to surgery, sparing them an unnecessary operation.

Safety & Toxicity Profile

Surgical Adrenalectomy:

  • Risks: Hemorrhage, infection, adrenal crisis if replacement therapy fails.

  • Requirement: Lifelong glucocorticoid and mineralocorticoid replacement (Hydrocortisone + Fludrocortisone).

Aminoglutethimide:

  • CNS Effects: Lethargy, somnolence, and ataxia are common (approx. 30-40% of subjects) due to the structural similarity of AG to glutethimide (a sedative). These effects are often transient, resolving after 2-4 weeks of therapy.

  • Dermatologic: Maculopapular rash (approx. 20-30%), usually self-limiting.

  • Endocrine: Hypothyroidism (AG blocks organification of iodine), requiring T4 supplementation in some cases.

References

  • Santen, R. J., et al. (1981). A randomized trial comparing surgical adrenalectomy with aminoglutethimide plus hydrocortisone in women with advanced breast cancer. New England Journal of Medicine, 305(10), 545-551. Link

  • Wells, S. A., Jr., et al. (1982). Medical adrenalectomy with aminoglutethimide: clinical studies in postmenopausal patients with metastatic breast carcinoma. Annals of Surgery, 195(4), 475-484. Link

  • Lipton, A., & Santen, R. J. (1974). Medical adrenalectomy using aminoglutethimide and dexamethasone in advanced breast cancer.[4] Cancer, 33(2), 503-512. Link

  • Griswold, D. P., & Green, C. H. (1970). Reversal of enzymatic competence in the metabolic pathway of 7,12-dimethylbenz(a)anthracene in the rat adrenal gland. Cancer Research, 30(3), 620-625. Link

  • Newsome, H. H., et al. (1977). Medical and surgical adrenalectomy in patients with advanced breast carcinoma. Cancer, 39(2), 542-546. Link

Sources

Comparative

In Vitro Comparison of Aminoglutethimide Analogues on Aromatase Activity

[1][2][3][4][5][6][7] Executive Summary & Rationale Aminoglutethimide (AG) represents the first generation of aromatase inhibitors (AIs), originally developed as an anticonvulsant but repurposed for breast cancer therapy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7]

Executive Summary & Rationale

Aminoglutethimide (AG) represents the first generation of aromatase inhibitors (AIs), originally developed as an anticonvulsant but repurposed for breast cancer therapy due to its "medical adrenalectomy" effect.[1] However, its lack of selectivity—inhibiting Cholesterol Side-Chain Cleavage enzyme (P450scc/CYP11A1) —necessitated concurrent glucocorticoid replacement therapy.[1]

This guide analyzes the in vitro evolution of AG analogues, specifically focusing on the structural shift from aminophenyl to pyridyl moieties (e.g., Rogletimide ).[1] This transition marks the critical pivot from non-selective steroidogenesis inhibition to Selective Aromatase Inhibition (SAI) .

Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Researchers.[1]

Chemical Biology & Structure-Activity Relationship (SAR)

The core objective in developing AG analogues was to retain CYP19A1 (aromatase) affinity while abolishing CYP11A1 (desmolase) affinity.

The Pharmacophore Shift
  • Aminoglutethimide (AG): Contains a p-aminophenyl ring at the C-3 position of the piperidine-2,6-dione ring. The aniline nitrogen coordinates with the heme iron of cytochrome P450s. However, this interaction is promiscuous, affecting multiple steroidogenic enzymes.[1]

  • Rogletimide (Pyridoglutethimide): Replaces the p-aminophenyl group with a 4-pyridyl group. The pyridyl nitrogen provides a stronger, more specific coordination to the heme iron of aromatase, significantly reducing affinity for the cholesterol binding site of P450scc.

Binding Mechanism (Type II Spectra)

Both AG and its pyridyl analogues induce Type II difference spectra in microsomal preparations.[1] This spectral change indicates the displacement of the native water molecule from the ferric heme iron by the basic nitrogen of the inhibitor (low-spin complex formation).

  • Critical Insight: The axial orientation of the aromatic ring (phenyl or pyridyl) relative to the piperidine ring is essential. It mimics the axial C-19 methyl group of the natural substrate (androstenedione) during the first hydroxylation step.

Experimental Methodology: The Tritiated Water Release Assay[9][10][11]

The "Gold Standard" for quantifying aromatase activity in vitro is the Tritiated Water Release Assay . This method relies on the specific stoichiometry of the aromatization reaction, where the removal of the 1


-hydrogen and 2

-hydrogen from the androgen substrate results in the release of water.
Principle

Substrate: [1


-³H]Androstenedione 
Reaction:


[1]
Step-by-Step Protocol

This protocol ensures high sensitivity and reproducibility.

  • Microsome Preparation:

    • Isolate microsomes from human placenta or use recombinant CYP19A1 supersomes.[1]

    • Quality Check: Protein concentration must be normalized (Bradford assay).[1]

  • Incubation System:

    • Buffer: 67 mM Potassium Phosphate (pH 7.4).

    • Substrate: 50-200 nM [1

      
      -³H]Androstenedione (Kinetic grade).[1]
      
    • Cofactor: NADPH generating system (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

    • Inhibitor: Add AG or Analogues (0.01 µM – 100 µM range) in DMSO (<1% final vol).[1]

  • Reaction:

    • Incubate at 37°C for 15–30 minutes (linear phase).

    • Self-Validating Control: Include a "Zero-Time" control (stop buffer added before microsomes) to quantify non-enzymatic background.[1]

  • Termination & Extraction:

    • Stop reaction with Chloroform or Trichloroacetic acid (TCA) .[1]

    • Charcoal Scrub: Add Dextran-Coated Charcoal (DCC) to adsorb unreacted steroid substrate.[1] Centrifuge at 3000 x g for 15 mins.

  • Quantification:

    • Aliquot the aqueous supernatant (containing ³H₂O).

    • Measure via Liquid Scintillation Counting (LSC).[1]

Assay Workflow Visualization

G cluster_0 Preparation cluster_1 Reaction (37°C) cluster_2 Separation cluster_3 Analysis Microsomes Microsomes (CYP19A1) Incubation Incubation (15-30 min) Microsomes->Incubation Substrate [1β-³H]Androstenedione Substrate->Incubation Inhibitor AG / Rogletimide Inhibitor->Incubation Aromatization Aromatization Release of ³H₂O Incubation->Aromatization Stop Stop Reaction (Chloroform/TCA) Aromatization->Stop Charcoal Dextran-Coated Charcoal (Adsorbs Steroids) Stop->Charcoal Centrifuge Centrifugation Charcoal->Centrifuge Supernatant Aqueous Phase (Contains ³H₂O) Centrifuge->Supernatant Steroids Pelleted LSC Liquid Scintillation Counting Supernatant->LSC

Caption: Workflow for the Tritiated Water Release Assay, isolating the aqueous metabolic byproduct to quantify enzyme activity.

Comparative Performance Data

The following data synthesizes results from pivotal studies comparing Aminoglutethimide (AG) with its pyridyl analogue Rogletimide and the potent reference Fadrozole.

Inhibitory Potency (Aromatase CYP19A1)

Note: Lower


 indicates higher potency.[1]
CompoundStructure Class

(µM)

(µM)*
Relative Potency
Aminoglutethimide (AG) Aminophenyl0.60 – 0.7030 – 401.0 (Reference)
Rogletimide Pyridyl1.1 – 1.710 – 19~0.5 – 0.8x
Fadrozole (CGS 16949A) Imidazole0.0020.005>300x
3-Cyclohexyl-AG (+) CycloalkylN/A0.3~100x

*IC50 values are assay-dependent. The values above represent consensus ranges from human placental microsome assays.

Selectivity Profile (The "Desmolase Gap")

This is the defining metric for the analogues. The goal is a high ratio of Desmolase


 to Aromatase 

.
Enzyme TargetAminoglutethimide (AG)Rogletimide (Pyridyl Analogue)Clinical Implication
Aromatase (CYP19A1) Inhibits (

)
Inhibits (

)
Both effective for estrogen suppression.[1]
Desmolase (CYP11A1) Inhibits (

)
No Inhibition (

)
Rogletimide does not cause adrenal insufficiency.
11

-Hydroxylase
InhibitsNo InhibitionAG requires hydrocortisone; Rogletimide does not.[1]
Selectivity Ratio ~1.3 (Poor)>100 (High) Rogletimide achieves "Selective Aromatase Inhibition".[1]
Mechanism of Action Diagram

MOA cluster_AG Aminoglutethimide (Non-Selective) cluster_Rog Rogletimide (Selective) Aromatase Aromatase Enzyme (CYP19A1) Heme Heme Iron (Fe3+) Aromatase->Heme Contains AG Aminoglutethimide (Aniline Nitrogen) AG->Heme Coordinates (Weak/Promiscuous) Desmolase Desmolase (CYP11A1) AG->Desmolase Inhibits (Off-Target) Rog Rogletimide (Pyridyl Nitrogen) Rog->Heme Coordinates (Strong/Specific) Rog->Desmolase No Interaction

Caption: Mechanistic divergence: Rogletimide's pyridyl nitrogen confers specificity for Aromatase, avoiding the Desmolase inhibition seen with AG.[1]

Expert Synthesis & Conclusion

While Rogletimide demonstrated superior selectivity in vitro—completely sparing the adrenal steroidogenesis pathways that plagued Aminoglutethimide therapy—its clinical potency was ultimately limited. The in vitro data clearly shows that while the pyridyl substitution solves the selectivity problem (by abolishing CYP11A1 binding), it does not drastically enhance affinity for CYP19A1 compared to the parent compound.

Key Takeaway for Drug Development: The transition from AG to Rogletimide validated the hypothesis that N-heterocycle substitution (aniline


 pyridine) drives selectivity. This structural insight paved the way for third-generation inhibitors (Letrozole, Anastrozole) which utilized triazole rings to maximize both selectivity and potency (sub-nanomolar 

).[1]

References

  • Foster, A. B., et al. (1988).[1] Comparative inhibition of cholesterol side chain cleavage and aromatase and metabolism of the 1-propyl derivative, a highly selective inhibitor of aromatase.[2] Biochemical Pharmacology.[1] Link

  • MacNeill, F. A., et al. (1992).[3][1] The influence of aminoglutethimide and its analogue rogletimide on peripheral aromatisation in breast cancer.[3][4][5] British Journal of Cancer.[3][1] Link

  • Laughton, C. A., et al. (1990).[1][6] Crystallographic and molecular modeling studies on 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its butyl analogue, inhibitors of mammalian aromatase.[1][6] Journal of Medicinal Chemistry.[1][6][7][8] Link

  • Hartmann, R. W., & Batzl, C. (1986).[1] Aromatase inhibitors.[9][10][2][3][1][11][4][5][6][7][8][12] Synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones. Journal of Medicinal Chemistry.[1][6][7][8] Link

  • EPA. (2011).[1] Aromatase (Human Recombinant) Assay: Standard Evaluation Procedure.[1][13] OCSPP Guideline 890.1200.[1][13] Link

Sources

Validation

Precision Endocrine Tools: Evaluating the Synergistic Potential of R-(+)-Aminoglutethimide

Executive Summary: The Stereochemical Pivot In the evolution of aromatase inhibitors (AIs), Aminoglutethimide (AG) represents a foundational yet complex molecule. While largely superseded clinically by third-generation t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Pivot

In the evolution of aromatase inhibitors (AIs), Aminoglutethimide (AG) represents a foundational yet complex molecule. While largely superseded clinically by third-generation triazoles (Letrozole, Anastrozole) due to toxicity, AG remains a critical tool in mechanistic research.

The "Application Scientist" insight often missed in general literature is the stereochemical dichotomy :

  • R-(+)-Aminoglutethimide: The potent, specific aromatase (CYP19A1) inhibitor.

  • S-(-)-Aminoglutethimide: The primary driver of off-target CYP11A1 (P450scc) inhibition and CNS toxicity (lethargy).

This guide evaluates R-(+)-Aminoglutethimide not merely as an "old drug," but as a precision probe for evaluating synergistic blockade in resistant breast cancer models, contrasting it with modern standards.

Mechanistic Differentiation & Pathway Analysis

To design effective combinations, one must visualize the distinct inhibition points. Third-generation AIs are highly specific to CYP19A1. R-(+)-AG shares this target but retains a lower-affinity interaction with CYP11A1, which can be exploited in multi-steroid driven tumors (e.g., Adrenocortical Carcinoma or resistant BC).

Figure 1: Steroidogenesis Blockade Map

This diagram illustrates the dual-potential of AG isomers versus the singular focus of Letrozole.

Steroidogenesis cluster_legend Legend Substrate Substrate Enzyme Enzyme Inhibitor Inhibitor Cholesterol Cholesterol CYP11A1 CYP11A1 (Side-chain cleavage) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Intermediates CYP19A1 CYP19A1 (Aromatase) Androstenedione->CYP19A1 Estrone Estrone Estradiol Estradiol Estrone->Estradiol 17β-HSD CYP11A1->Pregnenolone CYP19A1->Estrone SAG S-(-)-Aminoglutethimide (Primary Target) SAG->CYP11A1 RAG R-(+)-Aminoglutethimide (Primary Target) RAG->CYP11A1 Weak Affinity RAG->CYP19A1 Letrozole Letrozole (Exclusive Target) Letrozole->CYP19A1

Caption: Differential inhibition of steroidogenesis. Note R-(+)-AG's primary potency on Aromatase with secondary upstream effects, contrasting with Letrozole's specificity.

Comparative Performance Data

When designing a control arm for your synergy experiments, you must account for the potency gap. R-(+)-AG is a micromolar inhibitor, whereas Letrozole is nanomolar.

Table 1: Pharmacological Profile Comparison
FeatureR-(+)-AminoglutethimideLetrozole (3rd Gen)Experimental Implication
Primary Target CYP19A1 (Aromatase)CYP19A1 (Aromatase)R-(+) is the active moiety for estrogen suppression.
IC50 (Aromatase) ~0.3 - 0.5 µM0.07 - 0.2 nMDosing: Requires ~1000x higher concentration of R-(+)-AG to achieve equipotent inhibition in vitro.
Selectivity Moderate (Affects CYP11A1)High (Specific)R-(+)-AG may reduce cortisol precursors at high doses; Letrozole will not.
Metabolism Acetylation (Polymorphic)CYP3A4/2A6R-(+)-AG clearance varies by N-acetyltransferase status (slow vs fast acetylators).
Cellular Toxicity Low (in R-form)LowS-enantiomer (excluded here) is responsible for CNS toxicity.

Key Insight: If your synergy study observes cytotoxicity independent of estrogen rescue, and you are using Racemic AG, it is likely the S-enantiomer's off-target effects. Always use purified R-(+) or validate with Letrozole controls.

Synergistic Combinations: The Rationale

Synergy in endocrine therapy aims to prevent "escape pathways." When estrogen is blocked, cells may upregulate alternative survival signaling (e.g., CDK4/6, PI3K/mTOR).

Scenario A: R-(+)-AG + Taxanes (Paclitaxel)
  • Mechanism: Paclitaxel stabilizes microtubules, arresting mitosis (G2/M). AIs deplete estrogen, arresting cells in G1.

  • Synergy Logic: While theoretically antagonistic (G1 arrest prevents cells from entering the M-phase where Taxanes work), sequential or pulsatile administration often yields synergy by synchronizing the cell cycle.

  • Why R-(+)-AG? Historical data suggests AG (racemic) may alter the metabolism of Taxanes via CYP induction. Using R-(+)-AG minimizes the metabolic noise compared to the racemate.

Scenario B: R-(+)-AG + CDK4/6 Inhibitors (Palbociclib)
  • Mechanism: CDK4/6 inhibitors block the Retinoblastoma (Rb) phosphorylation, enforcing G1 arrest.

  • Synergy Logic: This is the current clinical standard (with Letrozole). R-(+)-AG can be evaluated here to determine if upstream steroid blockade (CYP11A1 crossover) adds benefit in multi-steroid resistant lines (e.g., adrenal-driven breast cancer recurrence).

Experimental Protocol: The Chou-Talalay Method

To claim "synergy," you must mathematically prove it using the Combination Index (CI) theorem. Do not rely on simple "percent inhibition" addition.

Workflow Visualization

This diagram outlines the rigorous "Constant Ratio" design required for valid CI calculation.

SynergyProtocol cluster_design Phase 1: Dose Finding cluster_combo Phase 2: Combination Matrix cluster_analysis Phase 3: Analysis Single_Drug_A Dose Response: R-(+)-AG (Determine IC50) Ratio_Design Design Constant Ratio (e.g., IC50_A : IC50_B) Single_Drug_A->Ratio_Design Single_Drug_B Dose Response: Chemo Agent (Determine IC50) Single_Drug_B->Ratio_Design Plate_Setup Treat Cells (72h) 1. Drug A alone 2. Drug B alone 3. Combination (1/4, 1/2, 1, 2, 4x IC50) Ratio_Design->Plate_Setup Data_Acq Measure Viability (MTT / CellTiter-Glo) Plate_Setup->Data_Acq Median_Effect Calculate Median Effect plot (Log(D) vs Log(fa/fu)) Data_Acq->Median_Effect CI_Calc Calculate Combination Index (CI) Median_Effect->CI_Calc

Caption: Workflow for Chou-Talalay Synergy Quantification. Critical step: Establishing accurate single-agent IC50s before fixing the combination ratio.

Step-by-Step Protocol
  • Cell Preparation:

    • Use hormone-dependent lines (e.g., MCF-7 aromatase-transfected).

    • Critical: Cells must be steroid-starved (Phenol-red free media + Charcoal-stripped FBS) for 48h prior to treatment to sensitize them to AIs.

    • Supplement media with Androstenedione (10-50 nM) . Reasoning: AIs work by blocking synthesis. If you don't provide the substrate (Androstenedione), the AI has nothing to inhibit, and you will see no effect.

  • Single Agent Titration:

    • Treat with R-(+)-AG (Range: 0.1 µM to 100 µM).

    • Treat with Partner Drug (e.g., Paclitaxel: 1 nM to 100 nM).

    • Calculate Dm (Median Effect Dose) and m (Slope).

  • Combination Treatment:

    • Fix Ratio based on IC50s (e.g., if IC50 AG=10µM and Pac=10nM, Ratio is 1000:1).

    • Dose at 0.25x, 0.5x, 1x, 2x, and 4x of the IC50.

  • Calculation (CI Equation):

    
    
    
    • Interpretation:

      • CI < 0.9: Synergism

      • CI = 0.9 - 1.1: Additive

      • CI > 1.1: Antagonism[1]

Critical Analysis & Troubleshooting

Why did my experiment fail?

  • Missing Substrate: As noted in Step 1, AIs are ineffective in standard FBS because the media already contains estradiol. You must strip the media and add the precursor (Androstenedione).

  • Racemic Interference: If using Racemic AG, the S-enantiomer may induce P450 enzymes that metabolize your chemotherapeutic agent, altering its effective concentration (Pharmacokinetic antagonism) rather than Pharmacodynamic synergy. Recommendation: Use pure R-(+)-AG or validate metabolic stability.

References

  • Graves, P. E., & Salhanick, H. A. (1979). Stereoselective inhibition of aromatase by enantiomers of aminoglutethimide. Endocrinology, 105(1), 52-57. Link

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][2][3] Cancer Research, 70(2), 440-446.[1][4] Link

  • Santen, R. J., et al. (1982). Aminoglutethimide as treatment for metastatic breast cancer: a review. Annals of Internal Medicine, 96(1), 94-101. Link

  • Geisler, J., et al. (2002). Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study.[5] Journal of Clinical Oncology, 20(3), 751-757. Link

Sources

Safety & Regulatory Compliance

Safety

R-(+)-Aminoglutethimide Tartrate: Laboratory Safety &amp; Disposal Protocol

Executive Directive: The "Zero-Emission" Standard As researchers handling R-(+)-Aminoglutethimide tartrate , you are working with a potent aromatase inhibitor that possesses confirmed reproductive toxicity and high aquat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Zero-Emission" Standard

As researchers handling R-(+)-Aminoglutethimide tartrate , you are working with a potent aromatase inhibitor that possesses confirmed reproductive toxicity and high aquatic toxicity.

The Core Directive: Unlike benign buffers or salts, this compound requires a Zero-Emission approach. The tartrate salt form significantly increases water solubility compared to the free base, making it a high-risk contaminant for local water tables if mishandled.

IMMEDIATE PROHIBITIONS:

  • NO disposal down laboratory drains (Sanitary Sewer).

  • NO disposal in regular trash (Municipal Solid Waste).

  • NO mixing with oxidizing agents in waste streams.

Hazard Assessment & Causality

To understand the disposal protocol, one must understand the chemical behavior of the substance.

Chemical Identity & Properties
ParameterSpecificationDisposal Implication
CAS Number 57344-88-4 (Salt) / 125-84-8 (Base)Used for waste manifesting and inventory tracking.
Molecular Formula

High nitrogen/oxygen content; susceptible to oxidation.
Solubility High (Water) due to TartrateCRITICAL: Rapidly disperses in aquatic environments; difficult to contain once solubilized.
Bioactivity Aromatase InhibitorEndocrine disruptor; poses reproductive risks to handling personnel and wildlife.
The "Why" Behind the Protocol
  • Reproductive Toxicity (H360/H361): Aminoglutethimide crosses biological membranes easily. Inhalation of dust or aerosolized liquid during disposal is the primary exposure vector.

  • Aquatic Toxicity (H410): The tartrate salt dissociates in water. Even trace amounts can disrupt endocrine systems in aquatic life. This necessitates High-Temperature Incineration as the only validated method to mineralize the steroid-like backbone and prevent bioaccumulation.

Waste Classification & Segregation

While Aminoglutethimide is not explicitly "P-listed" or "U-listed" under federal RCRA regulations (40 CFR 261.33), it meets the criteria for a NIOSH Hazardous Drug (Group 3: Reproductive Risk).

Best Practice Classification: Manage as Non-RCRA Regulated Hazardous Waste (unless state regulations like California's Title 22 dictate otherwise).

Segregation Logic
  • Stream A (Solid Waste): Pure substance, contaminated gloves, weighing boats, paper towels.

  • Stream B (Liquid Waste): Stock solutions, HPLC effluent containing the drug.

  • Stream C (Trace): "RCRA Empty" containers ( <3% by weight remaining).[1]

Step-by-Step Disposal Workflows

Solid & Liquid Waste Protocol

This protocol uses a self-validating "Double-Containment" system to prevent cross-contamination.

  • Primary Containment:

    • Solids: Place waste in a clear, 4-mil polyethylene bag. Seal with tape.

    • Liquids: Collect in an HDPE carboy. Do not fill >90% to allow for thermal expansion.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Text: "HAZARDOUS WASTE - TOXIC - REPRODUCTIVE HAZARD."[2]

    • Constituents: List "Aminoglutethimide Tartrate" and the solvent (e.g., "Methanol").

  • Secondary Containment:

    • Place the primary container into a secondary spill-proof bin or overpack drum.

  • Final Disposition:

    • Transfer to EHS/Waste Vendor for Incineration (Waste Code: INCIN).

Visualization: Waste Decision Logic

DisposalLogic Start Waste Generation TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Powder, PPE, Wipes) TypeCheck->Solid Liquid Liquid Waste (Solutions, HPLC) TypeCheck->Liquid Empty Empty Containers (<3% residue) TypeCheck->Empty Bag Double Bag (4-mil Poly) Seal Tightly Solid->Bag Carboy HDPE Carboy Label: Reproductive Toxin Liquid->Carboy Rinse Triple Rinse with Solvent Collect Rinsate as Liquid Waste Empty->Rinse Vendor EHS / Waste Vendor (High-Temp Incineration) Bag->Vendor Carboy->Vendor Rinse->Carboy Rinsate Deface Deface Label Recycle Glass/Plastic Rinse->Deface Clean Container

Figure 1: Decision tree for segregating Aminoglutethimide waste streams. Note that rinsate from "empty" containers must be treated as liquid hazardous waste.

Emergency Spill Management

Scenario: You have spilled 500mg of R-(+)-Aminoglutethimide tartrate powder on the benchtop.

Immediate Action: DO NOT use compressed air or dry brushing, which generates dust.

The "Wet-Wipe" Method
  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Upgrade:

    • Respiratory: N95 minimum; P100/Respirator preferred.

    • Dermal: Double nitrile gloves + Tyvek sleeves.

  • Containment: Cover the powder gently with paper towels dampened with water (the tartrate salt is water-soluble, aiding capture).

  • Deactivation/Cleaning:

    • Wipe the area from the outside in to prevent spreading.

    • Clean surface with 10% bleach solution followed by water to degrade trace organic residues.

    • Test surface pH to ensure neutralization if bleach was used.

  • Disposal: All cleanup materials go into Stream A (Solid Waste) .

Visualization: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Form (Powder vs Liquid) Spill->Assess PPE Don PPE: Double Gloves, N95/P100 Assess->PPE Contain Cover with Damp Absorbent Pads PPE->Contain Clean Wipe Outside-In Use 10% Bleach + Water Contain->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Operational workflow for managing spills of reproductive toxins.

References & Regulatory Grounding[1][2][3][4]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[3][4] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[3][5][6][7] Centers for Disease Control and Prevention.[3] [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2019).[8] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[8][9][Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15179484, R-(+)-Aminoglutethimide L-Tartrate Salt.[10][Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Controlling Occupational Exposure to Hazardous Drugs.[Link]

Sources

Handling

Personal protective equipment for handling R-(+)-Aminoglutethimide tartrate salt

Immediate Hazard Alert: The Stereochemical & Salt Factor Do not treat this compound as a generic reagent. R-(+)-Aminoglutethimide tartrate is not merely a chemical building block; it is a potent, bioactive endocrine disr...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Alert: The Stereochemical & Salt Factor

Do not treat this compound as a generic reagent. R-(+)-Aminoglutethimide tartrate is not merely a chemical building block; it is a potent, bioactive endocrine disruptor .[1]

  • The "R" Factor: The R-(+) enantiomer is the primary pharmacophore responsible for aromatase inhibition (approx. 40x more potent than the S-isomer). It actively blocks the conversion of androgens to estrogens.[1][2] Accidental exposure does not just cause "toxicity"; it triggers immediate systemic hormonal dysregulation.

  • The "Tartrate" Factor: Unlike the free base, the tartrate salt exhibits significantly higher water solubility . This drastically increases the rate of transdermal uptake if the powder contacts sweat or if a solution is splashed.

Core Directive: All handling must occur under the assumption that this compound is a Category 1B Reproductive Toxin .

Risk Assessment & Biological Mechanism

To select the correct PPE, you must understand the biological pathway you are interrupting.

Mechanism of Action (The "Why" behind the PPE)

R-(+)-Aminoglutethimide targets the cytochrome P450 superfamily.

  • Aromatase (CYP19): Blocks estrogen synthesis.

  • Desmolase (P450scc): Blocks the conversion of cholesterol to pregnenolone (the precursor to all steroid hormones).

Safety Implication: Because this compound inhibits the start of the steroidogenesis pathway, exposure affects cortisol, aldosterone, and sex steroids simultaneously. There is no "safe" low-dose exposure for pregnant personnel or those attempting conception.

G Compound R-(+)-Aminoglutethimide Tartrate Enzyme1 Inhibits Aromatase (CYP19) Compound->Enzyme1 Enzyme2 Inhibits Desmolase (P450scc) Compound->Enzyme2 Result Systemic Endocrine Collapse Enzyme1->Result Blocks Estrogen Enzyme2->Result Blocks Cortisol/Aldosterone

Figure 1: Biological impact pathway.[3] The compound acts as a dual-inhibitor, necessitating zero-exposure protocols.

The PPE Matrix: A Tiered Defense System

Engineering controls (Biosafety Cabinet Class II, Type A2 or B2) are the primary barrier. PPE is the critical redundancy.

Protection ZoneSolid State Handling (Weighing/Transfer)Liquid State Handling (Dissolution/In-vivo)Rationale
Respiratory N95 (Min) ; PAPR recommended for >100mg.N95 (if aerosol risk exists); otherwise Surgical Mask.Tartrate salt dust is fine and hygroscopic. Inhalation leads to rapid mucosal absorption.
Dermal (Hands) Double Gloving (Nitrile). Outer glove: Extended cuff.Double Gloving (Nitrile). Change outer glove every 30 mins.Salt form is highly soluble. Latex is permeable to organic salts; Nitrile (min 0.11mm) is required.
Body Tyvek® Lab Coat (Closed front, elastic wrists).Impervious Gown (Polyethylene coated) if splashing risk.Cotton coats absorb liquids and hold the toxin against the skin.
Ocular Chemical Safety Goggles (Indirect Vent).Face Shield + Goggles.Tartrate salts are severe eye irritants; corneal absorption is a direct systemic route.

Operational Protocol: The "Zero-Transfer" Method

This protocol is designed to prevent "tracking"—the migration of invisible particles from the balance to the doorknob.

Phase A: Preparation (Donning)
  • Shoe Covers: Don first to create a clean boundary.

  • Inner Gloves: Nitrile (Bright color, e.g., orange) to act as a breach indicator. Tuck lab coat cuffs under these gloves.

  • Outer Gloves: Nitrile (Standard blue/purple). Pull long cuffs over the lab coat sleeves.

    • Why? This creates a shingle effect. Spills roll off the sleeve onto the glove, not onto the skin.

Phase B: Weighing & Solubilization
  • Static Control: Use an antistatic gun or bar inside the hood before opening the vial. Tartrate salts are prone to static cling, which causes "jumping" of powder.

  • The "Wet" Method: If possible, do not weigh dry powder onto a boat. Tare the solvent vial, add powder directly, and re-weigh. This eliminates the transfer step where 90% of spills occur.

  • Solvent Choice: Dissolve in DMSO or Methanol inside the hood.

    • Warning: DMSO is a penetrant carrier. If R-(+)-Aminoglutethimide in DMSO touches skin, it will be carried directly into the bloodstream. Treat DMSO solutions as lethal.

Phase C: Decontamination & Doffing
  • Wipe Down: Clean balance and hood surface with 10% bleach (oxidizes the structure) followed by 70% Ethanol.

  • Outer Glove Removal: Remove inside the hood. Turn inside out.

  • Wash Inner Gloves: Wash inner gloves with soap/water before removing them.

  • Final Wash: Wash hands with soap and cool water (warm water opens pores).

Workflow cluster_hood Biosafety Cabinet (Class II) start Start: Risk Assessment weigh Weighing (Anti-static precautions) start->weigh Don Double PPE solubilize Solubilization (DMSO/Methanol) weigh->solubilize Wet Method decon Decon: 10% Bleach -> Ethanol solubilize->decon Seal Vessel waste Disposal: High-Temp Incineration decon->waste Solid Waste

Figure 2: Operational workflow emphasizing containment and decontamination steps.

Disposal & Emergency Procedures

Disposal Strategy:

  • Never dispose of R-(+)-Aminoglutethimide (solid or liquid) down the drain. It is an environmental endocrine disruptor (Category Acute 1 / Chronic 1).

  • Solids: Collect in a dedicated "Cytotoxic/Hazardous Drug" bin (Yellow bin in EU/UK, RCRA Hazardous Black bin in US).

  • Liquids: Absorb onto vermiculite or pads and dispose of as solid hazardous waste.

  • Destruction: Must be via High-Temperature Incineration (>1000°C) to ensure ring cleavage of the piperidinedione structure.

Spill Response:

  • Isolate: Evacuate the immediate area.

  • PPE Up: Don N95/P100 and double gloves before re-entering.

  • Contain: Cover liquid spills with absorbent pads. Cover powder spills with wet paper towels (to prevent dust generation) before wiping.

  • Clean: Triple wash the area (Detergent -> Water -> Bleach).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Link

  • PubChem. (n.d.). R-(+)-Aminoglutethimide L-Tartrate Salt (CID 15179484).[4] National Library of Medicine. Link

  • Salhanick, H. A. (1982).[3] Basic studies on aminoglutethimide. Cancer Research, 42(8 Suppl), 3315s-3321s.[3] (Establishes enzymatic inhibition mechanism). Link

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-(+)-Aminoglutethimide tartrate salt
Reactant of Route 2
R-(+)-Aminoglutethimide tartrate salt
© Copyright 2026 BenchChem. All Rights Reserved.